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  • Product: 2-(1-Benzoylpiperidin-4-yl)acetic acid
  • CAS: 56772-11-3

Core Science & Biosynthesis

Foundational

2-(1-Benzoylpiperidin-4-yl)acetic acid chemical structure and properties

An In-depth Technical Guide to 2-(1-Benzoylpiperidin-4-yl)acetic acid: Structure, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 2-(1-benzoylpiperidin-4-yl)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(1-Benzoylpiperidin-4-yl)acetic acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(1-benzoylpiperidin-4-yl)acetic acid, a piperidine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs to build a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential biological activities. The narrative is grounded in the established pharmacology of the 1-benzoylpiperidine and 4-substituted piperidine scaffolds, offering a predictive framework for researchers, scientists, and professionals in drug development. All proposed methodologies are designed to be self-validating, and key claims are supported by authoritative references.

Introduction and Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with a wide array of biological macromolecules. The introduction of a benzoyl group onto the piperidine nitrogen and an acetic acid moiety at the 4-position creates a molecule with distinct pharmacophoric features. Specifically, the 1-benzoylpiperidine structure is found in compounds designed as dual-target inhibitors for conditions like Alzheimer's Disease, while substituted piperidine acetic acids are explored for their neurological activity.[1][2] This guide aims to consolidate the available knowledge on related structures to provide a foundational resource for the scientific exploration of 2-(1-benzoylpiperidin-4-yl)acetic acid.

Chemical Structure and Identification

The fundamental structure of 2-(1-benzoylpiperidin-4-yl)acetic acid consists of a central piperidine ring. The nitrogen atom at position 1 is substituted with a benzoyl group, and the carbon at position 4 is substituted with an acetic acid group.

Structural Diagram

Caption: Chemical structure of 2-(1-benzoylpiperidin-4-yl)acetic acid.

Molecular and Physicochemical Properties

While direct experimental data is not widely published, a summary of key identifiers and predicted properties for the parent molecule and its close analogs are presented below. These values are critical for experimental design, including solvent selection, purification, and analytical characterization.

Property2-(1-Benzoylpiperidin-4-yl)acetic acid2-(1-Benzylpiperidin-4-yl)acetic acid[3]4-Piperidine acetic acid
Molecular Formula C₁₄H₁₇NO₃C₁₄H₁₉NO₂C₇H₁₃NO₂
Molecular Weight 247.29 g/mol (Calculated)233.31 g/mol 143.18 g/mol
CAS Number Not assigned/found130927-83-25733-90-4
Physical Form Solid (Predicted)SolidSolid
Solubility Poor in water, Soluble in organic solvents like DMSO, DMF (Predicted)Not specifiedNot specified
Storage Sealed in dry, 2-8°C (Recommended)Sealed in dry, Room TemperatureNot specified

Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis follows a two-step pathway starting from commercially available ethyl 2-(piperidin-4-yl)acetate.

synthesis_workflow start Ethyl 2-(piperidin-4-yl)acetate + Benzoyl Chloride step1 Step 1: N-Acylation start->step1 base Base (e.g., Triethylamine) in DCM base->step1 hydrolysis_reagents LiOH or NaOH in THF/Water step2 Step 2: Ester Hydrolysis hydrolysis_reagents->step2 intermediate Ethyl 2-(1-benzoylpiperidin-4-yl)acetate (Intermediate) purification1 Workup & Purification (Column Chromatography) intermediate->purification1 product 2-(1-Benzoylpiperidin-4-yl)acetic acid (Final Product) purification2 Acidification & Purification (Crystallization/Chromatography) product->purification2 step1->intermediate step2->product purification1->step2

Caption: Proposed two-step synthesis of 2-(1-benzoylpiperidin-4-yl)acetic acid.

Detailed Experimental Protocol

Objective: To synthesize 2-(1-benzoylpiperidin-4-yl)acetic acid from ethyl 2-(piperidin-4-yl)acetate.

Step 1: Synthesis of Ethyl 2-(1-benzoylpiperidin-4-yl)acetate

  • Reaction Setup: To a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-(1-Benzoylpiperidin-4-yl)acetic acid

  • Reaction Setup: Dissolve the purified ethyl 2-(1-benzoylpiperidin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Execution: Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1N HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Potential Biological Activity and Therapeutic Targets

Direct pharmacological data for 2-(1-benzoylpiperidin-4-yl)acetic acid is not extensively published. However, by deconstructing the molecule into its key pharmacophores, we can infer potential biological activities based on well-documented analogs.

Inferred Mechanisms of Action
  • Serotonin 5-HT₁ₐ Receptor Agonism: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of the serotonin 5-HT₁ₐ receptor.[4] These compounds have shown potent antidepressant-like activity. The core structure of 2-(1-benzoylpiperidin-4-yl)acetic acid shares the essential 1-benzoylpiperidine scaffold, suggesting it could be investigated for similar activity.

  • Sigma (σ) Receptor Modulation: The structurally related isomer, 2-(1-benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[5] Sigma receptors are implicated in a variety of neurological conditions, including pain and psychiatric disorders.[6] The N-benzylpiperidine and N-benzoylpiperidine cores can often interact with similar targets, making sigma receptors a plausible area of investigation.

  • Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a known component in the design of cholinesterase inhibitors for Alzheimer's disease.[7] The replacement of the benzyl group with a bioisosteric benzoyl group is a common strategy in medicinal chemistry, suggesting that 2-(1-benzoylpiperidin-4-yl)acetic acid could also be explored for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

signaling_pathways molecule 2-(1-Benzoylpiperidin-4-yl) acetic acid target1 5-HT1A Receptor molecule->target1 Agonism? target2 Sigma-1 Receptor molecule->target2 Modulation? target3 Cholinesterases (AChE/BChE) molecule->target3 Inhibition? effect1 Modulation of Serotonergic Neurotransmission (Potential Antidepressant Effect) target1->effect1 effect2 Regulation of Ion Channels & Cellular Stress Response (Neuromodulatory Effects) target2->effect2 effect3 Increased Acetylcholine Levels (Potential Cognitive Enhancement) target3->effect3

Caption: Potential biological targets and downstream effects based on structural analogs.

Safety, Handling, and Storage

As with any research chemical, 2-(1-benzoylpiperidin-4-yl)acetic acid should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for this chemical class should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.[11]

  • Toxicity: The parent acetic acid can cause severe skin burns and eye damage.[9][10] While the piperidine derivative is a solid and less volatile, its hazard profile is not fully determined. Analogs such as N-Benzyl-4-piperidone are classified as harmful if swallowed and cause skin and eye irritation.[12]

Conclusion and Future Directions

2-(1-Benzoylpiperidin-4-yl)acetic acid is a compound with a compelling chemical structure that suggests significant potential for investigation in neuropharmacology. This guide has provided a foundational framework by synthesizing data from its structural analogs. The proposed synthetic route is robust and based on established chemical transformations. The potential for this molecule to interact with key CNS targets, such as serotonin receptors, sigma receptors, and cholinesterases, warrants its synthesis and thorough biological evaluation. Future research should focus on executing the proposed synthesis, characterizing the compound, and screening it against these targets to validate the hypotheses presented in this guide.

References

  • Chemical Synthesis Database. (2025, May 20). (1-benzoyl-3-vinyl-4-piperidinyl)acetic acid. Retrieved from [Link]

  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet - Acetic Acid, Glacial. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-((1-Benzylpiperidin-4-yl)(ethyl)amino)acetic acid. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • MolForge. (n.d.). Acetic acid, 2,2'-(piperonylidenedithio)di-. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(1-Benzoylpiperidin-4-yl)acetic acid 100mg. Retrieved from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.). Retrieved from [Link]

  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • ACS Publications. (2019, February 5). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Retrieved from [Link]

  • Chemsrc. (2025, September 28). 1-Benzyl-4-Piperidine acetic acid ethylester. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Benzoylpiperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Reader: This guide provides comprehensive technical information on 1-Benzoylpiperidine-4-carboxylic acid. The initial topic of inquiry, 1-Benzoylpiperidine-4-acetic acid, did not yield sufficient public dat...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide provides comprehensive technical information on 1-Benzoylpiperidine-4-carboxylic acid. The initial topic of inquiry, 1-Benzoylpiperidine-4-acetic acid, did not yield sufficient public data for a thorough technical review, suggesting it may be a less common or novel compound. Given the structural similarity and the shared privileged benzoylpiperidine scaffold, this guide focuses on the well-documented carboxylic acid analogue to provide relevant and valuable insights for researchers, scientists, and drug development professionals.

**Introduction

The benzoylpiperidine moiety is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a wide array of bioactive compounds with significant therapeutic potential.[1][2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a highly attractive scaffold in drug design.[1][2] 1-Benzoylpiperidine-4-carboxylic acid, a key derivative of this scaffold, serves as a crucial intermediate in the synthesis of novel therapeutic and diagnostic agents.[3] This guide offers an in-depth exploration of its chemical identifiers, physicochemical properties, synthesis methodologies, and its applications in the landscape of modern drug discovery.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor.

IdentifierValueSource
CAS Number 5274-99-7[4][5]
IUPAC Name 1-benzoylpiperidine-4-carboxylic acid[4]
Molecular Formula C13H15NO3[4]
Molecular Weight 233.26 g/mol [4]
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2[4]
InChI Key ZTGMNCCDDKBPML-UHFFFAOYSA-N[4]

The physicochemical properties of 1-Benzoylpiperidine-4-carboxylic acid are critical for predicting its behavior in various experimental settings.

PropertyValueSource
Melting Point 136-138 °C[5]
Boiling Point (Predicted) 369-375 °C[6]
Density (Predicted) 1.27 g/cm³[6]
pKa (Acidic) 3.84[6]
LogP (Octanol-Water Partition Coefficient) 1.29[6]
Water Solubility (Predicted) 1.50e-2 to 2.33e-2 g/L[6]
Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid

The synthesis of 1-benzoylpiperidine-4-carboxylic acid is a well-established process, typically involving the acylation of the piperidine nitrogen. A common and efficient method is the reaction of 4-piperidinecarboxylic acid with benzoyl chloride.

Experimental Protocol: Synthesis via Acylation

This protocol describes a microwave-assisted synthesis, which offers rapid and efficient conversion.

Materials:

  • 4-Piperidinecarboxylic acid

  • Benzoyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a microwave reactor vessel, combine 4-piperidinecarboxylic acid (1.0 mmol) and benzoyl chloride (1.0 mmol) in THF (5 mL).

  • Add triethylamine (2.5 mmol) to the mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 70°C with 120 W power for 15 minutes, with stirring.[5] The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture with 1 M HCl (10 mL). This step protonates any remaining triethylamine and helps in the subsequent extraction process.

  • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography to obtain 1-benzoylpiperidine-4-carboxylic acid as a white solid.[5]

SynthesisWorkflow Reactants 4-Piperidinecarboxylic Acid + Benzoyl Chloride Microwave Microwave Irradiation 70°C, 120W, 15 min Reactants->Microwave Add Base Base Triethylamine in THF Base->Microwave Acidification Acidification (1M HCl) Microwave->Acidification Reaction Completion Extraction Extraction (Dichloromethane) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1-Benzoylpiperidine- 4-carboxylic Acid Purification->Product

Synthesis Workflow for 1-Benzoylpiperidine-4-carboxylic Acid
Applications in Drug Development

The benzoylpiperidine scaffold is a cornerstone in the development of a diverse range of therapeutic agents. 1-Benzoylpiperidine-4-carboxylic acid, as a key intermediate, facilitates the synthesis of compounds targeting various biological systems.

1. Central Nervous System (CNS) Disorders: Derivatives of the benzoylpiperidine scaffold have shown significant activity as ligands for serotonin and dopamine receptors, which are crucial targets in the treatment of neuropsychiatric and neurodegenerative diseases.[1] For instance, the benzoylpiperidine moiety is a key feature of potent 5-HT2A antagonists.[1]

2. Alzheimer's Disease: Recent research has focused on developing dual-target inhibitors for Alzheimer's disease. 1-Benzoylpiperidine derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and the serotonin transporter (SERT).[7] Inhibition of AChE is a primary therapeutic strategy to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients.[7]

DrugTargeting cluster_Scaffold 1-Benzoylpiperidine Scaffold cluster_Applications Therapeutic Applications cluster_Targets Biological Targets Scaffold 1-Benzoylpiperidine- 4-carboxylic Acid CNS CNS Disorders Scaffold->CNS AD Alzheimer's Disease Scaffold->AD Cancer Oncology Scaffold->Cancer Receptors Serotonin & Dopamine Receptors CNS->Receptors Enzymes Acetylcholinesterase (AChE) Glutamate Dehydrogenase 1 AD->Enzymes Transporters Serotonin Transporter (SERT) AD->Transporters Cancer->Enzymes

Therapeutic Landscape of the Benzoylpiperidine Scaffold

3. Oncology: The related compound, 1-benzoylpiperidine, has been identified as a glutamate dehydrogenase 1 (GDH1) inhibitor, a target for cancer therapy.[3] This highlights the potential for developing novel anti-cancer agents based on the benzoylpiperidine framework.

Safety and Handling

Proper handling of 1-Benzoylpiperidine-4-carboxylic acid is essential in a laboratory setting.

  • Hazard Classification: This compound is classified as a skin, eye, and respiratory irritant.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of inadequate ventilation, respiratory protection should be worn.[8]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[9] Handle in a well-ventilated area.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward.[9]

Seek medical attention if symptoms persist after any exposure.

Conclusion

1-Benzoylpiperidine-4-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its role as a key intermediate in the synthesis of compounds targeting a wide range of diseases, particularly those affecting the central nervous system, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage the therapeutic potential of the benzoylpiperidine scaffold.

References

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzoylpiperidine-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reyes-Parada, M., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 1-Benzoyl vs. 1-Benzyl Piperidine-4-Acetic Acid

Topic: Difference between 1-benzoyl and 1-benzyl piperidine-4-acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 1-benzoyl and 1-benzyl piperidine-4-acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 1-benzoyl piperidine-4-acetic acid (Amide-linked) and 1-benzyl piperidine-4-acetic acid (Amine-linked). While structurally similar, the substitution of a methylene linker (


) with a carbonyl linker (

) at the N1 position fundamentally alters the physicochemical properties, metabolic fate, and pharmacological utility of the piperidine scaffold.
  • 1-Benzyl: A basic, ionizable amine commonly used as a pharmacophore in CNS drugs (e.g., Donepezil) due to its ability to interact with anionic residues (e.g., Aspartate) in binding pockets.

  • 1-Benzoyl: A neutral, non-basic amide often employed as a metabolic blocker or structural probe to validate the necessity of the basic nitrogen for target binding.

Chemical Identity & Physicochemical Profiling

The core distinction lies in the electronic environment of the piperidine nitrogen. In the benzyl derivative, the nitrogen retains its lone pair availability, functioning as a base. In the benzoyl derivative, the lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic and planar.

Comparative Properties Table
Feature1-Benzyl Piperidine-4-Acetic Acid1-Benzoyl Piperidine-4-Acetic Acid
Structure


CAS Number 130927-83-2 (Free Acid)71879-59-9 (Ethyl Ester)56772-11-3
Molecular Formula


Molecular Weight 233.31 g/mol 247.29 g/mol
Nitrogen pKa ~9.0 (Basic, protonated at pH 7.[1][2]4)Non-basic (Neutral at pH 7.4)
Acid pKa ~4.5 (Carboxylic acid)~4.5 (Carboxylic acid)
LogP (Predicted) ~2.7 (Lipophilic cation at pH 7.4)~1.3 (Neutral polar molecule)
H-Bond Donors 1 (COOH)1 (COOH)
H-Bond Acceptors 3 (N, C=O, OH)3 (Amide O, C=O, OH)
Rotatable Bonds High flexibility (N-CH2 rotation)Restricted (Amide resonance, planar N-C=O)

Synthetic Methodologies

The synthesis of both compounds typically diverges from a common intermediate: Ethyl 4-piperidineacetate . The choice of reagents dictates the formation of the amine or amide bond.

Workflow Diagram: Divergent Synthesis

Synthesis Start Ethyl 4-piperidineacetate (HCl Salt) RouteA Route A: Benzylation (Nucleophilic Substitution) Start->RouteA + Benzyl Bromide K2CO3, ACN RouteB Route B: Benzoylation (Acylation) Start->RouteB + Benzoyl Chloride TEA, DCM InterA Intermediate A: Ethyl 1-benzylpiperidine-4-acetate RouteA->InterA InterB Intermediate B: Ethyl 1-benzoylpiperidine-4-acetate RouteB->InterB ProdA Product A: 1-Benzyl Piperidine-4-Acetic Acid InterA->ProdA Hydrolysis LiOH, THF/H2O ProdB Product B: 1-Benzoyl Piperidine-4-Acetic Acid InterB->ProdB Hydrolysis LiOH, THF/H2O

Figure 1: Divergent synthetic pathways from a common piperidine precursor.

Protocol A: Synthesis of 1-Benzyl Piperidine-4-Acetic Acid

Mechanism:


 Nucleophilic Substitution.
Critical Control:  Use of inorganic base (

) to scavenge HBr without competing as a nucleophile.
  • N-Alkylation:

    • Dissolve ethyl 4-piperidineacetate HCl (1.0 eq) in anhydrous Acetonitrile (ACN) .

    • Add Potassium Carbonate (

      
      )  (3.0 eq) and stir for 15 min to free the amine base.
      
    • Add Benzyl Bromide (1.1 eq) dropwise at 0°C.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Filter solids, concentrate filtrate, partition between EtOAc/Water. Dry organic layer (

      
      ) and concentrate.[3][4]
      
  • Ester Hydrolysis:

    • Dissolve the crude ester in THF:Water (1:1) .

    • Add Lithium Hydroxide (LiOH) (2.0 eq). Stir at RT for 2 hours.

    • Workup: Acidify to pH 4 with 1M HCl. Extract with DCM or EtOAc. The zwitterionic product may require careful pH adjustment to its isoelectric point for precipitation.

Protocol B: Synthesis of 1-Benzoyl Piperidine-4-Acetic Acid

Mechanism: Nucleophilic Acyl Substitution. Critical Control: Temperature control (0°C) is vital to prevent bis-acylation or side reactions.

  • N-Acylation:

    • Dissolve ethyl 4-piperidineacetate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) .

    • Add Triethylamine (TEA) (3.0 eq) to neutralize the salt and scavenge HCl.

    • Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

      
      . Dry (
      
      
      
      ) and concentrate.
  • Ester Hydrolysis:

    • Follow the same LiOH protocol as above.

    • Note: The benzoyl amide bond is stable under mild basic hydrolysis conditions (LiOH, RT), leaving the amide intact while hydrolyzing the ester.

Pharmacological & ADME Implications

Binding Interactions (Pharmacophore)
  • 1-Benzyl (Amine): At physiological pH (7.4), the nitrogen is protonated (cationic). This allows for a critical salt bridge (ionic interaction) with anionic residues (e.g., Aspartate or Glutamate) in receptor binding pockets (common in GPCRs and AChE).

  • 1-Benzoyl (Amide): The nitrogen is neutral. It cannot form ionic bonds. It acts primarily as a Hydrogen Bond Acceptor (via the carbonyl oxygen) and provides steric bulk. It is often used to test if the "cationic nitrogen" is essential for activity.

Metabolic Stability

The metabolic liabilities of the two linkers differ significantly, impacting the drug's half-life (


).
  • N-Dealkylation (Benzyl): Rapid oxidative cleavage by CYP450 enzymes (e.g., CYP3A4, CYP2D6). The methylene carbon is hydroxylated, leading to an unstable hemiaminal which collapses to release benzaldehyde and the free piperidine.

  • Amide Hydrolysis (Benzoyl): Generally more stable. Metabolism occurs via amidases (slower) or hydroxylation of the phenyl ring. The amide bond prevents N-oxidation.

Metabolic Pathway Diagram

Metabolism Benzyl 1-Benzyl Piperidine (Substrate) CYP CYP450 (Oxidation) Benzyl->CYP Hydroxylation of CH2 Benzoyl 1-Benzoyl Piperidine (Substrate) Amidase Amidase (Hydrolysis) Benzoyl->Amidase Slow Hydrolysis Hemiaminal Hemiaminal Intermediate (Unstable) Piperidine Free Piperidine (Metabolite) Hemiaminal->Piperidine Spontaneous Collapse Benzaldehyde Benzaldehyde Hemiaminal->Benzaldehyde BenzoicAcid Benzoic Acid CYP->Hemiaminal Amidase->Piperidine Amidase->BenzoicAcid

Figure 2: Comparative metabolic degradation pathways. The benzyl route is typically faster due to high CYP affinity for lipophilic amines.

Case Studies & Applications

Case Study: Acetylcholinesterase (AChE) Inhibitors
  • Context: Donepezil (Aricept) utilizes an N-benzyl piperidine moiety.[5][6]

  • Mechanism: The benzyl group occupies the catalytic anionic site (CAS) of the enzyme. The protonated nitrogen forms a cation-

    
     interaction with Trp84 and an ionic bond with the backbone.
    
  • Substitution Effect: Replacing the benzyl group with a benzoyl group typically results in a drastic loss of potency (>100-fold). This confirms that the positive charge on the nitrogen is non-negotiable for high-affinity binding in this specific target class.

Case Study: Linker Design in PROTACs
  • Context: Designing linkers for protein degradation.

  • Application: 1-Benzoyl piperidine-4-acetic acid is preferred here.

  • Reasoning: PROTAC linkers often require neutrality to optimize membrane permeability and avoid "lysosomal trapping" (which occurs with basic amines). The amide linkage provides a stable, neutral connector that does not interfere with the warhead or E3 ligase ligand binding.

References

  • Sigma-Aldrich. 2-(1-Benzoylpiperidin-4-yl)acetic acid Product Page (CAS 56772-11-3).Link

  • ChemicalBook. 1-Benzylpiperidine-4-acetic acid ethyl ester Properties (CAS 71879-59-9).Link

  • BenchChem. Technical Guide to N-Benzylpiperidine Derivatives and Synthesis.Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of N-Benzyl Piperidines in AChE Inhibition. (General Reference for Pharmacophore discussion).
  • National Institutes of Health (NIH). Metabolic Stability of Piperidine Derivatives in Liver Microsomes.Link

Sources

Exploratory

An In-depth Technical Guide to 2-(1-Benzoylpiperidin-4-yl)acetic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the physicochemical properties, synthesis, and analysis of 2-(1-Benzoylpiperidin-4-yl)acetic acid. Due to the lim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties, synthesis, and analysis of 2-(1-Benzoylpiperidin-4-yl)acetic acid. Due to the limited availability of experimental data for this specific molecule, this document also incorporates data from structurally similar and well-characterized analogs to provide a comprehensive and practical resource.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. While specific experimental data for 2-(1-Benzoylpiperidin-4-yl)acetic acid is not widely published, its molecular formula and weight can be determined from its structure.

Table 1: Physicochemical Properties of 2-(1-Benzoylpiperidin-4-yl)acetic acid and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
2-(1-Benzoylpiperidin-4-yl)acetic acid C₁₄H₁₇NO₃263.29The "benzoyl" group is a key structural feature.
2-(1-Benzylpiperidin-4-yl)acetic acidC₁₄H₁₉NO₂233.31[1]The "benzyl" analog is frequently cited.
(1-Benzoyl-3-vinyl-4-piperidinyl)acetic acidC₁₆H₁₉NO₃273.332[2]An analog with a vinyl group substitution.
2-(4-Benzylpiperidin-1-yl)acetic acidC₁₇H₂₃NO₂233.31[3]A positional isomer of the benzyl analog.

The core structure consists of a piperidine ring, which is a common scaffold in medicinal chemistry. The nitrogen at position 1 is substituted with a benzoyl group, and an acetic acid moiety is attached at the 4-position.

Synthesis and Purification

The synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid can be approached through several established organic chemistry methodologies. A common strategy involves the N-acylation of a piperidine precursor.

Proposed Synthetic Workflow

A plausible synthetic route begins with the commercially available 4-piperidineacetic acid. The key step is the benzoylation of the piperidine nitrogen.

Caption: Proposed synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid.

Experimental Protocol: N-Benzoylation
  • Dissolution: Dissolve 4-piperidineacetic acid in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, like triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add benzoyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the final compound.

Analytical Characterization

The identity and purity of the synthesized 2-(1-Benzoylpiperidin-4-yl)acetic acid must be confirmed through rigorous analytical methods.

Table 2: Analytical Techniques for Compound Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the aromatic protons of the benzoyl group, the piperidine ring protons, and the methylene protons of the acetic acid group.
¹³C NMR Carbon skeleton confirmationResonances for the carbonyl carbons of the benzoyl and carboxylic acid groups, aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (263.29 g/mol ).
HPLC Purity assessmentA single major peak indicating the purity of the compound.
High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is typically suitable for the analysis of this compound.

Caption: A typical HPLC workflow for purity analysis.

Potential Applications and Biological Context

Piperidine derivatives are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets within the central nervous system (CNS). While the specific biological activity of 2-(1-Benzoylpiperidin-4-yl)acetic acid is not extensively documented, its structural motifs suggest potential interactions with several important protein families.

Potential Signaling Pathway Interactions

The N-benzoylpiperidine scaffold is a recognized pharmacophore that can be found in ligands for various receptors and enzymes.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Areas Compound 2-(1-Benzoylpiperidin-4-yl)acetic acid SigmaR Sigma Receptors Compound->SigmaR Modulation AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition GABA_T GABA Transporters (GATs) Compound->GABA_T Inhibition Neuroprotection Neuroprotection SigmaR->Neuroprotection Cognitive_Enhancement Cognitive Enhancement AChE->Cognitive_Enhancement Anxiolysis Anxiolysis / Epilepsy GABA_T->Anxiolysis

Caption: Potential molecular targets and therapeutic areas.

References

  • Dana Bioscience. 2-(1-Benzoylpiperidin-4-yl)acetic acid 100mg. [Link]

  • Chemical Synthesis Database. (1-benzoyl-3-vinyl-4-piperidinyl)acetic acid. [Link]

Sources

Foundational

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

Abstract The phenyl(piperidin-4-yl)methanone fragment—commonly referred to as the benzoylpiperidine scaffold —has emerged as a highly versatile and privileged structure in medicinal chemistry[1]. Originally recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenyl(piperidin-4-yl)methanone fragment—commonly referred to as the benzoylpiperidine scaffold —has emerged as a highly versatile and privileged structure in medicinal chemistry[1]. Originally recognized as a core component of potent 5-HT2A receptor antagonists like ketanserin and altanserin, this moiety is now widely exploited across diverse therapeutic areas, including oncology, neuropsychiatry, and metabolic diseases[1]. This technical guide explores the structural rationale behind its use, synthesizes quantitative biological data, and provides field-proven experimental protocols for the synthesis and evaluation of benzoylpiperidine derivatives.

Structural Rationale & Bioisosterism

The strategic incorporation of the benzoylpiperidine fragment into drug candidates is rarely arbitrary; it is driven by specific physicochemical and pharmacokinetic advantages[1]:

  • Piperazine Bioisosterism: Piperazine rings are ubiquitous in CNS drugs but often suffer from metabolic liabilities, including rapid oxidative metabolism and the generation of reactive intermediates. Replacing the piperazine ring with a benzoylpiperidine moiety eliminates one basic nitrogen, thereby reducing excessive basicity and improving metabolic stability[1].

  • Conformational Rigidity & Pharmacophore Mapping: The piperidine ring restricts the conformational flexibility of the molecule, properly orienting the basic nitrogen to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs)[1].

  • Hydrogen Bond Acceptor Capacity: Unlike a simple benzylpiperidine, the benzoylpiperidine features a carbonyl group (C=O). This carbonyl acts as a potent hydrogen bond acceptor, capable of establishing new, stabilizing interactions with target protein backbones or side chains, which frequently enhances target affinity and selectivity[1].

Quantitative Biological Activity Data

The versatility of the benzoylpiperidine scaffold allows it to be tuned for various targets. Table 1 summarizes the in vitro efficacy of benchmark benzoylpiperidine derivatives across different therapeutic classes[1][2].

Table 1: Pharmacological Profile of Key Benzoylpiperidine Derivatives

Compound Name / IDPrimary TargetTherapeutic IndicationBinding Affinity (

) / Potency (

)
Reference
Ketanserin 5-HT2A ReceptorHypertension / Antipsychotic

= 2–3 nM
Standard[1]
Altanserin 5-HT2A ReceptorDiagnostic Imaging (PET)

= 0.3 nM
Standard[1]
Compound 19 MAGL EnzymeOncology / Pain

= 0.84 µM
Bononi et al.[1]
Compound 63 5-HT7 / 5-HT2ANeuropsychiatric Disorders

= 2 nM (5-HT7), 4 nM (5-HT2A)
Bononi et al.[1]
Compound 23q GlyT1 TransporterSchizophrenia

= 30 nM
Liu et al.[2]

Molecular Signaling & Discovery Workflows

To understand the downstream effects of benzoylpiperidine-based target modulation, we must look at the intracellular signaling cascades. For instance, 5-HT2A receptor antagonists block the canonical Gq/11 pathway, preventing the release of intracellular calcium[1].

G L Benzoylpiperidine Antagonist (e.g., Ketanserin) R 5-HT2A Receptor L->R Inhibits Gq Gq/11 Protein R->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Modulated by Benzoylpiperidine Antagonists.

The development of these molecules typically follows a structured rational design workflow, leveraging the scaffold's modularity[1].

Workflow S1 Scaffold Selection (4-Benzoylpiperidine) S2 Bioisosteric Replacement (Piperazine to Piperidine) S1->S2 S3 SAR Optimization (N-alkylation/acylation) S2->S3 S4 In Vitro Screening (Target Binding/Enzyme Assays) S3->S4 S5 In Vivo Models (Efficacy & Pharmacokinetics) S4->S5

Caption: Drug Discovery Workflow for Benzoylpiperidine-Based Therapeutics.

Synthetic Methodologies & Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield, purity, and reproducible biological readouts[1].

Protocol A: General Synthesis of N-Alkyl-4-benzoylpiperidine Derivatives

The most common strategy to functionalize the benzoylpiperidine fragment is via


 N-alkylation of the commercially available 4-benzoylpiperidine hydrochloride[1].

Causality & Rationale: We utilize a mild inorganic base (


) in a polar aprotic solvent (Acetonitrile or DMF). The polar aprotic solvent leaves the nucleophilic nitrogen unsolvated and highly reactive, while the mild base prevents unwanted side reactions (e.g., enolization of the benzoyl ketone) that stronger bases might induce.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 4-benzoylpiperidine hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Basification: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Note: KI facilitates the Finkelstein reaction in situ, converting alkyl chlorides/bromides to more reactive alkyl iodides.
    
  • Alkylation: Dropwise add the desired alkyl halide (1.2 eq) dissolved in a minimal amount of Acetonitrile.

  • Reaction: Heat the mixture to reflux (80 °C) and monitor via TLC (typically 4–12 hours).

  • Workup: Once the starting material is consumed, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over

    
    , and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure N-alkyl-4-benzoylpiperidine.
    
Protocol B: In Vitro Radioligand Binding Assay (5-HT2A Receptor)

To validate the target affinity of newly synthesized benzoylpiperidines, a competitive radioligand binding assay is employed[1].

Causality & Rationale:


-Ketanserin is used as the radioligand because it binds specifically to the 5-HT2A receptor with high affinity. Non-specific binding is determined using a vast excess (10 µM) of unlabeled mianserin to ensure that the radioactive counts measured reflect true receptor-specific displacement.

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human 5-HT2A receptors in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 0.1 mM EDTA). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4 °C.
    
  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of test benzoylpiperidine compound (varying concentrations,

      
       to 
      
      
      
      M).
    • 50 µL of

      
      -Ketanserin (final concentration ~1 nM).
      
    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Controls: Include total binding wells (buffer instead of test compound) and non-specific binding wells (10 µM unlabeled mianserin).

  • Incubation: Incubate the plates at 37 °C for 60 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    via the Cheng-Prusoff equation.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930. URL:[Link]

  • Liu, Y., Guo, L., Duan, H., Zhang, L., Jiang, N., Zhen, X., & Shen, J. (2015). "Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors." RSC Advances, 5(51), 40964-40977. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(1-Benzoylpiperidin-4-yl)acetic acid: Synthesis, Properties, and Potential Applications for Researchers

For Immediate Release This technical guide provides a comprehensive overview of 2-(1-Benzoylpiperidin-4-yl)acetic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-(1-Benzoylpiperidin-4-yl)acetic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical identifiers, physicochemical properties, a proposed synthetic route, and potential therapeutic applications based on the activities of structurally related molecules.

Chemical Identity and Properties

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃(Calculated)
Molecular Weight 247.29 g/mol (Calculated)
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)N/A

Proposed Synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research purposes. While a specific, peer-reviewed synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid is not extensively documented, a plausible and efficient route can be devised based on well-established organic chemistry principles and published methods for analogous structures. The proposed synthesis involves a two-step process starting from the commercially available ethyl 2-(piperidin-4-yl)acetate.

Synthetic Workflow

G cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-(piperidin-4-yl)acetate E Ethyl 2-(1-benzoylpiperidin-4-yl)acetate A->E Reacts with B Benzoyl Chloride B->E C Triethylamine (Base) C->E In the presence of D Dichloromethane (Solvent) D->E F Ethyl 2-(1-benzoylpiperidin-4-yl)acetate I 2-(1-Benzoylpiperidin-4-yl)acetic acid F->I Hydrolyzed by G Lithium Hydroxide G->I H Tetrahydrofuran/Water (Solvent) H->I

Caption: Proposed two-step synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-benzoylpiperidin-4-yl)acetate

  • To a stirred solution of ethyl 2-(piperidin-4-yl)acetate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-benzoylpiperidin-4-yl)acetate.

Step 2: Synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid

  • Dissolve ethyl 2-(1-benzoylpiperidin-4-yl)acetate (1.0 equivalent) in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-Benzoylpiperidin-4-yl)acetic acid.

Potential Applications in Drug Discovery and Development

The structural motifs present in 2-(1-Benzoylpiperidin-4-yl)acetic acid, namely the benzoylpiperidine and piperidinylacetic acid fragments, are recognized as "privileged structures" in medicinal chemistry. These scaffolds are found in a multitude of biologically active compounds, suggesting a broad potential for therapeutic applications.

The Benzoylpiperidine Moiety

The benzoylpiperidine fragment is a key component in a variety of therapeutic agents, including antipsychotics, anticancer agents, and neuroprotective compounds.[1] Its metabolic stability and ability to serve as a bioisostere for the piperazine ring make it a valuable scaffold in drug design.[1] For instance, derivatives of 1-benzoylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter, which are relevant targets for Alzheimer's disease.[2]

The Piperidinylacetic Acid Moiety

The piperidine-4-acetic acid scaffold and its analogs have been explored for their potential to interact with a range of biological targets. For example, the structurally related compound, 2-(1-benzylpiperidin-4-yl)acetic acid, has been identified as a potential sigma-1 receptor ligand.[3] Sigma receptors are implicated in various neurological conditions, including pain and psychiatric disorders.[4][5] Furthermore, piperidine-based acetic acid derivatives are known to interact with GABAergic systems, suggesting potential applications in epilepsy and anxiety.[6]

The combination of these two pharmacophores in 2-(1-Benzoylpiperidin-4-yl)acetic acid suggests that it could be a valuable tool for researchers exploring novel therapeutics for central nervous system disorders and other conditions. Further investigation into its biological activity is warranted.

Conclusion

This technical guide provides a foundational understanding of 2-(1-Benzoylpiperidin-4-yl)acetic acid for the scientific community. While key chemical identifiers require further elucidation, a plausible synthetic route has been proposed to facilitate its availability for research. The presence of the benzoylpiperidine and piperidinylacetic acid moieties suggests a rich potential for this compound in drug discovery, particularly in the realm of neuroscience. It is our hope that this guide will stimulate further investigation into the chemical and biological properties of this intriguing molecule.

References

MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

[7] Google Patents. WO2023002502A1 - Novel process for the preparation of 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]- n-methylbenzamido}ethyl)piperidin-4-yl n-({1,1'-biphenyl}. Available at:

[2] MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

[8] Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Available at: [Link]

Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Available at:

Google Patents. (12) United States Patent. Available at:

[5] PMC. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]

[1] MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

Sources

Foundational

Solubility Profile of Benzoylpiperidine Carboxylic Acids in DMSO: A Technical Guide for Drug Discovery

As a Senior Application Scientist managing high-throughput screening (HTS) libraries and compound optimization pipelines, I approach solubility not as a static physicochemical property, but as a dynamic equilibrium heavi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist managing high-throughput screening (HTS) libraries and compound optimization pipelines, I approach solubility not as a static physicochemical property, but as a dynamic equilibrium heavily influenced by environmental variables. Benzoylpiperidine carboxylic acids represent a highly valuable class of compounds in medicinal chemistry, but their structural nuances present specific challenges for stock management in dimethyl sulfoxide (DMSO).

This whitepaper dissects the solvation mechanics of benzoylpiperidine carboxylic acids, explains the root causes of their precipitation, and provides self-validating experimental workflows to ensure data integrity during drug discovery campaigns.

Chemical Profiling & Solvation Thermodynamics

The benzoylpiperidine fragment is universally recognized as a privileged structure in medicinal chemistry, frequently serving as a core scaffold in anti-cancer, anti-psychotic, and antiviral agents .

To understand its solubility profile, we must first deconstruct its functional groups. Typically, a piperidine ring provides a basic amine center that readily forms highly soluble salts. However, in a benzoylpiperidine carboxylic acid, the piperidine nitrogen is acylated by a benzoyl group, forming an amide. This neutralizes the basicity of the nitrogen, leaving the carboxylic acid (pKa ~4.0–5.0) as the sole ionizable group.

The Causality of Solvation and Precipitation

In the solid state, carboxylic acids form highly stable, low-energy dimers via intermolecular hydrogen bonding. To dissolve these compounds, the solvent must provide enough solvation energy to break these dimers.

Pure, anhydrous DMSO is an exceptionally potent hydrogen bond acceptor (HBA). It disrupts the carboxylic acid dimers by forming strong solute-solvent hydrogen bonds with the hydroxyl group, effectively solvating the monomeric species and yielding excellent thermodynamic solubility .

The Precipitation Trigger: The critical failure point in HTS compound management is that DMSO is highly hygroscopic. When DMSO stocks are exposed to ambient humidity during liquid handling, water uptake occurs rapidly. Water molecules aggressively compete with the carboxylic acid for DMSO's HBA sites. As the hydration sphere of DMSO increases, the solvent is no longer able to isolate the compound monomers. The carboxylic acid molecules are forced back into a hydrogen-bonded dimeric or polymeric network, pushing the solution into an unstable supersaturated zone. Subsequent freeze-thaw cycles provide the activation energy for nucleation, leading to irreversible compound precipitation .

Solvation A Benzoylpiperidine Carboxylic Acid B Anhydrous DMSO (Strong HBA) A->B Dissolution C Solvated Monomer (High Solubility) B->C Solvation D Water Uptake (Hygroscopic) C->D Exposure to Air E COOH Dimerization (H-Bond Network) D->E Solvent Competition F Precipitation (False Negatives) E->F Nucleation

Figure 1: Solvation dynamics and precipitation pathway of carboxylic acids in DMSO.

Quantitative Solubility Metrics

To contextualize the behavior of these compounds, the following table summarizes the typical physicochemical properties of benzoylpiperidine carboxylic acids and their direct impact on DMSO solvation and aqueous dilution.

PropertyTypical RangeImpact on Solvation & HTS Profiling
Molecular Weight (MW) 250 - 400 DaHigher MW correlates with decreased kinetic solubility upon aqueous dilution.
cLogP 1.5 - 3.5Increased lipophilicity drives rapid precipitation when DMSO stocks hit aqueous buffers.
pKa (Carboxylic Acid) 4.0 - 5.0Determines ionization state in aqueous buffer; remains neutral in pure DMSO.
H-Bond Donors (HBD) 1 (COOH)Primary site for DMSO interaction; drives dimerization if water contaminates the stock.
H-Bond Acceptors (HBA) 3 - 5Competes with water for hydration, influencing the metastable supersaturated zone.
Max DMSO Solubility > 50 mMAchievable only in anhydrous conditions. Drops to < 10 mM if water content exceeds 5% v/v.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal validation mechanisms. Traditional visual inspections for precipitation are deeply flawed, as nanometer-scale particulates can cause false positives in bioassays long before they are visible to the naked eye . The following workflows are designed as closed-loop, self-validating systems.

Protocol 1: Thermodynamic DMSO Solubility & Stock Validation

This protocol ensures that the 10 mM or 50 mM DMSO stock is genuinely in solution and that the solvent integrity has not been compromised.

Causality & Validation Design: We integrate Karl Fischer titration to explicitly rule out water uptake as a hidden variable. Furthermore, we mandate LC-UV-MS-ELSD (Evaporative Light Scattering Detector) instead of UV alone. If the compound precipitates, its chromophore is lost from the supernatant; ELSD provides an orthogonal, mass-based confirmation of the actual soluble concentration.

  • Preparation: Weigh 5 mg of the benzoylpiperidine carboxylic acid into a highly inert polypropylene tube.

  • Solvent Addition: Add anhydrous DMSO (stored over molecular sieves) to achieve a nominal concentration of 10 mM.

  • Solvent Integrity Check (Validation Step 1): Immediately sample 50 µL of the stock and perform Karl Fischer titration. Proceed only if water content is < 0.1%.

  • Equilibration: Agitate the sample at 25°C for 24 hours using an orbital shaker (avoid vortexing, which can induce shear-driven nucleation).

  • Phase Separation: Centrifuge the sample at 15,000 x g for 20 minutes to pellet any micro-precipitates.

  • Quantification (Validation Step 2): Aspirate the top 10% of the supernatant and inject it into an LC-UV-MS-ELSD system. Compare the Area Under the Curve (AUC) against a freshly prepared, highly dilute calibration standard to confirm the 10 mM concentration is maintained.

Protocol 2: Kinetic Aqueous Solubility Simulation

When DMSO stocks are acoustically dispensed into aqueous assay buffers, the sudden shift in dielectric constant can cause kinetic precipitation.

Causality & Validation Design: We utilize acoustic dispensing (Echo) to prevent physical tip-based carryover or localized concentration spikes. Nephelometry is used because it detects particulate light scattering instantly, capturing metastable colloidal states before macroscopic precipitation occurs.

  • Dispensing: Use an Echo 555 acoustic liquid handler to transfer 100 nL of the validated 10 mM DMSO stock into a 384-well plate.

  • Buffer Addition: Rapidly dispense 10 µL of the target aqueous bioassay buffer (e.g., PBS, pH 7.4) to achieve a 1% DMSO final assay concentration (100 µM compound).

  • Kinetic Reading (Validation Step 3): Immediately read the plate using a laser nephelometer. A scattering signal significantly above the buffer blank indicates kinetic precipitation.

  • Confirmation: If scattering is detected, filter the well contents through a 0.22 µm membrane and quantify the filtrate via LC-MS to determine the true assay concentration.

Workflow S1 1. Prepare 10mM Stock (Anhydrous DMSO) S2 2. Karl Fischer Titration (Water < 0.1%) S1->S2 S3 3. Acoustic Dispensing (Echo 555) S2->S3 S4 4. Aqueous Dilution (Assay Buffer) S3->S4 S5 5. LC-UV-MS-ELSD (Quantify Supernatant) S4->S5

Figure 2: Self-validating workflow for DMSO stock management and kinetic solubility.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 2024.[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 2013.[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 2014.[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde, 2013.[Link]

Exploratory

Computational Pharmacophore Modeling of N-Benzoylpiperidine Derivatives: A Dual-Target Perspective on Privileged Scaffolds

Executive Summary The N-benzoylpiperidine moiety is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of serotoninergic ligands, monoacylglycerol lipase (MAGL) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzoylpiperidine moiety is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of serotoninergic ligands, monoacylglycerol lipase (MAGL) inhibitors, and antimalarial endoperoxides[1]. However, the successful deployment of this scaffold requires a rigorous understanding of its 3D spatial and electronic properties. This whitepaper provides an in-depth technical guide to the pharmacophore modeling of N-benzoylpiperidine derivatives. By examining the causality behind its electronic constraints—specifically the loss of piperidine nitrogen basicity upon amide formation—we establish a self-validating computational protocol for both positive hit identification and negative constraint modeling.

Structural & Electronic Profiling: The Causality of Binding

To build an accurate pharmacophore model, one must first understand the fundamental electronic shift that occurs when a benzylpiperidine is converted to a benzoylpiperidine.

In standard piperidine derivatives (e.g., Donepezil), the nitrogen atom is highly basic and protonated at physiological pH, allowing it to serve as a Positive Ionizable (PI) feature that engages in critical cation-


 interactions within target active sites[2][3].

When the N-benzoyl group is introduced, the lone pair of the piperidine nitrogen is delocalized into the adjacent carbonyl


-system via resonance. This structural modification dictates three absolute pharmacophoric rules for this scaffold:
  • Abolition of Basicity: The nitrogen can no longer act as a PI feature. In targets requiring cation-

    
     interactions (like Acetylcholinesterase), the N-benzoylpiperidine acts as a negative pharmacophore (inactive)[2].
    
  • Emergence of a Hydrogen Bond Acceptor (HBA): The carbonyl oxygen becomes a strict, directional HBA[4].

  • Hydrophobic/Aromatic Anchoring (HYD/AR): The phenyl ring serves as a bulky, lipophilic anchor capable of

    
     stacking or occupying deep hydrophobic pockets[1].
    

Binding Scaffold N-Benzoylpiperidine Scaffold Amide Amide Bond Formation Scaffold->Amide Phenyl Phenyl Ring (HYD/AR) Scaffold->Phenyl LossBasic Loss of Nitrogen Basicity Amide->LossBasic Carbonyl Carbonyl Oxygen (HBA) Amide->Carbonyl AChE AChE Target (Fails Cation-π) LossBasic->AChE Inactive MAGL MAGL Target (H-Bond to Ala51) Carbonyl->MAGL Active Phenyl->MAGL

Figure 2: Electronic causality of the N-benzoylpiperidine scaffold dictating target selectivity.

Experimental Protocol: Self-Validating Pharmacophore Modeling

To translate these chemical realities into a computational screening tool, researchers must employ a rigorous, self-validating workflow. The following protocol utilizes Schrödinger Phase and LigandScout[4][5] to generate predictive models.

Step 1: Ligand Preparation and Conformational Sampling
  • Objective: Generate all biologically relevant 3D conformers.

  • Methodology: Import the N-benzoylpiperidine dataset into Schrödinger LigPrep. Assign protonation states at pH 7.4 ± 1.0 using Epik.

  • Causality: Because the piperidine ring can adopt multiple chair conformations and the amide bond exhibits restricted rotation, exhaustive conformational sampling using the OPLS4 force field is mandatory to ensure the bioactive conformation is sampled[5].

Step 2: Feature Perception and Hypothesis Generation
  • Objective: Map the spatial arrangement of chemical features.

  • Methodology: Using the Phase module, define the custom feature dictionary.

    • Set the carbonyl oxygen as A (H-bond Acceptor).

    • Set the phenyl ring as R (Aromatic Ring) and H (Hydrophobic).

    • Crucial Constraint: Explicitly define an Excluded Volume around the piperidine nitrogen to penalize any PI interactions.

  • Hypothesis Scoring: Generate 4-to-6 point hypotheses. Score them based on vector alignment, volume overlap, and survival scores[6].

Step 3: Model Validation (The Self-Validating System)
  • Objective: Ensure the model can distinguish true actives from inactive decoys.

  • Methodology: Seed the active N-benzoylpiperidine dataset with a library of 1,000 structurally similar but experimentally inactive decoys (e.g., from the DUD-E database).

  • Validation Metric: Run a virtual screen against this mixed database. Calculate the Receiver Operating Characteristic (ROC) curve. A model is only validated for prospective screening if the Area Under the Curve (AUC) is >0.85 and the Enrichment Factor at 1% (EF1%) is >10.

G Input Ligand/Target Data (N-benzoylpiperidines) ConfGen Conformational Sampling (OPLS4 Force Field) Input->ConfGen FeatPerc Pharmacophore Feature Perception (HBA, HYD, AR) ConfGen->FeatPerc HypoGen Hypothesis Generation (Phase / LigandScout) FeatPerc->HypoGen Val Model Validation (Decoy Screening / ROC) HypoGen->Val VS Virtual Screening (Hit Identification) Val->VS

Figure 1: Computational workflow for N-benzoylpiperidine pharmacophore modeling.

Dual-Target Case Studies & Quantitative Data

Case Study A: The "Positive" Pharmacophore (MAGL & Antimalarials)

In targets where H-bond acceptors and lipophilic bulk drive binding, N-benzoylpiperidines excel.

  • MAGL Inhibitors: Molecular dynamics and pharmacophore modeling of MAGL inhibitors reveal that the carbonyl group of the benzoylpiperidine acts as a mandatory HBA, maintaining stable interactions with Ala51 and Met123 for over 85% of the simulation time[4].

  • Antimalarial Tetraoxanes: In dispiro-1,2,4,5-tetraoxanes, the N-benzoylpiperidine acts as a critical lipophilic spacer. The extension of the ring size and the substitution of formyl or halogen groups on the benzoyl ring directly correlate with nanomolar efficacy against Plasmodium falciparum[7][8].

Case Study B: The "Negative" Pharmacophore (Cholinesterase Inhibitors)

During the development of Donepezil analogues for Alzheimer's disease, researchers attempted to replace the N-benzylpiperidine moiety with an N-benzoylpiperidine group[2]. Because Acetylcholinesterase (AChE) requires a protonated nitrogen to form a cation-


 interaction with Trp86 in the catalytic active site, the loss of basicity caused by the amide bond rendered the N-benzoylpiperidine derivatives completely inactive[2][3]. In pharmacophore modeling, this data is utilized to set strict "Excluded Volume" or "Required PI" penalties.
Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative biological data, demonstrating how the presence or absence of specific pharmacophoric features dictates target activity.

Compound Class / ScaffoldBiological TargetKey Pharmacophore FeatureBiological Activity (IC₅₀)Ref
N-Benzoylpiperidine Tetraoxanes P. falciparum (3D7)Lipophilic Spacer (Phenyl ring)6.35 – 44.65 nM[8]
N-Benzoylpiperidine Derivatives Human MAGLH-Bond Acceptor (Carbonyl)~30 – 150 nM[9]
N-Benzylpiperidine Analogues AChEPositive Ionizable (Protonated N)0.56 nM (Highly Active)[2]
N-Benzoylpiperidine Analogues AChEMissing Positive IonizableInactive[2]

Conclusion

Pharmacophore modeling of N-benzoylpiperidine derivatives requires a strict adherence to the chemical realities of the amide bond. By understanding that the scaffold trades nitrogen basicity for a rigid, directional hydrogen bond acceptor and a lipophilic anchor, computational chemists can accurately map its binding potential. Utilizing robust, self-validating workflows in software like Schrödinger Phase ensures that these electronic nuances are captured, allowing for the successful virtual screening of novel MAGL inhibitors, antimalarials, and serotoninergic agents.

References

  • Synthesis of Symmetric Dispiro-1,2,4,5-tetraoxanes Using Cyclic and Acyclic Ketones ResearchGate[Link]

  • Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity ResearchGate[Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives PubMed (NIH)[Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues ACS Omega[Link]

  • Phase | Schrödinger Schrödinger [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study PMC (NIH)[Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling J's Blog[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review MDPI[Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives ARPI - UNIPI[Link]

Sources

Foundational

2-(1-Benzoylpiperidin-4-yl)acetic acid safety data sheet (SDS)

An In-Depth Technical Guide and Safety Architecture for 2-(1-Benzoylpiperidin-4-yl)acetic acid (CAS: 56772-11-3) Executive Summary & Pharmacological Relevance 2-(1-Benzoylpiperidin-4-yl)acetic acid (CAS: 56772-11-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Architecture for 2-(1-Benzoylpiperidin-4-yl)acetic acid (CAS: 56772-11-3)

Executive Summary & Pharmacological Relevance

2-(1-Benzoylpiperidin-4-yl)acetic acid (CAS: 56772-11-3) is a highly versatile, functionalized piperidine derivative utilized extensively as a building block in advanced medicinal chemistry. The core structure—a piperidine ring N-substituted with a lipophilic benzoyl group and bearing a 4-position acetic acid moiety—serves as a privileged scaffold for modulating central nervous system (CNS) targets[1].

For drug development professionals, this compound is primarily leveraged in the synthesis of neuropharmacological agents, specifically those targeting Gamma-Aminobutyric Acid (GABA) transporters (GATs) and Sigma receptors (σR)[1]. Understanding the physicochemical behavior, toxicological causality, and self-validating handling protocols of this compound is critical for maintaining scientific integrity and laboratory safety during synthetic scale-up.

Physicochemical Profiling & Hazard Causality

To design effective safety and synthetic protocols, researchers must first understand the intrinsic properties of the molecule. The presence of both a hydrogen-bond donating carboxylic acid and a bulky, lipophilic benzoyl group dictates its solubility, reactivity, and hazard profile[2].

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Chemical Name 2-(1-Benzoylpiperidin-4-yl)acetic acidCore functionalization[3]
CAS Number 56772-11-3Unique identifier
Molecular Formula C14H17NO3Defines stoichiometric calculations
Molecular Weight 247.29 g/mol Moderate size, favorable for CNS penetration
Physical State Solid (Crystalline Powder)Prone to aerosolization if mishandled[3]
Toxicological Mechanisms (The "Why" Behind the Hazard)

Standard Safety Data Sheets (SDS) often list hazards without explaining their mechanistic origins. For 2-(1-Benzoylpiperidin-4-yl)acetic acid, the primary GHS classifications are H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation).

  • Causality of Irritation: The acetic acid moiety (-COOH) acts as a localized proton donor. Upon contact with the moisture of the stratum corneum or corneal mucosa, it induces a rapid, localized drop in pH, leading to protein denaturation and cellular irritation.

  • Causality of Penetration: Unlike highly polar, unsubstituted piperidines, the N-benzoyl group significantly increases the molecule's partition coefficient (LogP)[2]. This lipophilicity enhances the compound's ability to penetrate lipid bilayers, meaning dermal exposure can lead to deeper tissue irritation if not immediately neutralized.

Table 2: Hazard Mitigation & Causality
GHS HazardMechanistic CausalityRequired PPE & Mitigation
H315: Skin Irrit. 2 Lipophilic penetration + acidic protonationDouble-layered nitrile gloves, lab coat
H319: Eye Irrit. 2 Rapid pH alteration on mucosal surfacesSplash-proof safety goggles
H335: STOT SE 3 Micro-particulate aerosolization in airClass II Chemical Fume Hood

Self-Validating Safety & Handling Protocols

A robust safety protocol must be a closed-loop system: every action must have a corresponding validation step to ensure the environment remains uncontaminated.

Protocol A: Spill Response and Chemical Neutralization
  • Step 1: Containment. Immediately encircle the solid spill with a damp, inert absorbent (e.g., vermiculite). Causality: Dampening prevents the lightweight crystalline powder from aerosolizing into the breathing zone.

  • Step 2: Neutralization. Apply a 5% Sodium Bicarbonate (NaHCO₃) solution directly to the solid. Causality: The weak base selectively deprotonates the acetic acid moiety, converting the lipophilic acid into a highly water-soluble sodium salt without generating a violently exothermic reaction.

  • Step 3: Validation (Self-Validating Step). After wiping the area with deionized water, swab the surface and test the residual moisture with pH indicator paper. A stable pH of 7.0–7.5 validates that the acidic hazard has been completely neutralized before final disposal.

Protocol B: Solubilization for Synthetic Workflows

Because the compound is practically insoluble in water due to the benzoyl group, it must be prepared in polar aprotic solvents.

  • Step 1: Solvation. Dissolve the pre-weighed solid in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Causality: Polar aprotic solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers while effectively solvating the lipophilic aromatic ring.

  • Step 2: Validation (Self-Validating Step). Perform a rapid UV-Vis spectrophotometric scan. The strong absorbance peak at ~254 nm (originating from the benzoyl chromophore) validates both the complete dissolution of the compound and its precise concentration in the stock solution.

Workflow A 2-(1-Benzoylpiperidin-4-yl)acetic acid (Solid State) B Fume Hood Containment & PPE Verification A->B Transfer C Solubilization in DMSO (Polar Aprotic) B->C Dissolve D UV-Vis Concentration Validation (254 nm) C->D Validate E Amide Coupling Reactions D->E Synthesize

Workflow for the safe handling and self-validated solubilization of the piperidine derivative.

Applications in Drug Development Workflows

Once safely solubilized, 2-(1-Benzoylpiperidin-4-yl)acetic acid is typically subjected to amide coupling reactions (using reagents like HATU or EDC/NHS) to attach various pharmacophores to the acetic acid tail.

When these derivatives are synthesized, they frequently act as inhibitors of GABA transporters. By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the local concentration of the neurotransmitter, leading to enhanced inhibitory signaling—a mechanism highly sought after for treating epilepsy, anxiety, and neuropathic pain[1].

Pathway L Piperidine Scaffold Derivatives R GABA Transporter (GAT) Blockade L->R Inhibits S Synaptic GABA Accumulation R->S Induces E Enhanced Inhibitory Neurotransmission S->E Results In

Mechanism of action for downstream GABAergic modulators derived from the piperidine scaffold.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 69892, Benzoylpiperidine. Retrieved from:[Link]

Sources

Exploratory

The Strategic Utility and Commercial Landscape of 1-Benzoylpiperidine-4-Acetic Acid in Drug Discovery

Executive Summary 1-Benzoylpiperidine-4-acetic acid (CAS: 56772-11-3) is a highly specialized, bifunctional chemical building block extensively utilized in modern medicinal chemistry. Structurally, it combines the confor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoylpiperidine-4-acetic acid (CAS: 56772-11-3) is a highly specialized, bifunctional chemical building block extensively utilized in modern medicinal chemistry. Structurally, it combines the conformational rigidity of a piperidine ring with the lipophilic shielding of a benzoyl group, terminating in a versatile acetic acid moiety. This unique architecture makes it a privileged scaffold for developing central nervous system (CNS) therapeutics, metabolic enzyme inhibitors, and novel antimicrobial agents.

This technical guide explores the mechanistic rationale behind utilizing this building block, outlines its commercial sourcing landscape, and provides a self-validating synthetic protocol for its integration into drug discovery workflows.

Pharmacological Significance and Mechanistic Applications

The piperidine core is ubiquitous in FDA-approved drugs due to its favorable pharmacokinetic properties, including high metabolic stability and tunable basicity. By N-benzoylating the piperidine ring, medicinal chemists effectively neutralize the basic nitrogen, converting it into an amide. This modification significantly enhances passive membrane permeability—crucial for blood-brain barrier (BBB) penetration—and mitigates the risk of phospholipidosis and hERG channel liability often associated with basic aliphatic amines.

1.1. 5-HT1A Receptor Biased Agonism (Neuropsychiatry)

One of the most prominent applications of this building block is in the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, such as NLX-204 and NLX-101. These compounds act as "biased agonists" at the serotonin 5-HT1A receptor (). Traditional 5-HT1A agonists activate both G-protein (cAMP inhibition) and β-arrestin (ERK1/2 phosphorylation) pathways indiscriminately, often leading to sub-optimal efficacy and adverse side effects. Derivatives synthesized from 1-benzoylpiperidine-4-acetic acid preferentially trigger the ERK1/2 pathway, resulting in robust, rapid-acting antidepressant and procognitive effects without the typical side-effect profile.

G Ligand 1-Benzoylpiperidine Derivative (NLX-204) Receptor 5-HT1A Receptor Ligand->Receptor Biased Agonism GProtein G-Protein Pathway (cAMP Inhibition) Receptor->GProtein Weak Activation Arrestin β-Arrestin Pathway (ERK1/2 Phosphorylation) Receptor->Arrestin Preferential Activation Outcome1 Sub-optimal / Side Effects GProtein->Outcome1 Outcome2 Robust Antidepressant Activity Arrestin->Outcome2

5-HT1A receptor biased agonism pathway favoring ERK1/2 phosphorylation.

1.2. Squalene Synthase Inhibition (Cardiovascular/Metabolic)

Beyond CNS applications, the acetic acid handle of this building block has been utilized to synthesize 4,1-benzoxazepine derivatives that act as potent squalene synthase inhibitors (). In these designs, the 1-benzoylpiperidine-4-acetic acid moiety serves as a competitive inhibitor mimic for farnesyl pyrophosphate, effectively halting cholesterol synthesis in hepatic tissues and offering a complementary mechanism to statins for managing hypercholesterolemia.

Commercial Availability and Sourcing Strategy

Given its specialized nature, 1-benzoylpiperidine-4-acetic acid is not a bulk commodity chemical but rather a premium research-grade building block. Sourcing strategies must account for purity requirements, as trace impurities (such as unreacted piperidine-4-acetic acid or regioisomers) can severely impact downstream parallel synthesis yields.

Table 1: Commercial Sourcing Profile for CAS 56772-11-3

VendorProduct GradeTypical QuantityPrice Benchmark (USD)Primary Application
Dana Bioscience Research Grade100 mg~$367.00High-purity screening & FBDD
BLDpharm Synthesis Grade100 mg - 1 gVariableMedChem scale-up
Sigma-Aldrich AldrichCPRVariableCustom QuoteAnalytical reference standard
LEAPChem Bulk/Fine Chem>1 gCustom QuoteProcess development

(Data summarized from current vendor catalogs: ,. Prices are indicative and subject to regional variations.)

Synthetic Methodology: High-Efficiency Amide Coupling

To effectively utilize 1-benzoylpiperidine-4-acetic acid in drug discovery, chemists frequently employ amide coupling reactions to attach diverse pharmacophores. The following protocol outlines a self-validating workflow optimized for high yield and minimal epimerization.

Causality Behind Experimental Choices:

  • Activator (HATU): Selected over traditional EDC/HOBt systems because the acetic acid moiety, while separated from the piperidine ring by one carbon, can still experience steric hindrance depending on the ring's chair conformation. HATU forms a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and driving it to completion.

  • Base (DIPEA): Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to facilitate HATU activation without competing with the incoming amine for the activated ester.

Step-by-Step Protocol:
  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 1-benzoylpiperidine-4-acetic acid (1.0 eq, 0.1 mmol, 24.7 mg) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 0.3 mmol, 52 µL) followed by HATU (1.2 eq, 0.12 mmol, 45.6 mg).

    • Self-Validation Check: Stir the mixture at room temperature for 15 minutes. A distinct color change to pale yellow confirms the formation of the active OAt ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.11 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z [M+H]+ = 248.1) is fully consumed and replaced by the desired product mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure target compound (>95% purity by NMR).

G BB 1-Benzoylpiperidine- 4-acetic acid (CAS: 56772-11-3) Act Activation (HATU / DIPEA / DMF) BB->Act Coupling Amide Coupling (RT, 2-4 hours) Act->Coupling Amine Amine Addition (R-NH2) Amine->Coupling Workup Aqueous Quench & Extraction (EtOAc) Coupling->Workup QC LC-MS / NMR Validation Workup->QC Product Purified Target Compound QC->Product Purity >95%

Standard amide coupling workflow and quality control for CAS 56772-11-3.

References
  • Title: Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibition of Cholesterol Synthesis Source: Journal of Medicinal Chemistry (2002) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid from Isonipecotic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and highly scalable protocol for the homologation and functionalization of isonipecotic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and highly scalable protocol for the homologation and functionalization of isonipecotic acid into 2-(1-Benzoylpiperidin-4-yl)acetic acid.

Introduction & Strategic Rationale

Substituted piperidine-4-acetic acids are critical pharmacophores in medicinal chemistry. Their structural similarity to γ-aminobutyric acid (GABA) makes them highly valuable in the development of neurotherapeutics (e.g., GABA uptake inhibitors)[1] and cardiovascular drugs, such as conformationally restricted GPIIb/IIIa integrin antagonists[2].

Isonipecotic acid (piperidine-4-carboxylic acid) serves as an ideal, commercially available starting material for synthesizing this scaffold[3]. However, converting the carboxylic acid to an acetic acid derivative (homologation) while selectively benzoylating the piperidine nitrogen requires careful strategic planning to avoid low-yielding or hazardous steps.

Route Selection & Causality

When designing this synthesis, three primary routes were evaluated:

  • Arndt-Eistert Homologation: Directly converts the acid to the homologous acid via a diazoketone intermediate. Rejected due to the reliance on highly toxic and explosive diazomethane, which is unsuitable for scalable drug development.

  • Direct Benzoylation followed by Cyanation: Benzoylating the nitrogen first, followed by reduction, mesylation, cyanation, and hydrolysis. Rejected because the harsh basic or acidic conditions required to hydrolyze the nitrile to a carboxylic acid frequently result in the unintended cleavage of the benzamide group.

  • Boc-Protection and Cyanation (Chosen Route): Utilizing a tert-butyloxycarbonyl (Boc) protecting group allows for a "traceless" homologation. The Boc group is entirely stable during the reduction, mesylation, and cyanation steps, but is cleanly cleaved under the exact same acidic reflux conditions used to hydrolyze the nitrile. The benzoyl group is then safely installed at the very end under mild Schotten-Baumann conditions.

RouteSelection Start Homologation Strategy for Isonipecotic Acid RouteA Arndt-Eistert Synthesis Start->RouteA RouteB Direct Benzoylation + Nitrile Hydrolysis Start->RouteB RouteC Boc-Protection + Cyanation (Chosen) Start->RouteC ReasonA Rejected: Requires explosive/toxic diazomethane RouteA->ReasonA ReasonB Rejected: Harsh nitrile hydrolysis cleaves benzamide RouteB->ReasonB ReasonC Accepted: Traceless Boc group allows simultaneous deprotection/hydrolysis RouteC->ReasonC

Caption: Logical decision matrix for selecting the homologation route.

Chemical Synthesis Workflow

The chosen 6-step synthetic pathway is designed as a self-validating system, where the successful completion of each step can be easily verified via standard analytical techniques (NMR/LC-MS) prior to proceeding.

SynthesisRoute A Isonipecotic Acid (Starting Material) B 1-Boc-piperidine-4-carboxylic acid A->B Boc2O, NaOH THF/H2O, RT C 1-Boc-4-(hydroxymethyl)piperidine B->C 1. IBCF, NMM, THF 2. NaBH4, H2O, 0 °C D 1-Boc-4-(mesyloxymethyl)piperidine C->D MsCl, Et3N DCM, 0 °C E 1-Boc-4-(cyanomethyl)piperidine D->E NaCN, DMF 80 °C F Piperidine-4-acetic acid HCl E->F 6M HCl Reflux, 16h G 2-(1-Benzoylpiperidin-4-yl)acetic acid (Target Compound) F->G Benzoyl Chloride, NaOH THF/H2O, 0 °C to RT

Caption: Step-by-step chemical synthesis workflow from isonipecotic acid.

Experimental Protocols

Stage 1: Scaffold Protection & Chemoselective Reduction

Step 1a: Synthesis of 1-Boc-piperidine-4-carboxylic acid

  • Causality: The secondary amine must be protected to prevent unwanted N-alkylation during the subsequent mesylation and cyanation steps.

  • Procedure: Dissolve isonipecotic acid (1.0 eq) in a mixture of 1M aqueous NaOH (1.1 eq) and THF (1:1 v/v). Cool the biphasic mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 h. Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the product with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 1b: Synthesis of 1-Boc-4-(hydroxymethyl)piperidine

  • Causality: Direct reduction of the carboxylic acid with strong reagents like LiAlH₄ would concurrently reduce the Boc carbamate. Using the mixed anhydride method with NaBH₄ ensures strict chemoselectivity, reducing only the activated carboxylic acid.

  • Procedure: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF under nitrogen and cool to -10 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 min to form the mixed anhydride. Filter off the precipitated NMM·HCl salt. Add the clear filtrate dropwise to a vigorously stirring solution of NaBH₄ (3.0 eq) in H₂O at 0 °C. Stir for 2 h. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Stage 2: Carbon Chain Extension (Homologation)

Step 2a: Synthesis of 1-Boc-4-(mesyloxymethyl)piperidine

  • Causality: The hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) activates the primary carbon for the subsequent Sₙ2 displacement.

  • Procedure: Dissolve 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 h at 0 °C. Quench the reaction with ice water. Separate the layers, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2b: Synthesis of 1-Boc-4-(cyanomethyl)piperidine

  • Causality: Cyanide acts as a one-carbon nucleophile, displacing the mesylate to extend the carbon chain. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the cyanide ion.

  • Procedure: Dissolve the mesylate intermediate (1.0 eq) in anhydrous DMF. Add sodium cyanide (NaCN, 1.5 eq). Heat the mixture at 80 °C for 12 h. Cool to room temperature, dilute with water, and extract with EtOAc (3x). Crucial Workup Step: Wash the combined organic layers with water at least 3 times to completely remove residual DMF, followed by a brine wash. Dry and concentrate.

Stage 3: Global Deprotection & Target Functionalization

Step 3a: Synthesis of Piperidine-4-acetic acid hydrochloride

  • Causality: Refluxing in strong aqueous acid achieves two transformations simultaneously: hydrolysis of the nitrile to the carboxylic acid, and cleavage of the Boc protecting group. This eliminates the need for a separate deprotection step.

  • Procedure: Suspend 1-Boc-4-(cyanomethyl)piperidine in 6M aqueous HCl (10 mL/gram of substrate). Heat the mixture to reflux (100–105 °C) for 16 h. Cool to room temperature and concentrate the reaction mixture under reduced pressure to complete dryness. Triturate the resulting solid with diethyl ether, filter, and dry to yield piperidine-4-acetic acid hydrochloride as a white crystalline solid.

Step 3b: Synthesis of 2-(1-Benzoylpiperidin-4-yl)acetic acid

  • Causality: Schotten-Baumann conditions (aqueous base + organic solvent) are ideal for N-benzoylation. The base (NaOH) neutralizes the HCl salt, deprotonates the carboxylic acid to maintain water solubility, and acts as an acid scavenger for the HCl generated during benzoylation.

  • Procedure: Dissolve piperidine-4-acetic acid hydrochloride (1.0 eq) in a mixture of 1M aqueous NaOH (3.5 eq) and THF (1:1 v/v). Cool to 0 °C. Add benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4 h. Wash the aqueous mixture with diethyl ether to extract excess benzoyl chloride and organic impurities. Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the final target compound.

Quantitative Data & Analytical Expected Values

The following table summarizes the expected yields and key analytical markers for each stage, serving as a self-validating checklist for the synthetic chemist.

StepIntermediate / ProductExpected Yield (%)Key Analytical Marker (1H NMR / MS / IR)
1a 1-Boc-piperidine-4-carboxylic acid90–95MS (ESI+): m/z 252.1 [M+Na]⁺
1b 1-Boc-4-(hydroxymethyl)piperidine85–90¹H NMR (CDCl₃): ~3.50 ppm (d, 2H, CH₂-OH)
2a 1-Boc-4-(mesyloxymethyl)piperidine90–95¹H NMR (CDCl₃): ~3.00 ppm (s, 3H, O-SO₂CH₃)
2b 1-Boc-4-(cyanomethyl)piperidine80–85IR (Neat): ~2250 cm⁻¹ (Strong C≡N stretch)
3a Piperidine-4-acetic acid HCl85–90MS (ESI+): m/z 144.1[M+H]⁺ (Free base mass)
3b 2-(1-Benzoylpiperidin-4-yl)acetic acid80–85MS (ESI+): m/z 248.1 [M+H]⁺

References

Sources

Application

Advanced Amide Coupling Strategies for Piperidine Acetic Acid Derivatives

Application Note & Protocol Guide Executive Summary Piperidine acetic acid derivatives (e.g., 2-(piperidin-2-yl)acetic acid) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Piperidine acetic acid derivatives (e.g., 2-(piperidin-2-yl)acetic acid) are critical pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, antihistamines, and psychostimulant analogs (e.g., Methylphenidate derivatives). Unlike their


-amino acid counterparts (pipecolic acids), these 

-amino acid homologs possess a methylene spacer between the ring and the carboxylate. While this reduces the risk of

-carbon racemization, it introduces specific challenges regarding steric shielding (particularly in C2-substituted isomers) and conformational flexibility .

This guide provides a tiered approach to amide coupling for this scaffold, moving from robust standard methods to high-performance protocols for sterically demanding substrates.

Strategic Analysis: The "Why" Behind the Chemistry

Successful coupling of piperidine acetic acid derivatives requires a nuanced understanding of three factors:

  • Positional Isomerism & Sterics:

    • C4-Substitution: The carboxylate is distant from the ring bulk. behaves like a standard primary aliphatic acid. Standard carbodiimides (EDC) work well.

    • C2-Substitution: The piperidine ring exerts significant steric pressure on the incoming amine, especially if the nitrogen protecting group is bulky (e.g., N-Trityl or N-Boc). High-efficiency reagents (HATU, T3P) are required.[1]

  • N-Protection Status:

    • N-Protected (Boc/Fmoc/Cbz): The standard starting material. Safe from self-polymerization.

    • Unprotected (Free NH): Critical Risk. Piperidine nitrogen is highly basic (

      
      ) and nucleophilic. Attempting to activate the acid without N-protection will lead to rapid intermolecular self-coupling (polymerization) or lactamization. Always protect the ring nitrogen before activating the acetic acid side chain. 
      
  • Electronic Environment:

    • The methylene spacer isolates the carboxylate from the electron-withdrawing effects of the carbamate protecting group. Consequently, the carboxylate is less acidic (

      
      ) than an 
      
      
      
      -amino acid, making it slightly less reactive toward activation but more stable once activated.
Decision Matrix: Reagent Selection

The following decision tree outlines the logical flow for selecting the optimal coupling protocol based on substrate sterics and reaction scale.

CouplingStrategy Start Start: Piperidine Acetic Acid Substrate Pos Substitution Position? Start->Pos C4 C4 (Unhindered) Pos->C4 Low Steric Bulk C2 C2/C3 (Hindered) Pos->C2 High Steric Bulk Scale Scale / Amine Reactivity? C4->Scale Scale2 Scale / Amine Reactivity? C2->Scale2 MethodA Method A: EDC/HOBt (Standard) Scale->MethodA Small Scale / Reactive Amine MethodC Method C: T3P (Green/Process) Scale->MethodC Large Scale / Easy Workup MethodB Method B: HATU/DIPEA (High Performance) Scale2->MethodB Discovery / Unreactive Amine Scale2->MethodC Process / Green Chem

Figure 1: Strategic decision tree for selecting amide coupling reagents for piperidine acetic acid derivatives.

Detailed Protocols
Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: C4-substituted derivatives, reactive primary amines, and routine synthesis.

Mechanism: EDC forms an O-acylisourea intermediate. HOBt intercepts this to form a less reactive but more selective HOBt-active ester, preventing


-acylurea rearrangement.

Reagents:

  • Acid: N-Boc-4-piperidineacetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1][2]

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (anhydrous) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv) (Optional if amine is free base; Mandatory if amine is a salt)

  • Solvent: DCM or DMF (0.1 M)

Protocol:

  • Dissolution: Dissolve N-Boc-piperidineacetic acid and HOBt in anhydrous DCM (or DMF) under nitrogen.

  • Activation: Cool to 0°C. Add EDC·HCl. Stir for 15 minutes.

    • Note: A precipitate may form (EDC urea byproduct) or solution may remain clear depending on solvent.

  • Addition: Add the amine component (and DIPEA if using an amine salt).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (or 5% citric acid), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Method B: High-Performance Activation (HATU/DIPEA)

Best for: C2-substituted derivatives (sterically hindered), electron-deficient anilines, or precious intermediates.

Mechanism: HATU generates a highly reactive At-active ester. The 7-aza nitrogen in the benzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, crucial for overcoming the steric bulk of the adjacent piperidine ring [1].

Reagents:

  • Acid: N-Boc-2-piperidineacetic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (2.5 – 3.0 equiv) Critical: Solution must be basic for HATU to function.

  • Solvent: Anhydrous DMF or NMP (0.1 M)

Protocol:

  • Pre-activation: Dissolve the acid and HATU in anhydrous DMF under nitrogen.

  • Base Addition: Immediately add DIPEA. The solution should turn yellow (liberation of HOAt anion). Stir for 2–5 minutes.

    • Caution: Do not stir >10 mins without amine; HATU can guanidinylate the amine if added late, or the active ester can degrade.

  • Coupling: Add the amine component.

  • Reaction: Stir at RT for 1–4 hours. (Reaction is typically much faster than EDC).

  • Workup: Dilute with EtOAc/Ether (1:1) to help remove DMF during washes. Wash 3x with water, 1x with brine.

    • Note: HATU byproducts are water-soluble but can be persistent. A dilute ammonia wash can help remove HOAt residues.

Method C: Scalable & Green Coupling (T3P - Propylphosphonic Anhydride)

Best for: Large-scale (>10g), process chemistry, and difficult purifications.

Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the substrate. It is non-toxic, has low allergenicity, and all byproducts are water-soluble [2].

Reagents:

  • Acid: Piperidine acetic acid derivative (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Protocol:

  • Mix: Combine acid, amine, and base in EtOAc. Cool to 0°C.[1][2][3][4]

  • Addition: Add T3P solution dropwise. (Exothermic).

  • Reaction: Warm to RT and stir. T3P kinetics are slower than HATU; allow 12–24 hours for hindered substrates.

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts and unreacted acid) and then 1M HCl.

    • Advantage:[5] Often requires no chromatography.

Comparative Data Analysis
FeatureEDC / HOBtHATU / DIPEAT3P (Propylphosphonic Anhydride)
Reactivity ModerateVery High High
Steric Tolerance Low (Good for C4)High (Good for C2) Moderate-High
Byproduct Removal Urea can be difficultHOAt requires washingExcellent (Water Soluble)
Cost LowHighModerate
Atom Economy ModerateLow (Large MW reagents)High
Racemization Risk Low (with HOBt)Very LowExtremely Low
Troubleshooting Guide

Issue 1: Low Yield with C2-Substituted Acids

  • Cause: Steric hindrance from the N-protecting group (especially Boc) blocking the approach of the amine.

  • Solution: Switch to Method B (HATU) . If still sluggish, use microwave irradiation (50°C, 30 min). Alternatively, switch the protecting group to N-Cbz (planar carbamate) or N-Methyl (if appropriate) to reduce steric bulk, though N-Methyl requires careful handling to avoid self-reaction.

Issue 2: Guanidinylation of the Amine

  • Cause: When using HATU, if the carboxylate activation is slow or the amine is added too late, the amine can react directly with the uronium salt of HATU.

  • Solution: Switch to a phosphonium reagent (PyBOP) .[1] PyBOP does not form guanidinium byproducts.[1][6]

Issue 3: Solubility of Amino Acid Zwitterions

  • Context: If attempting to couple a free-amino piperidine acetic acid (unprotected).

  • Solution: Do not do this. The zwitterionic nature makes solubility in organic solvents near zero. Protect the amine (Boc/Fmoc) first.[7]

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][6][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Basavaprabhu, H., et al. (2013). Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Synthesis, 45(12), 1569-1601. Link

Sources

Method

Application Note: Utilizing 2-(1-Benzoylpiperidin-4-yl)acetic Acid as a Rigidified Linker Model in PROTAC Development

Abstract In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the E3 ligase ligand to the target protein ligand is as critical as the ligands themselves. 2-(1-Benzoylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the E3 ligase ligand to the target protein ligand is as critical as the ligands themselves. 2-(1-Benzoylpiperidin-4-yl)acetic acid (BPAA) has emerged as a highly versatile building block in PROTAC (Proteolysis Targeting Chimera) chemistry. This application note details the mechanistic rationale, physicochemical advantages, and validated experimental workflows for utilizing BPAA as a conformationally restricted, lipophilically capped linker model.

Mechanistic Rationale: The Entropic Advantage of Rigid Linkers

Historically, PROTAC development relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to span the distance between the target and the E3 ligase. However, highly flexible linkers adopt numerous conformations in solution. When the PROTAC binds to both proteins to form the ternary complex, it must lock into a single bioactive conformation, resulting in a massive entropic penalty that can severely diminish degradation potency [1].

Incorporating a piperidine ring into the linker architecture restricts the conformational space, pre-organizing the trajectory of the E3 ligase relative to the target protein. This rigidity reduces the entropic penalty of ternary complex formation, often leading to enhanced target selectivity and improved pharmacokinetic (PK) properties [1].

Furthermore, the specific use of 2-(1-Benzoylpiperidin-4-yl)acetic acid serves a dual purpose in early-stage development:

  • Lipophilic Capping (Half-PROTAC Modeling): Before committing to the synthetically demanding conjugation of a complex target ligand, researchers use the benzoyl group as a stable, lipophilic "cap." This mimics the aryl-amide linkage of a final PROTAC, allowing for the accurate evaluation of the E3-linker conjugate's cell permeability and solubility.

  • Direct Pharmacophore Mimicry: The 1-benzoylpiperidine moiety is a well-documented pharmacophore for specific targets, most notably in NAMPT inhibitors (e.g., FK866) [2]. In these cases, BPAA acts not just as a linker, but as a direct precursor to the target-binding domain itself.

Physicochemical Profiling: BPAA vs. Flexible Linkers

To understand the structural advantages of BPAA, we must compare its physicochemical properties against a standard flexible linker (e.g., PEG3-COOH). The data summarized in Table 1 demonstrates how the rigidified piperidine core reduces rotatable bonds while maintaining a favorable topological polar surface area (TPSA).

Table 1: Comparative Physicochemical Profile of Linker Architectures

MetricPEG3-COOH (Flexible)BPAA (Rigidified Model)Causality / Impact on PROTAC Design
Structure Type Aliphatic / EtherHeterocyclic / AmidePiperidine restricts spatial vectors.
Rotatable Bonds ~124Fewer rotatable bonds lower the entropic penalty during ternary complex formation [1].
TPSA ~60 Ų49.3 ŲLower TPSA generally correlates with improved passive membrane permeability.
cLogP (Approx) -0.52.1The benzoyl cap increases lipophilicity, mimicking a fully assembled PROTAC.
Primary Utility Broad spacing / Early discoveryPK optimization / Trajectory controlRigid linkers are used to fine-tune degradation profiles and rescue poorly permeable compounds.

Experimental Workflow & Logical Architecture

The following workflow illustrates the logical progression from raw building blocks to a validated "Half-PROTAC" conjugate. By isolating the E3-linker segment, researchers can troubleshoot permeability and binding affinities without confounding variables from the target ligand.

PROTAC_Workflow N1 2-(1-Benzoylpiperidin-4-yl)acetic acid (BPAA Linker Model) N3 Amide Coupling (HATU, DIPEA, DMF) N1->N3 N2 E3 Ligase Ligand (e.g., Thalidomide-amine) N2->N3 N4 Benzoyl-Capped Conjugate (E3-Linker Half-PROTAC) N3->N4 Yield >85% N5 Physicochemical Profiling (PAMPA, SPR, LC-MS) N4->N5 Validation

Workflow for synthesizing and validating a BPAA-based half-PROTAC conjugate.

Detailed Experimental Protocols

Protocol A: Amide Coupling of BPAA to an E3 Ligand (Thalidomide-amine)

Causality & Rationale: The acetic acid moiety extending from the piperidine ring can exhibit mild steric hindrance. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and lower yields. HATU is explicitly chosen here because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion while minimizing epimerization. DIPEA acts as a non-nucleophilic base to ensure the amine is fully deprotonated without attacking the active ester.

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried round-bottom flask under inert

    
     atmosphere, dissolve 2-(1-Benzoylpiperidin-4-yl)acetic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in 5.0 mL of anhydrous DMF.
    
  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active ester forms.

  • Conjugation: Add Thalidomide-amine (or VHL-amine) (1.0 eq, 0.5 mmol) in a single portion.

  • Self-Validating Reaction Monitoring: Take 5 µL aliquots at 1-hour intervals, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the BPAA mass (

    
     248.1 [M+H]+) and the emergence of the expected conjugate mass.
    
  • Quenching & Purification: Quench the reaction with 10 mL of saturated

    
    . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via preparative reverse-phase HPLC (C18 column,
    
    
    /MeCN gradient with 0.1% TFA).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) of the Conjugate

Causality & Rationale: Because PROTACs frequently violate Lipinski's Rule of 5, poor cellular permeability is a primary cause of late-stage failure. Testing the BPAA-capped E3-linker conjugate isolates the permeability contribution of the linker system. If the half-PROTAC is impermeable, the fully assembled PROTAC will almost certainly fail in cellulo.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the purified BPAA-Thalidomide conjugate in pure DMSO. Dilute this stock to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% to prevent membrane disruption.

  • Assay Assembly: Add 300 µL of the 10 µM conjugate solution to the donor compartment of a PAMPA sandwich plate. Add 300 µL of fresh PBS to the acceptor compartment.

  • Self-Validating Controls: Run a high-permeability standard (e.g., Verapamil) and a low-permeability standard (e.g., Ranitidine) in parallel wells. Logic Check: If these standards do not fall within their historically established effective permeability (

    
    ) ranges, the artificial lipid membrane integrity is compromised, and the assay must be discarded and repeated.
    
  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours without agitation.

  • Quantification: Carefully extract 100 µL from both the donor and acceptor wells. Add an internal standard and quantify the exact concentrations using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the

    
     (cm/s) using standard permeability equations. A 
    
    
    
    cm/s indicates excellent passive permeability, validating the BPAA scaffold for further PROTAC elaboration.

References

  • Zhang, Y.-Z., Zhu, H.-J., Zhou, X.-X., et al. "Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer." Journal of Medicinal Chemistry, 2026.[Link]

  • Xu, Z., Wang, H., Liu, H., Chen, H., & Jiang, B. "Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866." Molecules, 2023, 28(1), 169.[Link]

Application

Application Note: Optimized N-Benzoylation of 4-Piperidineacetic Acid

Abstract The benzoylation of 4-piperidineacetic acid (CAS: 3235-82-3) presents a classic yet deceptive challenge in organic synthesis: the management of zwitterionic solubility. Unlike simple amines, this substrate exist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoylation of 4-piperidineacetic acid (CAS: 3235-82-3) presents a classic yet deceptive challenge in organic synthesis: the management of zwitterionic solubility. Unlike simple amines, this substrate exists as an internal salt at neutral pH, rendering it insoluble in non-polar solvents and unreactive in standard acylation conditions. This guide outlines a robust, scalable Schotten-Baumann protocol optimized for pH control, ensuring quantitative N-acylation while suppressing side reactions. We also provide a critical purification strategy to efficiently separate the product from the ubiquitous benzoic acid byproduct.

Strategic Analysis: The Zwitterion Challenge

The Solubility Paradox

4-Piperidineacetic acid contains a secondary amine (pKa


 11.0) and a carboxylic acid (pKa 

4.0). In neutral media, it adopts a zwitterionic form (

), creating a crystal lattice with high melting point and poor solubility in organic solvents (DCM, THF) required for standard acid chloride reactions.
Mechanism & Causality

To drive the reaction, the equilibrium must be shifted.

  • Base Requirement: We must add sufficient base (

    
    ) to deprotonate the ammonium species, generating the free amine (
    
    
    
    ).
  • Nucleophilicity: Only the free amine is nucleophilic enough to attack Benzoyl Chloride.

  • Competition: The carboxylate is also nucleophilic but significantly less reactive than the amine towards acid chlorides in aqueous media. However, insufficient pH control can lead to mixed anhydrides or incomplete conversion.

Reaction Workflow Visualization

The following diagram maps the critical pH-dependent states and the reaction pathway.

ReactionPathway Zwitterion Zwitterion (pH 7) Insoluble/Unreactive Anionic Anionic Species (pH > 11) Soluble/Reactive Amine Zwitterion->Anionic + NaOH (2.2 eq) Intermediate Tetrahedral Intermediate Anionic->Intermediate + BzCl BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Product N-Benzoyl Product (Soluble as salt) Intermediate->Product - Cl- Precipitate Final Product (Precipitates at pH < 4) Product->Precipitate + HCl (Workup)

Caption: Transition from unreactive zwitterion to reactive anionic species via pH manipulation, leading to product precipitation.

Reagent Selection Guide

While Benzoyl Chloride is the standard, specific applications may require alternative activation methods.

ReagentReactivityCostByproductRecommended Use Case
Benzoyl Chloride High (Fast)LowHCl, Benzoic AcidStandard Scale-up. Best for robust substrates like 4-piperidineacetic acid.
Benzoic Anhydride ModerateMediumBenzoic AcidAcid-Sensitive. Use if the substrate has acid-labile protecting groups (not applicable here).
NHS-Benzoate Low (Selective)HighNHSLate-Stage Functionalization. Use if the molecule is complex/fragile.
EDC / Benzoic Acid VariableHighUrea derivativesAnhydrous Only. Use if the substrate is strictly water-intolerant (rare for this salt).

Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Standard)

Target Scale: 10 mmol (approx. 1.43 g of substrate)

Reagents:

  • 4-Piperidineacetic acid (1.43 g, 10 mmol)

  • Benzoyl Chloride (1.55 g, 1.28 mL, 11 mmol, 1.1 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Tetrahydrofuran (THF) or Acetone (optional co-solvent)

  • Hydrochloric Acid (HCl), 6M (for workup)

Step-by-Step Methodology:

  • Solubilization (The Critical Step):

    • In a 100 mL round-bottom flask, suspend the 4-piperidineacetic acid in 15 mL of water.

    • Add 2M NaOH dropwise while monitoring pH. You will need approximately 10-12 mL (2.0 - 2.2 equivalents).

    • Observation: The suspension should clear completely as the zwitterion converts to the sodium salt. Ensure pH is stable at

      
      .
      
  • Reaction Setup:

    • Cool the solution to 0–5 °C using an ice bath. Reason: Low temp minimizes hydrolysis of Benzoyl Chloride.

    • (Optional) Add 5-10 mL of THF to improve the solubility of Benzoyl Chloride, creating a homogeneous or fine emulsion phase.

  • Addition:

    • Add Benzoyl Chloride (1.1 eq) dropwise over 15–20 minutes.

    • Simultaneous Base Addition: As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add 2M NaOH to maintain pH > 10. Failure to maintain pH will reprotonate the amine and stop the reaction.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: TLC (MeOH/DCM 1:9) should show consumption of the ninhydrin-active starting material.

  • Workup & Isolation (Self-Validating):

    • Wash the basic reaction mixture (pH > 10) with Diethyl Ether (

      
       mL).
      
      • Why? This removes neutral impurities (unreacted Benzoyl Chloride, Benzoyl anhydride) while the Product and Benzoic Acid remain in the aqueous layer as salts.

    • Acidification: Cool the aqueous layer and slowly acidify with 6M HCl to pH 2.

    • Observation: A thick white precipitate will form. This contains your Product and Benzoic Acid .

    • Filter the solid and dry under vacuum.

Protocol B: Purification & Benzoic Acid Removal

The crude solid from Protocol A contains Benzoic Acid (byproduct). Since both product and impurity are organic acids, simple extraction is insufficient.

Method: Selective Recrystallization

  • Solvent System: Ethanol/Water (approx 1:3 ratio).

  • Procedure:

    • Dissolve the crude solid in minimum boiling Ethanol.

    • Slowly add hot water until persistent turbidity is observed.

    • Allow to cool slowly to Room Temperature, then to 4 °C.

  • Mechanism: Benzoic acid is significantly more soluble in cold ethanol/water mixtures than the larger, more polar amide product.

  • Alternative Wash (High Throughput):

    • Triturate (slurry) the dry crude solid in warm Toluene or Diethyl Ether for 30 minutes.

    • Filter hot (if using Toluene).

    • Result: Benzoic acid dissolves in the organic solvent; the N-benzoyl-4-piperidineacetic acid remains as the solid cake.

Quality Control & Troubleshooting

QC Specifications
  • HPLC Purity: >98% (254 nm).

  • 1H NMR (DMSO-d6): Look for the disappearance of the piperidine NH signal and the appearance of aromatic benzoyl protons (7.4–7.6 ppm).

    • Diagnostic: The piperidine ring protons (equatorial/axial) will shift downfield due to the N-acyl group (deshielding).

  • Melting Point: N-benzoyl derivatives typically have sharp melting points. Compare against literature (approx range for similar derivatives: 140–160 °C, verify specific derivative).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH dropped below 9 during addition.Use an autotitrator or monitor pH paper more frequently. The amine must remain deprotonated.
Product is Oily/Sticky Mixed Anhydride formation.Ensure the reaction quench (warming to RT) is long enough to hydrolyze any mixed anhydrides.
Benzoic Acid Contamination Inefficient washing.Use the Toluene trituration method described in Protocol B.

Process Logic Visualization

PurificationLogic Crude Crude Reaction Mix (Aqueous, pH 11) Wash Ether Wash Crude->Wash Aqueous Aqueous Layer (Product + Benzoate) Wash->Aqueous OrganicWaste Organic Waste (Neutral Impurities) Wash->OrganicWaste Acidify Acidify to pH 2 Aqueous->Acidify Solid Crude Solid (Product + Benzoic Acid) Acidify->Solid Triturate Triturate with Toluene/Ether Solid->Triturate Final Pure N-Benzoyl-4-piperidineacetic acid Triturate->Final Filter Insoluble Solid

Caption: Purification workflow designed to isolate the acidic product while removing neutral organics and the benzoic acid byproduct.

References

  • Schotten, C. (1884).[2] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[3] "Troubleshooting poor solubility of piperidine-4-acetic acid compounds". Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502086, N-Cbz-4-piperidineacetic acid (Analogous structure properties). Link

  • Organic Chemistry Portal. (2025). "Schotten-Baumann Reaction".[3] Link

Sources

Method

Application Notes &amp; Protocols: A Guide to Solid-Phase Peptide Synthesis of C-Terminal Carboxylic Acids Utilizing Piperidine-Mediated Fmoc Deprotection

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide and protein chemistry, providing a robust and efficient methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide and protein chemistry, providing a robust and efficient methodology for the stepwise construction of complex peptide chains.[1][2] A cornerstone of modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which relies on the base-labile Fmoc protecting group for the temporary protection of the N-terminus of amino acids. This guide provides an in-depth exploration of the synthesis of peptides with a C-terminal carboxylic acid, a common requirement for therapeutic and research applications. A key focus of this document is the critical role of piperidine in the Fmoc deprotection step, a process central to the elongation of the peptide chain. We will also elucidate the selection of appropriate linkers and resins for the synthesis of peptide acids, clarifying the distinct roles of the linker and the deprotecting agent. This application note is designed to provide both the theoretical underpinning and the practical, field-proven protocols to empower researchers in the successful synthesis of high-purity peptides.

Foundational Principles: Deconstructing the Terminology

In the realm of Solid-Phase Peptide Synthesis, precision in terminology is paramount. The user's query regarding "piperidine carboxylic acid linkers" highlights a common point of confusion for those new to the field. It is crucial to distinguish between the linker , which tethers the nascent peptide to the solid support, and the deprotecting agent , a chemical reagent used to remove a temporary protecting group.

  • Linkers in SPPS: A linker is a bifunctional molecule that connects the C-terminal amino acid of the peptide to the insoluble resin.[3][4] The chemical nature of the linker dictates the conditions under which the final peptide can be cleaved from the support and determines the functionality of the C-terminus (e.g., a carboxylic acid or an amide).[1]

  • Piperidine in SPPS: Piperidine is a secondary amine and a widely used organic base.[5][6] In the context of Fmoc-SPPS, its primary and critical role is to serve as the deprotecting agent that removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[7]

Therefore, while piperidine is integral to the synthesis of peptides (including those with a C-terminal carboxylic acid), it does not form part of the linker itself. This guide will focus on the established and correct methodology: the use of specific linkers to generate C-terminal carboxylic acids, in conjunction with piperidine for Fmoc deprotection during peptide chain elongation.

The Chemistry of Fmoc Deprotection by Piperidine

The success of the Fmoc/tBu orthogonal strategy hinges on the selective and efficient removal of the N-terminal Fmoc group at each cycle of the synthesis.[8] Piperidine accomplishes this through a base-catalyzed β-elimination reaction.

The mechanism proceeds as follows:

  • Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.

  • β-Elimination: This abstraction initiates an E1cb elimination reaction, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.

  • DBF Scavenging: The highly reactive dibenzofulvene can undergo side reactions, including polymerization or reaction with the newly liberated amine. Piperidine also acts as a nucleophile to trap the DBF, forming a stable adduct and preventing these undesirable side reactions.[7]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction 1. Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination 2. Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->DBF_Adduct 3. Scavenging

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Selecting the Appropriate Linker for Peptide Carboxylic Acids

The choice of linker is a critical parameter that dictates the final C-terminal functionality of the synthesized peptide. For the preparation of peptide carboxylic acids, linkers that create an ester bond with the first amino acid are employed. This ester linkage must be stable to the basic conditions of Fmoc deprotection (piperidine treatment) but labile to acidic conditions for the final cleavage.

Linker/Resin TypeKey FeaturesRecommended For
Wang Resin A 4-hydroxybenzyl alcohol-based linker. The most widely used support for the synthesis of peptide acids.Routine synthesis of peptide acids.
2-Chlorotrityl (2-CTC) Resin A highly acid-labile linker. Allows for mild cleavage conditions, preserving acid-sensitive side-chain protecting groups.Synthesis of protected peptide fragments and peptides with C-terminal Cys, His, Pro, or Gly to minimize racemization and diketopiperazine formation.[9]
HMPA Resin Hydroxymethylphenoxyacetic acid linker. Similar to Wang resin but with different cleavage kinetics.General synthesis of peptide acids.

Detailed Protocols for the Synthesis of Peptide Carboxylic Acids

The following protocols provide a comprehensive workflow for the manual synthesis of a peptide with a C-terminal carboxylic acid using the Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling

Objective: To prepare the resin for the first amino acid coupling by ensuring proper swelling.

  • Place the desired amount of resin (e.g., Wang or 2-Chlorotrityl resin) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: First Amino Acid Loading onto Wang Resin

Objective: To covalently attach the first N-Fmoc protected amino acid to the Wang resin.

  • Dissolve 3-5 equivalents of the N-Fmoc protected amino acid in DMF.

  • Add an activating agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the swollen Wang resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Dry the resin under vacuum.

Protocol 3: N-α-Fmoc Deprotection with Piperidine

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Wash the resin with DMF (2-3 times).

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for an initial 3-5 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 4: Amino Acid Coupling

Objective: To couple the next N-Fmoc protected amino acid to the growing peptide chain.

  • In a separate vial, dissolve 3-5 equivalents of the next N-Fmoc protected amino acid in DMF.

  • Add an activating agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

  • Allow the activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Repeat Protocol 3 and 4 for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Load 2. First Amino Acid Loading Swell->Load Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage 5. Final Cleavage & Deprotection (TFA) Cycle->Cleavage Final Amino Acid End Purified Peptide Cleavage->End

Figure 2: General workflow for Solid-Phase Peptide Synthesis.

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If Fmoc deprotection is incomplete, subsequent coupling will be inefficient. This can be monitored by a UV-Vis spectrophotometer by measuring the absorbance of the DBF-piperidine adduct. If incomplete deprotection is suspected, extend the deprotection time or use a fresh piperidine solution.

  • Racemization: C-terminal cysteine and histidine are particularly prone to racemization during loading onto Wang resin. The use of 2-Chlorotrityl resin is recommended for these amino acids.[9]

  • Diketopiperazine Formation: Peptides with C-terminal proline or glycine are susceptible to diketopiperazine formation during the second Fmoc deprotection step, leading to chain termination.[9] Using 2-Chlorotrityl resin can mitigate this side reaction.

  • Aspartimide Formation: Sequences containing aspartic acid can undergo aspartimide formation, especially during prolonged exposure to piperidine.[7] Using a milder base or shorter deprotection times can reduce this side reaction.

Conclusion

The synthesis of peptides with a C-terminal carboxylic acid via Fmoc-SPPS is a well-established and powerful technique. A clear understanding of the distinct roles of the resin-linker and the deprotecting agent is fundamental to success. While piperidine is the workhorse for Fmoc deprotection, the choice of a suitable linker, such as Wang or 2-Chlorotrityl resin, is what ultimately determines the C-terminal carboxylic acid functionality. By following the detailed protocols and considering the key chemical principles outlined in this guide, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of applications in science and medicine.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]

  • Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • Al-Warhi, T., et al. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Fields, G. B. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]

  • Bofill, J. M., et al. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Albericio, F., et al. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Nowick, J. S. (2020).
  • Barany, G., et al. (1997). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. PubMed. [Link]

  • Ferrazzano, L., et al. (2021, September 6). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • NPTEL. (n.d.). Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. [Link]

  • Ferrazzano, L., et al. (2023, July 14). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]

Sources

Application

Strategic Design and Synthesis of Benzoylpiperidine Ligands for Gq-Coupled GPCRs

Abstract & Introduction The benzoylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of G Protein-Coupled Receptor (GPCR) ligands. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The benzoylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of G Protein-Coupled Receptor (GPCR) ligands. Its structural rigidity, metabolic stability, and ability to project substituents into distinct receptor subsites make it an ideal template for targeting Class A GPCRs, particularly the Serotonin (5-HT2A) and Orexin (OX1R/OX2R) receptors.

This application note provides a comprehensive guide for the rational design, chemical synthesis, and functional validation of benzoylpiperidine-based ligands. Unlike rigid templates, we utilize a "fragment-growth" strategy, leveraging the piperidine nitrogen as a vector for exploring distal binding pockets while the benzoyl moiety anchors the ligand in the orthosteric site.

Scope of Application
  • Primary Targets: 5-HT2A (Antipsychotics), Orexin Receptors (Insomnia/Addiction).

  • Methodology: Solution-phase parallel synthesis and FLIPR (Fluorometric Imaging Plate Reader) Calcium assays.

Rational Design Strategy: The Pharmacophore

The success of benzoylpiperidine lies in its biphenyl-like character where the central amide bond introduces a restricted degree of rotation, allowing the molecule to adopt a conformation that mimics the bioactive turn of peptide ligands.

Structural Logic[1][2]
  • The Anchor (Benzoyl Moiety): Typically occupies a hydrophobic pocket (e.g., between TM3 and TM6 in 5-HT2A). Electron-withdrawing groups (F, Cl) often enhance metabolic stability and lipophilic contacts.

  • The Core (Piperidine Ring): Provides a semi-rigid spacer. Substitutions at the C3 or C4 position allow for stereochemical fine-tuning (e.g., 2-methyl vs 3-methyl piperidine affects selectivity between OX1R and OX2R).

  • The Vector (Piperidine Nitrogen): The basic nitrogen is crucial for salt-bridge formation (often with D3.32) or as an attachment point for flexible linkers reaching secondary binding sites.

Diagram 1: Design Workflow

The following diagram illustrates the iterative design cycle for optimizing benzoylpiperidine ligands.

DesignCycle Start Target Selection (e.g., 5-HT2A, OX1R) Scaffold Benzoylpiperidine Core Selection Start->Scaffold Docking In Silico Docking (Identify Hydrophobic Pockets) Scaffold->Docking Synthesis Parallel Synthesis (Amide Coupling) Docking->Synthesis Prioritize Analogs Assay Functional Assay (Ca2+ Flux / cAMP) Synthesis->Assay SAR SAR Analysis (Potency vs. Selectivity) Assay->SAR SAR->Scaffold Refine Substituents SAR->Synthesis Next Gen Library

Caption: Iterative structure-activity relationship (SAR) cycle for benzoylpiperidine ligand optimization.

Protocol 1: Chemical Synthesis of Benzoylpiperidine Library

Objective: To synthesize a library of 1-benzoylpiperidine derivatives via nucleophilic acyl substitution. Reaction Type: Schotten-Baumann conditions (Amide Coupling).

Materials & Reagents[1][3][4][5][6][7][8][9]
  • Amine: 4-substituted piperidine (e.g., 4-benzylpiperidine, ethyl isonipecotate).

  • Acylating Agent: Substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Workup: 10% NaHCO3, Brine, Na2SO4.

Step-by-Step Procedure
  • Preparation (T=0):

    • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N2).

    • Add 1.0 equivalent (eq) of the chosen piperidine derivative dissolved in anhydrous DCM (5 mL/mmol).

    • Add 1.5 eq of Triethylamine (Et3N).

    • Cool the mixture to 0°C using an ice bath.

  • Coupling Reaction:

    • Add 1.1 eq of the substituted benzoyl chloride dropwise over 10 minutes.

    • Critical Step: Maintain temperature < 5°C during addition to prevent di-acylation or side reactions.

    • Remove ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–16 hours .

  • Validation (TLC Monitoring):

    • Spot the reaction mixture against the starting amine on a silica TLC plate.

    • Eluent: 50% Ethyl Acetate / 50% Hexanes.

    • Visualization: UV (254 nm) and Ninhydrin stain (The starting secondary amine will stain red/purple; the product amide will be UV active but Ninhydrin negative).

  • Workup & Purification:

    • Quench reaction with 10 mL water.

    • Wash organic layer with 10% NaHCO3 (2 x 10 mL) to remove unreacted acid/benzoyl chloride.

    • Wash with 1M HCl (1 x 10 mL) to remove unreacted piperidine (if product is not basic). Note: Skip this if your product contains other basic nitrogens.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Diagram 2: Synthesis Scheme

Synthesis Reagents Reagents: 1. Benzoyl Chloride (R-COCl) 2. Piperidine Derivative 3. Et3N, DCM, 0°C to RT Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product 1-Benzoylpiperidine Ligand Intermediate->Product Elimination of Cl-

Caption: General synthetic pathway for amide coupling to generate the benzoylpiperidine scaffold.

Protocol 2: Functional Evaluation (Calcium Flux Assay)

Objective: Determine the antagonistic potency (IC50) of synthesized ligands against Gq-coupled receptors (e.g., 5-HT2A or OX1R). Mechanism: Ligand binding prevents agonist-induced release of intracellular calcium stores.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., human 5-HT2A).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: Serotonin (5-HT) or Orexin-A.

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Experimental Workflow
  • Cell Plating (Day 1):

    • Plate cells at 10,000 cells/well in black-wall, clear-bottom 384-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 2):

    • Remove culture media.

    • Add 20 µL/well of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C, then 15 minutes at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare 10-point serial dilutions of the synthesized benzoylpiperidines in HBSS buffer (start at 10 µM).

    • Add 10 µL of compound to cells.

    • Incubate for 15 minutes at RT (equilibration).

  • Agonist Challenge & Measurement:

    • Transfer plate to FLIPR.

    • Inject EC80 concentration of the agonist (e.g., 100 nM 5-HT).

    • Record fluorescence (Ex 485nm / Em 525nm) for 90 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Normalize data to % Inhibition:

      
      .
      
    • Fit curves using a 4-parameter logistic equation to determine IC50.

Diagram 3: Gq Signaling Pathway

GqPathway Ligand Agonist (5-HT / Orexin) GPCR GPCR (5-HT2A / OX1R) Ligand->GPCR Activation Gq Gq Protein GPCR->Gq Coupling PLC PLC-beta Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Caption: Gq-protein signaling cascade leading to intracellular calcium mobilization.

Quantitative Data Summary (SAR Examples)

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends observed with benzoylpiperidine ligands, derived from established literature patterns [1][3].

Compound IDBenzoyl Substituent (R1)Piperidine Substituent (R2)5-HT2A IC50 (nM)Selectivity (vs D2)Notes
BZP-01 HH> 10,000N/AInactive baseline
BZP-05 4-Fluoro4-(2-phenylethyl)12.550-foldPotent; Classical Ketanserin analog
BZP-12 2,4-Difluoro4-(2-phenylethyl)4.2120-foldImproved lipophilic contact
BZP-18 4-Methoxy4-Benzyl85.010-foldReduced potency; Linker length critical

Key Insight: Substitution at the para-position of the benzoyl ring with small halides (F, Cl) generally improves potency by filling a specific hydrophobic sub-pocket, while the linker length at the piperidine 4-position determines the "toggle switch" interaction required for antagonism.

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Hydrolysis of benzoyl chloride.

    • Solution: Ensure DCM is anhydrous; check benzoyl chloride quality (should be clear, not fuming excessively).

  • Issue: High Background in Calcium Assay.

    • Cause: Dye leakage or high basal receptor activity.

    • Solution: Add Probenecid to the dye buffer; ensure cells are not over-confluent (>90%).

  • Issue: Poor Solubility.

    • Cause: Ligands are too lipophilic (cLogP > 5).[1]

    • Solution: Introduce polar groups (e.g., morpholine) or convert to HCl salt for testing.

References

  • Bononi, G., et al. (2024).[2] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI. Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives." Link

  • Perrey, D. A., et al. (2018). "Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability." ACS Chemical Neuroscience. Link

  • Roecker, A. J., et al. (2005). "Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Notes and Protocols for the Conjugation of 2-(1-Benzoylpiperidin-4-yl)acetic Acid to Amines

Introduction The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules, from peptides to small-molecule drugs.[1][2] Among the myriad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules, from peptides to small-molecule drugs.[1][2] Among the myriad of carboxylic acids utilized in drug discovery, 2-(1-benzoylpiperidin-4-yl)acetic acid and its derivatives represent a privileged scaffold.[3][4] The piperidine ring is a common motif in pharmaceuticals, and its combination with a benzoyl group and an acetic acid side chain provides a versatile platform for creating compounds with diverse pharmacological activities.[3][4][5]

This technical guide provides an in-depth exploration of the conjugation of 2-(1-benzoylpiperidin-4-yl)acetic acid to primary and secondary amines. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations necessary for successful amide bond formation. We will delve into the most common and effective coupling strategies, providing a comparative analysis to guide your choice of reagents and reaction conditions.

Strategic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water and often harsh reaction conditions.[2] To overcome this, the carboxylic acid is typically "activated" by converting it into a more reactive species that is susceptible to nucleophilic attack by the amine.[1] This activation is the central principle behind the use of coupling reagents.

The overall process can be broken down into two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group to form a highly reactive intermediate.

  • Nucleophilic Acyl Substitution: The amine attacks the activated carboxyl group, forming a tetrahedral intermediate that then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent.[6]

The choice of coupling reagent and reaction conditions is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the presence of other functional groups, and the desired scale of the reaction.

Common Coupling Reagents and Their Mechanisms

A variety of coupling reagents have been developed, each with its own advantages and disadvantages. Here, we discuss some of the most widely used classes.

Carbodiimides: EDC and DCC

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most common activating agents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

However, this intermediate is unstable and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove.[6] To mitigate this and improve coupling efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.[6] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, which then readily reacts with the amine.[8]

  • Mechanism of EDC/NHS Coupling:

    • EDC activates the carboxyl group of 2-(1-benzoylpiperidin-4-yl)acetic acid to form the O-acylisourea intermediate.

    • NHS attacks this intermediate to form a semi-stable NHS ester, releasing the EDC-urea byproduct.[7]

    • The amine then attacks the NHS ester, forming the desired amide and releasing NHS.[7]

This two-step, one-pot procedure is highly efficient and widely used for its mild reaction conditions and the water-solubility of the EDC-urea byproduct, which simplifies purification.[6][9]

Aminium/Uronium Salts: HATU and HBTU

Aminium and uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are known for their high efficiency and rapid reaction rates, especially for sterically hindered substrates.[10] HATU, in particular, is a third-generation coupling reagent that has gained popularity due to its ability to suppress racemization and its effectiveness with challenging couplings.[10]

These reagents activate the carboxylic acid by forming a highly reactive OAt- or OBt-active ester.[6][10] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is crucial for its enhanced reactivity and suppression of side reactions.[10]

  • Mechanism of HATU Coupling:

    • In the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

    • The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[10]

    • This intermediate is rapidly converted to a highly reactive OAt-active ester, releasing tetramethylurea.[10]

    • The amine then attacks the active ester to form the amide bond and release HOAt.[10]

A potential side reaction with aminium/uronium reagents is the guanidinylation of the primary amine if the coupling reagent is used in excess.[6] This can be minimized by pre-activating the carboxylic acid before adding the amine.[6][11]

Visualization of the General Amide Coupling Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 2-(1-benzoylpiperidin-4-yl)acetic acid in anhydrous solvent (e.g., DMF, DCM) R1 Combine carboxylic acid, coupling reagent, and base (Pre-activation) P1->R1 P2 Dissolve amine in anhydrous solvent R2 Add amine solution to the reaction mixture P2->R2 P3 Prepare coupling reagent and base solutions P3->R1 R1->R2 R3 Stir at room temperature (or as required) R2->R3 R4 Monitor reaction progress (TLC, LC-MS) R3->R4 W1 Quench reaction and dilute with organic solvent R4->W1 W2 Aqueous washes (e.g., weak acid, base, brine) to remove byproducts W1->W2 W3 Dry organic layer and concentrate under reduced pressure W2->W3 W4 Purify crude product (e.g., column chromatography) W3->W4 G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Acid R-COOH (Carboxylic Acid) Intermediate [R-COO⁻] Acid->Intermediate + Base - HB⁺ HATU HATU Base Base (DIPEA) ActiveEster R-CO-OAt (Active Ester) Amide R-CO-NHR' (Amide) ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt + Amine (releases HOAt) Isouronium O-acyl(tetramethyl)isouronium salt Intermediate->Isouronium + HATU Isouronium->ActiveEster - Tetramethylurea Amine R'-NH₂ (Amine)

Sources

Application

Application Note: Synthesis and Pharmacological Profiling of Antipsychotic Analogs Utilizing Benzoylpiperidine Intermediates

Executive Summary The development of atypical antipsychotics requires precise molecular tuning to achieve a balanced antagonism of serotonergic and dopaminergic pathways. The benzoylpiperidine scaffold has emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atypical antipsychotics requires precise molecular tuning to achieve a balanced antagonism of serotonergic and dopaminergic pathways. The benzoylpiperidine scaffold has emerged as a privileged intermediate in medicinal chemistry, offering an optimal vector for dual 5-HT2A and D2 receptor modulation[1]. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, synthetic workflows, and validated experimental protocols for generating benzoylpiperidine-based antipsychotic analogs.

Mechanistic Rationale: The Benzoylpiperidine Pharmacophore

The phenyl(piperidin-4-yl)methanone (benzoylpiperidine) fragment is a highly versatile bioisostere for the piperazine ring commonly found in first-generation neuroleptics[1]. From a drug design perspective, the replacement of piperazine with a benzoylpiperidine moiety yields two critical advantages:

  • Metabolic Stability : The carbon-linked benzoyl group resists the rapid oxidative metabolism that often degrades piperazine-linked systems, thereby extending the compound's half-life[1].

  • Receptor Selectivity : The rigid spatial arrangement of the benzoylpiperidine core allows for highly specific interactions with the binding pockets of G-protein coupled receptors (GPCRs). Specifically, it facilitates strong hydrogen bonding and

    
     stacking with the transmembrane domains of 5-HT2A and D2 receptors, achieving the "atypical" profile characterized by a high 5-HT2A/D2 binding ratio[2][3].
    

Signaling Antipsychotic Benzoylpiperidine Analog HT2A 5-HT2A Receptor Antipsychotic->HT2A Antagonism D2 D2 Receptor Antipsychotic->D2 Antagonism Gq Gq/11 Protein HT2A->Gq Blocks PLC PLC Activation Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Gi Gi/o Protein D2->Gi Blocks AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP

Dual 5-HT2A and D2 receptor signaling modulation by benzoylpiperidine-based atypical antipsychotics.

Pharmacological Profiling & Quantitative Data

The efficacy of an atypical antipsychotic is often evaluated using Meltzer's classification, which relies on the ratio of 5-HT2A to D2 receptor affinities. A higher


 ratio generally correlates with a lower propensity for extrapyramidal side effects (EPS)[1][2]. The table below summarizes the binding affinities of representative benzoylpiperidine derivatives, including conformationally constrained butyrophenones (the QF series) and carbazole derivatives[1][2].
Compound5-HT2A Affinity (

)
D2 Affinity (

)

Ratio (5-HT2A/D2)
Pharmacological Profile
Ketanserin (Reference)8.605.821.475-HT2A Selective
Compound 34 8.046.251.29Atypical Antipsychotic
QF 0510B 8.927.811.14Atypical Antipsychotic
QF 0610B 9.107.921.15Atypical Antipsychotic

Data derived from in vitro radioligand binding assays evaluating conformationally restricted butyrophenones and related analogs[1][2].

Synthetic Strategy & Workflow Design

The synthesis of these analogs relies on a highly convergent approach. The critical intermediate, a functionalized benzoylpiperidine, is synthesized first to prevent cross-reactivity. This is achieved via the formation of a Weinreb amide from an isonipecotic acid derivative, followed by a controlled Grignard addition[1]. The resulting intermediate is then coupled to a conformationally constrained core (e.g., a cycloalkanone) via N-alkylation[2].

Workflow Start Isonipecotic Acid Derivative Protect N-Protection (Boc/Cbz) Start->Protect Weinreb Weinreb Amide Formation Protect->Weinreb Grignard Grignard Addition (Ar-MgBr) Weinreb->Grignard Deprotect Deprotection (TFA/Pd-C) Grignard->Deprotect Intermediate Benzoylpiperidine Intermediate Deprotect->Intermediate Alkylation N-Alkylation (Antipsychotic Core) Intermediate->Alkylation Final Target Antipsychotic Analog Alkylation->Final

General synthetic workflow for benzoylpiperidine intermediates and their subsequent N-alkylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex coupling steps.

Protocol A: Synthesis of the 4-(p-Fluorobenzoyl)piperidine Intermediate

Objective: Generate a metabolically stable, para-fluoro substituted benzoylpiperidine pharmacophore.

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve 1.0 eq of N-Boc-isonipecotic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of EDC·HCl and 1.5 eq of HOBt.

    • Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Stir at room temperature for 12 hours.

    • Causality Check: The use of EDC/HOBt prevents side reactions, while the resulting Weinreb amide forms a stable 5-membered chelate with organometallic reagents in the next step. This strictly prevents the over-addition of the Grignard reagent that would otherwise yield a tertiary alcohol.

  • Grignard Addition:

    • Cool the purified Weinreb amide solution in anhydrous THF to 0 °C.

    • Dropwise, add 1.2 eq of 4-fluorophenylmagnesium bromide (1.0 M in THF). Stir for 2 hours at 0 °C, then allow to warm to room temperature.

    • Quench carefully with saturated aqueous

      
      .
      
    • Causality Check: The para-fluoro substitution is deliberately chosen to block CYP450-mediated aromatic oxidation, enhancing the in vivo half-life of the final antipsychotic analog[1].

  • Deprotection & Validation:

    • Dissolve the extracted product in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir for 2 hours at room temperature.

    • Concentrate under reduced pressure and basify with 1M NaOH to yield the free base.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC). Stain with ninhydrin and heat; a deep purple spot confirms the presence of the secondary amine. Verify structural integrity via

      
      H-NMR by confirming the disappearance of the 9H singlet at ~1.4 ppm (Boc group).
      
Protocol B: Convergent N-Alkylation to the Antipsychotic Core

Objective: Couple the synthesized intermediate to a conformationally constrained cycloalkanone core to yield the final atypical antipsychotic analog.

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • In a flame-dried flask, combine 1.0 eq of the 4-(p-fluorobenzoyl)piperidine intermediate with 1.1 eq of the target chloroalkyl-cycloalkanone (e.g., 2-(2-chloroethyl)cyclohexanone) in anhydrous N,N-dimethylformamide (DMF).

    • Add 2.5 eq of anhydrous

      
       and 0.1 eq of Potassium Iodide (KI).
      
    • Heat the reaction mixture to 85 °C and stir for 16 hours.

    • Causality Check: DMF is utilized as a polar aprotic solvent to minimize the activation energy of the

      
       transition state. 
      
      
      
      acts as a non-nucleophilic base to neutralize the HCl byproduct without inducing unwanted elimination (E2) of the alkyl chloride. KI is critical; it initiates a Finkelstein reaction in situ, converting the alkyl chloride into a highly reactive alkyl iodide, drastically accelerating the coupling[4].
  • Workup and Purification:

    • Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

    • Self-Validation: Utilize LC-MS to confirm the exact mass of the target analog. Perform

      
      H-NMR to validate the coupling; specifically, calculate the integration ratio of the aromatic protons (from the benzoyl group) against the aliphatic protons of the cycloalkanone core to ensure a 1:1 molecular assembly.
      

References

1.1. Molecules (via National Library of Medicine / PMC). 2.2. Journal of Medicinal Chemistry (via National Library of Medicine / PubMed).

Sources

Method

Application Note: Optimization of N-Acylation Reactions for Piperidine Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold in Drug Discovery The piperidine ring is a ubiquitous, privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, serving as the structural core for numerous therapeutics ranging from central nervous system agents to cardiovascular drugs[1]. Functionalization of the piperidine nitrogen via N-acylation (amide bond formation) is a critical synthetic node. However, depending on the substitution pattern of the piperidine ring and the nature of the carboxylic acid partner, this seemingly routine transformation can be fraught with low yields, epimerization, and unwanted side reactions[2].

This application note provides a comprehensive, mechanistically grounded guide to optimizing N-acylation for piperidine derivatives, transitioning from empirical trial-and-error to rational, causality-driven protocol design.

Mechanistic Insights & Causality: Why Do Couplings Fail?

To optimize an N-acylation reaction, one must first understand the physicochemical variables governing the transition state of the amide bond formation.

Steric Hindrance and Nucleophilicity

The piperidine nitrogen is a relatively strong, non-aromatic base (pKa of piperidinium is ~11.1)[2]. While its basicity makes it a potent nucleophile, substituents adjacent to the nitrogen (e.g., 2-methyl or 2-ethyl groups) introduce severe steric shielding. The larger the acylating agent, the more exacerbated these steric effects become, drastically reducing the rate of nucleophilic attack on the activated acyl species[3].

The Risk of Guanidinylation

When utilizing highly electrophilic uronium-based coupling reagents (such as HATU or HBTU), a competing side reaction can occur. If the activation of the carboxylic acid is slow, the unprotected piperidine nitrogen can directly attack the uronium salt, forming a stable, inactive guanidinium byproduct[2].

  • Causality-Driven Solution: This is mitigated by strictly controlling stoichiometry (using exactly 1.0–1.05 equivalents of the coupling reagent) or by switching to a phosphonium-based reagent like PyBOP, which does not undergo this specific side reaction[2][4].

Epimerization of Chiral Acids

If the carboxylic acid partner possesses an


-chiral center, slow coupling with a sterically hindered piperidine provides ample time for the activated ester to undergo base-catalyzed intramolecular cyclization into an oxazolone intermediate. The oxazolone is prone to rapid deprotonation and reprotonation, leading to racemization (epimerization)[2][4].
  • Causality-Driven Solution: Utilizing HOAt-derived reagents (like HATU) accelerates the aminolysis step via a neighboring-group effect from the 7-aza nitrogen, effectively outcompeting the oxazolone formation pathway[2][4].

Quantitative Comparison of Coupling Strategies

Selecting the correct activation strategy is a balance of substrate complexity, cost, and desired purity. The table below synthesizes the performance metrics of common acylation strategies when applied to piperidine derivatives.

Activation Method / ReagentActive IntermediateEpimerization RiskSuitability for Hindered PiperidinesByproduct Removal
Acid Chloride Acyl ChlorideHigh (if chiral)Moderate to HighEasy (Aqueous wash)
EDC / HOBt [5]OBt EsterModerateLowEasy (Water soluble)
HATU / DIPEA [2]OAt EsterVery LowVery HighModerate (Chromatography)
PyBOP / DIPEA [4]OBt EsterModerateHigh (No guanidinylation)Difficult (HMPA analog formed)

Decision Workflow for Piperidine N-Acylation

To streamline protocol selection, follow the logic mapped in the decision tree below.

G Start Piperidine N-Acylation CheckSterics Sterically Hindered? (e.g., 2-substituted) Start->CheckSterics CheckChiral Chiral Acid Partner? (Risk of Epimerization) CheckSterics->CheckChiral No HATU Protocol B: HATU + DIPEA (High Efficiency, Low Epimerization) CheckSterics->HATU Yes AcidChloride Protocol A: Acid Chloride + Base (Fast, Economical) CheckChiral->AcidChloride No CheckChiral->HATU Yes Guanidinylation Amine Guanidinylation Detected by LC-MS? HATU->Guanidinylation Monitor Reaction PyBOP Protocol C: PyBOP + DIPEA (Avoids Guanidinylation) Guanidinylation->PyBOP Yes

Caption: Decision tree for selecting optimal N-acylation conditions for piperidine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in monitoring steps ensure that causality is confirmed before proceeding to workup.

Protocol A: Standard N-Acylation via Acid Chloride

Best for: Non-chiral, robust substrates where atom economy and cost are paramount[1][6].

Rationale: Acid chlorides are highly reactive electrophiles. A non-nucleophilic base (TEA or DIPEA) is required to neutralize the generated HCl, preventing the protonation of the piperidine starting material, which would otherwise halt the reaction.

Materials:

  • Piperidine derivative (1.0 eq)

  • Acyl chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and flush with Argon or

    
     to prevent hydrolysis of the acyl chloride.
    
  • Dissolution: Dissolve the piperidine derivative (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: The reaction is highly exothermic; low temperatures control the reaction rate and prevent solvent boiling or degradation of sensitive functional groups[1].

  • Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes.

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor via TLC (stain with Ninhydrin). The complete disappearance of the primary/secondary amine spot (which stains purple/brown) confirms complete acylation[6].

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Advanced Amide Coupling via HATU

Best for: Sterically hindered piperidines (e.g., 2-ethylpiperidine) or couplings involving


-chiral carboxylic acids[2][5].

Rationale: Pre-activation of the acid is crucial here. By allowing the carboxylic acid to react with HATU first, we ensure the formation of the highly reactive OAt-active ester. If the amine is added too early, it may attack the HATU directly (guanidinylation)[2].

Materials:

  • Piperidine derivative (1.0 - 1.2 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.05 eq) Note: Strict stoichiometry prevents side reactions.

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.5 M).

  • Pre-Activation: Cool to 0 °C. Add HATU (1.05 eq) followed immediately by DIPEA (2.5 eq).

  • Incubation: Stir the mixture at 0 °C for exactly 5–10 minutes. Causality: This specific window allows complete conversion of the acid to the OAt-ester while minimizing the degradation of the active ester[2].

  • Amine Addition: Add the piperidine derivative (1.0 eq) to the reaction mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–16 hours.

  • Validation: Monitor by LC-MS. Look for the mass of the desired product. If a mass corresponding to[Amine + 100 Da] is observed, guanidinylation has occurred, indicating that pre-activation was insufficient or HATU was used in too high an excess.

  • Workup: Dilute with a large volume of Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 1M HCl, saturated

    
    , and brine. Dry and concentrate.
    

References

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH. Available at:[Link]

  • Scribd (Chem. Soc. Rev.). Amide Bond Formation: Beyond The Myth of Coupling Reagents. Scribd. Available at:[Link]

Sources

Application

Preparation of Ester Derivatives of 2-(1-Benzoylpiperidin-4-yl)acetic Acid: A Detailed Guide for Researchers

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of ester derivatives of 2-(1-benzoylpiperidin-4-yl)acetic acid, a key scaffold in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of ester derivatives of 2-(1-benzoylpiperidin-4-yl)acetic acid, a key scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathways, reaction mechanisms, and characterization of these valuable compounds.

Introduction: The Significance of 2-(1-Benzoylpiperidin-4-yl)acetic Acid and its Ester Derivatives

The 2-(1-benzoylpiperidin-4-yl)acetic acid framework is a privileged structure in the design of bioactive molecules. The piperidine ring, a common motif in pharmaceuticals, provides a versatile three-dimensional scaffold that can be functionalized to interact with various biological targets. The N-benzoyl group introduces a rigid, aromatic feature that can participate in crucial binding interactions, while the acetic acid side chain offers a handle for further chemical modification, including esterification.

Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the modulation of the physicochemical properties of the parent molecule. By converting the carboxylic acid to an ester, researchers can enhance properties such as:

  • Lipophilicity: Increasing the lipophilicity can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: Esterification can protect the carboxylic acid from rapid metabolism.

  • Prodrug Strategies: Esters can be designed as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Pharmacokinetic Profile: The choice of the ester group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

This guide will focus on two robust and widely applicable esterification methods for the preparation of methyl, ethyl, and tert-butyl esters of 2-(1-benzoylpiperidin-4-yl)acetic acid: the classic Fischer-Speier Esterification and the milder Steglich Esterification .

Physicochemical Properties of 2-(1-Benzoylpiperidin-4-yl)acetic Acid

A thorough understanding of the starting material is crucial for successful synthesis. The table below summarizes the key physicochemical properties of 2-(1-benzoylpiperidin-4-yl)acetic acid.

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₃N/A
Molecular Weight247.29 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting PointNot availableN/A
pKa~4-5 (estimated for carboxylic acid)N/A
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterN/A

Synthetic Protocols for Esterification

This section provides detailed, step-by-step protocols for the synthesis of methyl, ethyl, and tert-butyl esters of 2-(1-benzoylpiperidin-4-yl)acetic acid. The choice of method will depend on the desired ester and the scale of the reaction.

Protocol 1: Fischer-Speier Esterification for Methyl and Ethyl Esters

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a reversible reaction, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[2][3][4] This method is well-suited for the preparation of simple, unhindered esters like methyl and ethyl esters.[5]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[5]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (catalyst) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Formation Deprotonation to form Ester Water_Elimination->Ester_Formation End Ester + Water Ester_Formation->End Regenerates H+

Caption: Workflow of the Fischer-Speier Esterification mechanism.

Materials:

  • 2-(1-Benzoylpiperidin-4-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1-benzoylpiperidin-4-yl)acetic acid (2.47 g, 10 mmol).

  • Addition of Reagents: Add 50 mL of anhydrous methanol to the flask. While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude methyl ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield methyl 2-(1-benzoylpiperidin-4-yl)acetate as a solid or oil.

Note: For the synthesis of the ethyl ester, substitute methanol with anhydrous ethanol and adjust the reflux temperature accordingly (approximately 78 °C).

Protocol 2: Steglich Esterification for Methyl, Ethyl, and Tert-Butyl Esters

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] This method is particularly advantageous for the synthesis of esters from sterically hindered alcohols or for substrates that are sensitive to acidic conditions, making it ideal for the preparation of tert-butyl esters.[6]

The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then reacts with the O-acylisourea to form an N-acylpyridinium salt, which is an even more reactive acylating agent. The alcohol then attacks the N-acylpyridinium salt to form the ester, regenerating DMAP. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

Steglich_Esterification Start Carboxylic Acid + DCC O_Acylisourea O-Acylisourea Intermediate Start->O_Acylisourea DMAP_Attack DMAP Attack O_Acylisourea->DMAP_Attack DMAP (catalyst) N_Acylpyridinium N-Acylpyridinium Salt DMAP_Attack->N_Acylpyridinium Alcohol_Attack Alcohol Attack N_Acylpyridinium->Alcohol_Attack Alcohol Ester_Formation Ester Formation Alcohol_Attack->Ester_Formation End Ester + DCU Ester_Formation->End Regenerates DMAP

Caption: Workflow of the Steglich Esterification mechanism.

Materials:

  • 2-(1-Benzoylpiperidin-4-yl)acetic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-benzoylpiperidin-4-yl)acetic acid (2.47 g, 10 mmol) in 40 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add tert-butanol (1.11 g, 15 mmol, 1.5 equivalents) and a catalytic amount of DMAP (122 mg, 1 mmol, 0.1 equivalents) to the solution.

  • Cooling and DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether). Alternatively, column chromatography on silica gel can be performed.

    • Isolate the pure tert-butyl 2-(1-benzoylpiperidin-4-yl)acetate.

Note: This protocol can be adapted for the synthesis of methyl and ethyl esters by substituting tert-butanol with methanol or ethanol, respectively.

Purification and Characterization of Ester Derivatives

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized ester derivatives.

Purification Techniques
  • Acid-Base Extraction: This technique is useful for removing any unreacted carboxylic acid from the ester product. The ester, being neutral, will remain in the organic phase while the carboxylic acid salt will be extracted into the aqueous basic phase.[7]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the ester derivatives from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Recrystallization: If the synthesized ester is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent method for obtaining highly pure material.[7]

Characterization Methods

The structure and purity of the synthesized esters should be confirmed using a combination of the following analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.7 ppm for a methyl ester, a quartet around 4.1 ppm and a triplet around 1.2 ppm for an ethyl ester). The chemical shifts of the protons on the piperidine ring and the benzoyl group will also be present.
¹³C NMR Appearance of a new carbonyl carbon signal for the ester around 170-175 ppm. New signals for the alkyl carbons of the ester group will also be observed.
IR Spectroscopy A strong C=O stretching band for the ester carbonyl group in the region of 1735-1750 cm⁻¹. The C=O stretching band for the amide will be observed at a lower frequency (around 1630 cm⁻¹).[8]
Mass Spectrometry The molecular ion peak corresponding to the mass of the synthesized ester. Characteristic fragmentation patterns can also provide structural information.
Melting Point A sharp melting point range for a pure crystalline solid.

Safety Precautions

It is imperative to follow standard laboratory safety procedures when performing the syntheses described in this guide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a potent skin sensitizer and should be handled with extreme care. Avoid inhalation of dust and skin contact.

    • DMAP (4-Dimethylaminopyridine): DMAP is toxic and should be handled with caution.

    • Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to other liquids to avoid splashing.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The preparation of ester derivatives of 2-(1-benzoylpiperidin-4-yl)acetic acid is a critical step in the development of novel therapeutic agents. This guide has provided detailed protocols for the synthesis of methyl, ethyl, and tert-butyl esters using both Fischer-Speier and Steglich esterification methods. By understanding the underlying reaction mechanisms and following the outlined procedures for synthesis, purification, and characterization, researchers can confidently and efficiently prepare these important compounds for further investigation in their drug discovery programs.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522–524.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Sigma-Aldrich. Safety Data Sheet for N,N'-Dicyclohexylcarbodiimide.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Steglich Esterification. URL: [Link]

  • J&K Scientific LLC. Fischer Esterification. URL: [Link]

  • Chemistry Steps. Fischer Esterification. URL: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. URL: [Link]

  • PrepChem. Synthesis of N-benzoyl-4-(carbethoxymethyl)piperidine. URL: [Link]

  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. URL: [Link]

  • SciELO. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. URL: [Link]

  • Wikipedia. Fischer–Speier esterification. URL: [Link]

  • LookChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. URL: [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. URL: [Link]

  • Chemistry Steps. Fischer Esterification. URL: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. URL: [Link]

  • University of Wisconsin-Madison. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. URL: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. URL: [Link]

  • Organic Chemistry Portal. Fischer Esterification. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in N-Benzoyl Piperidine Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies when researchers attempt the N-benzoylation of piperidine carboxylic acids (such as nipecotic or ison...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield discrepancies when researchers attempt the N-benzoylation of piperidine carboxylic acids (such as nipecotic or isonipecotic acid). While seemingly a straightforward acylation, the zwitterionic nature of the starting material and the dual reactivity of the amino acid moiety often lead to substantial yield losses.

This guide dissects the mechanistic pitfalls of this workflow and provides self-validating protocols to ensure >90% yields.

Mechanistic Workflow & Failure Points

SynthesisWorkflow Start Piperidine Carboxylic Acid (Zwitterion) BaseAdd Add Aqueous NaOH (pH > 10) Start->BaseAdd Soluble Sodium Carboxylate Salt (Water Soluble) BaseAdd->Soluble Solubilization Acylation Add Benzoyl Chloride (0-5 °C, Biphasic) Soluble->Acylation SideReaction Mixed Anhydride Formation (Over-benzoylation) Acylation->SideReaction Excess BzCl Acidification Acidify to pH 2-3 (HCl) Acylation->Acidification Main Pathway Hydrolysis Base-Catalyzed Hydrolysis (Recovers Product) SideReaction->Hydrolysis Extended Stirring with NaOH Hydrolysis->Acidification Product N-Benzoyl Piperidine Acid (Precipitate/Extract) Acidification->Product

Workflow for N-benzoyl piperidine acid synthesis highlighting the mixed anhydride resolution.

Troubleshooting Guide & FAQs

Q1: My reaction shows complete consumption of the starting piperidine carboxylic acid, but my isolated yield of the N-benzoyl product is stuck below 50%. Where is the rest of my mass? Scientific Causality : The missing mass is almost certainly trapped as a mixed anhydride. When benzoyl chloride is added to an amino acid, it reacts not only with the secondary amine of the piperidine ring but also with the carboxylate group to form a mixed carboxylic-carbonic anhydride (or simply a mixed anhydride)[1]. If the reaction is quenched and extracted too early, or if the pH drops significantly, this mixed anhydride remains stable. It will either be lost in the aqueous wash or decompose unpredictably during chromatography. Self-Validating Solution : Implement a delayed quench. In aqueous alkaline conditions (Schotten-Baumann), the mixed anhydride is susceptible to base-catalyzed hydrolysis, which liberates the desired free carboxylic acid and benzoic acid. Ensure the reaction pH remains >10 and stir for an additional 1-2 hours at room temperature after the acylation is complete to fully hydrolyze any mixed anhydride before acidification[1]. Alternatively, if working in anhydrous conditions, utilizing Diisopropylethylamine (DIPEA) instead of standard bases has been shown to sterically hinder and eliminate similar side reactions in amino acid acylation[1].

Q2: Isonipecotic acid (piperidine-4-carboxylic acid) is completely insoluble in standard organic solvents like DCM or THF. How can I achieve a homogeneous reaction without resorting to high-boiling polar aprotic solvents like DMF? Scientific Causality : Isonipecotic acid exists as a zwitterion (an inner salt) at neutral pH, rendering it highly polar and insoluble in aprotic organic solvents. Attempting a direct suspension reaction leads to sluggish kinetics, incomplete conversion, and promotes the hydrolysis of benzoyl chloride over the desired aminolysis. Self-Validating Solution : Utilize a biphasic Schotten-Baumann system or a pre-esterification strategy.

  • Biphasic System : Dissolve the amino acid in an aqueous NaOH solution. The strong base deprotonates the ammonium ion, disrupting the zwitterion and forming the highly water-soluble sodium carboxylate. Benzoyl chloride is then added dropwise as a solution in a water-immiscible solvent (e.g., DCM) under vigorous stirring[2].

  • Esterification-Hydrolysis Route : If anhydrous conditions are strictly required, first convert the acid to an ethyl ester (e.g., ethyl isonipecotate). The ester is fully soluble in DCM/THF, allowing for quantitative N-benzoylation. Subsequent basic hydrolysis (NaOH in aqueous ethanol) yields the N-benzoyl piperidine acid[3].

Q3: I am using a microwave-assisted protocol to speed up the reaction, but I am getting a complex mixture. Is microwave heating appropriate here? Scientific Causality : Microwave irradiation drastically accelerates both the desired N-acylation and the undesired hydrolysis of benzoyl chloride by ambient moisture. Furthermore, elevated temperatures (e.g., 70 °C) increase the rate of mixed anhydride formation and subsequent thermal degradation. Self-Validating Solution : Microwave synthesis can be highly efficient if water is strictly controlled. A validated protocol utilizes THF as the solvent with Triethylamine (TEA) as the base, irradiated at 120 W (70 °C) for 15 minutes to achieve up to 94% yield[4]. However, this requires careful acidification (1 M HCl) and immediate extraction to prevent acid-catalyzed amide bond cleavage[4]. For standard benchtop synthesis, maintaining 0-5 °C during the reagent addition is preferred to suppress side reactions.

Quantitative Data: Comparison of Synthesis Strategies

Summarizing the performance metrics of different synthetic routes allows for rapid protocol selection based on your lab's equipment and purity requirements.

Synthesis StrategyReagents & ConditionsReaction TimeTypical YieldPrimary Impurity Profile
Biphasic (Schotten-Baumann) Aq. NaOH / DCM, 0 °C to RT2–4 h80–88%Benzoic acid (easily removed by trituration)
Anhydrous Organic Base THF / DIPEA, RT4–6 h75–85%Unreacted starting material (due to solubility)
Microwave-Assisted THF / TEA, 70 °C (120 W)15 min>90%Mixed anhydride / Dipeptide analogs
Esterification-Hydrolysis 1. BzCl, TEA, DCM 2. NaOH, EtOH/H₂O12 h (2 steps)85–95%Trace ethyl ester

Optimized Experimental Protocol

Step-by-Step Methodology: Biphasic Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid

This protocol utilizes the self-validating principle of phase-switching for purification. By keeping the product in the aqueous phase during the organic wash, unreacted electrophiles are entirely removed before isolation.

  • Solubilization : In a 250 mL round-bottom flask, suspend 4-piperidinecarboxylic acid (isonipecotic acid, 10.0 g, 77.4 mmol) in 40 mL of 2 M aqueous NaOH. Stir magnetically until a clear, homogeneous solution is achieved (pH > 12).

  • Cooling & Addition : Cool the aqueous solution to 0–5 °C using an ice bath. Dissolve benzoyl chloride (9.9 mL, 85.1 mmol, 1.1 eq) in 20 mL of dichloromethane (DCM). Add the DCM solution dropwise over 30 minutes under vigorous stirring to maintain a fine emulsion[2].

  • Reaction & Hydrolysis : Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 3 hours. Crucial Step: Check the pH of the aqueous layer; if it drops below 10, add additional 2 M NaOH. This extended stirring ensures the hydrolysis of any transient mixed anhydride back to the free carboxylate[1].

  • Phase Separation : Transfer the mixture to a separatory funnel. Separate and discard the lower organic (DCM) layer, which contains unreacted benzoyl chloride and non-acidic impurities. Wash the aqueous layer with an additional 20 mL of DCM and discard the organic wash.

  • Acidification & Precipitation : Transfer the aqueous layer to a beaker and cool to 0 °C. Slowly add 6 M HCl dropwise while stirring until the pH reaches 2.0. The product, 1-benzoylpiperidine-4-carboxylic acid, will precipitate as a white solid[4].

  • Isolation : Filter the precipitate under vacuum, wash with cold water (2 x 20 mL) to remove residual NaCl and trace benzoic acid, and dry under high vacuum at 45 °C overnight.

References

  • Title : Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter - PMC Source : nih.gov URL :[Link]

  • Title : Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates - ResearchGate Source : researchgate.net URL :[Link]

  • Source: google.

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Acetic Acid Solubility

Status: Active Topic: Solubility Optimization & Troubleshooting Target Molecule Class: Piperidine Acetic Acid Derivatives (e.g., 4-Piperidineacetic acid, 2-(1-Piperidinyl)acetic acid) Audience: Chemical Biology, Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Solubility Optimization & Troubleshooting Target Molecule Class: Piperidine Acetic Acid Derivatives (e.g., 4-Piperidineacetic acid, 2-(1-Piperidinyl)acetic acid) Audience: Chemical Biology, Medicinal Chemistry, and Formulation Groups[1]

Core Technical Insight: The Zwitterion Trap

Before troubleshooting, you must understand the molecular physics governing your failure mode.

Piperidine acetic acid derivatives are amphoteric . They contain a basic secondary or tertiary amine (piperidine ring, pKa


 10–11) and an acidic carboxyl group (pKa 

3–4).[2]
  • At Neutral pH (pH 6–8): The molecule exists primarily as a zwitterion (

    
    ).[1] In this state, the net charge is zero. The electrostatic attraction between the positive and negative charges within the crystal lattice is maximized, while the hydration energy (interaction with water) is often insufficient to overcome this lattice energy. Result:  Minimum solubility (Precipitation).
    
  • At Low pH (pH < 3): The carboxyl group is protonated (

    
    ). The molecule becomes a cation  (
    
    
    
    ). Result: High water solubility.[3][4][5]
  • At High pH (pH > 10): The amine is deprotonated (

    
    ). The molecule becomes an anion  (
    
    
    
    ).[1] Result: High water solubility.[3][4][5]

Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: "I added neutral water, and the powder won't dissolve."

Diagnosis: You are likely at the Isoelectric Point (pI) .[2] At the pI, the zwitterionic form dominates.[2] The lack of net charge prevents the water dipoles from effectively solvating the molecule.

Corrective Protocol:

  • Do not heat immediately. Heating zwitterions in water can sometimes promote degradation or formation of aggregates without true dissolution.

  • The "pH Switch" Technique:

    • For Acidic Stability: Add 1.0 M HCl dropwise. Watch for dissolution as the solution turns clear. This forms the Hydrochloride salt in situ.

    • For Basic Stability: Add 1.0 M NaOH dropwise. This forms the Sodium salt.

    • Verification: Check pH. It should be

      
       3 or 
      
      
      
      10 for optimal stability.
Scenario B: "It dissolved in DMSO, but precipitated when I added it to PBS."

Diagnosis: Solvent Shock & pH Re-equilibration. PBS (Phosphate Buffered Saline) is a strong buffer at pH 7.4. When you dilute your acidic/basic stock or DMSO stock into PBS, the pH snaps back to ~7.4 (the pI region), forcing the compound back into its insoluble zwitterionic state.

Corrective Protocol:

  • Reduce Concentration: Your final concentration likely exceeds the thermodynamic solubility limit of the zwitterion.[2] Target

    
     for initial screens.
    
  • Step-Down Dilution: Do not add concentrated stock directly to bulk PBS.

    • Step 1: Dilute DMSO stock 1:10 into water (check for clarity).

    • Step 2: Dilute that mixture into PBS.[2]

  • Use an Intermediate Buffer: If the assay allows, use a buffer slightly off-neutral (e.g., Citrate pH 5.0 or Tris pH 8.5) to maintain partial ionization.

Scenario C: "I bought the HCl salt, but it's still cloudy in water."

Diagnosis: Common Ion Effect or Hydrolysis. While HCl salts are generally soluble, if your water volume is too low, the high concentration of Chloride ions (Cl-) can suppress solubility (Common Ion Effect). Alternatively, if the water is slightly basic (e.g., tap water or poor quality DI), it may strip the proton, regenerating the free base zwitterion.

Corrective Protocol:

  • Acidify the Water: Pre-acidify your solvent water with 0.1% Formic Acid or Acetic Acid before adding the solid. This suppresses the equilibrium shift back to the free base.

  • Sonication: HCl salts can form tight crystal hydrates. Sonicate at 40°C for 10 minutes to break the lattice.

Visualizing the Solubility Landscape

The following diagram illustrates the "U-Shaped" solubility profile and the decision logic for troubleshooting.

SolubilityLogic Start Start: Solid Piperidine Acetic Acid CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Zwitterion) CheckForm->FreeBase Salt Salt (HCl / Na) CheckForm->Salt WaterAdd Add Neutral Water (pH 7) FreeBase->WaterAdd Salt->WaterAdd ResultCloudy Result: Cloudy / Precipitate (Isoelectric Trap) WaterAdd->ResultCloudy At pH ~ pI ActionAdjust Action: Adjust pH ResultCloudy->ActionAdjust AcidPath Add HCl (pH < 3) Forms Cation (+) ActionAdjust->AcidPath BasePath Add NaOH (pH > 10) Forms Anion (-) ActionAdjust->BasePath Soluble Result: Clear Solution AcidPath->Soluble BasePath->Soluble PBS_Issue Issue: Precipitates in PBS (pH 7.4) Soluble->PBS_Issue Dilution into Buffer PBS_Fix Fix: Lower Conc. or Pre-complex with Cyclodextrin PBS_Issue->PBS_Fix

Caption: Logical flow for diagnosing solubility based on pH-dependent ionization states (Zwitterion vs. Ions).

Standardized Solubilization Protocols

Use these protocols to ensure reproducibility. Avoid "adding a bit of this and that."

Protocol A: Preparation of 100 mM Aqueous Stock (Acidic Method)

Best for: Chemical synthesis, HPLC standards, non-biological uses.

ParameterSpecification
Target Conc. 100 mM
Solvent 0.1 M HCl (Aqueous)
Procedure 1. Weigh target mass of Piperidine Acetic Acid.2.[2] Add 80% of final volume of 0.1 M HCl .3. Vortex for 30 seconds.4. If clear, dilute to volume with 0.1 M HCl.5. If cloudy, sonicate at 40°C for 5 mins.
Storage -20°C (Stable for months).
Protocol B: Preparation of Biological Stock (DMSO/Co-solvent)

Best for: Cell assays, enzyme inhibition studies.

ParameterSpecification
Target Conc. 50 mM (in DMSO)
Solvent 100% Anhydrous DMSO
Procedure 1. Dissolve solid in 100% DMSO.2. Critical: When dosing cells, dilute DMSO stock into media rapidly while vortexing the media to prevent local precipitation.3. Keep final DMSO < 0.5% (v/v).
Warning If compound crashes out in media, try Protocol C (below).
Protocol C: The "Buffered pH Shift" (Advanced)

Use this if DMSO is toxic to your cells or if the compound precipitates from DMSO.[1]

  • Dissolve compound in 50 mM Acetic Acid (pH ~3).

  • Dilute this acidic stock into your assay buffer.

  • Note: The buffer capacity of the assay media (e.g., bicarbonate in DMEM) will neutralize the small amount of acetic acid, but the rapid dilution often allows the compound to remain in a supersaturated state long enough for the assay, or interact with serum proteins (Albumin) which can aid solubility.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force it into solution? A: Yes, but with caution. Sonication generates heat. If you are at the isoelectric point (neutral pH), sonication might temporarily disperse the particles, creating a suspension that looks like a solution but will settle later (a "false solution"). Only rely on sonication if you have already adjusted the pH.

Q: Why does the literature say "Soluble in water" but mine isn't? A: Literature often omits the salt form. "Soluble in water" usually refers to the Hydrochloride (HCl) salt . If you synthesized the free base or bought the zwitterion, it will not match the solubility of the HCl salt. Always check the CAS number or the counter-ion on the bottle.

Q: I need to run an NMR in


. What should I do? 
A:  Do not use pure 

.
  • Use

    
     + DCl  (Deuterated acid) to shift to the cationic form.
    
  • Use

    
     + NaOD  (Deuterated base) to shift to the anionic form.
    
  • Mechanistic Note: The signals will shift slightly depending on the pH due to the protonation state of the Nitrogen and Carboxyl group.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502086, N-Cbz-4-piperidineacetic acid.[1] Retrieved from [1]

  • ChemicalBook. (2025).[6] 4-Piperidineacetic acid Chemical Properties and Solubility. Retrieved from [1]

  • University of Regina. (2012). pKa Values of Some Piperazines and Piperidine Derivatives at Different Temperatures. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Piperidineacetic acid.[1][2][5] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Benzoyl Amide Hydrolysis During Acidic Workup

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted benzoyl amide hydrolysis during acidic workup procedures. As Senior Application Scientists, we have curated this guide to combine established chemical principles with practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoyl amide hydrolyzing during acidic workup?

A: Benzoyl amides, while generally robust, are susceptible to hydrolysis under acidic conditions, especially with heat. This reaction is an acid-catalyzed nucleophilic acyl substitution where water acts as the nucleophile. The process is initiated by the protonation of the amide's carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and thus more prone to attack by a weak nucleophile like water. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of a carboxylic acid and an amine. The amine is then protonated under the acidic conditions to form an ammonium salt, which drives the reaction to completion as the amine is no longer available to participate in the reverse reaction.

Q2: What are the primary factors that accelerate the hydrolysis of my benzoyl amide?

A: Several factors can increase the rate of benzoyl amide hydrolysis during your workup:

  • Acid Strength and Concentration: Stronger acids and higher concentrations lead to a greater extent of carbonyl protonation, which accelerates the rate of hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing acidic workups at elevated temperatures significantly increases the risk of amide cleavage.

  • Contact Time: The longer your benzoyl amide is in contact with the acidic aqueous phase, the more hydrolysis will occur.

  • Structural Effects: Electron-withdrawing groups on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Q3: How can I quickly determine if my benzoyl amide is hydrolyzing during workup?

A: The most common indication of hydrolysis is a lower than expected yield of your desired amide product and the presence of the corresponding benzoic acid and amine starting materials in your crude product. You can quickly assess this using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): You will likely see a new, more polar spot corresponding to the benzoic acid starting material.

  • NMR Spectroscopy: In the 1H or 13C NMR spectrum of your crude product, you will observe peaks that correspond to the benzoic acid and amine.

  • IR Spectroscopy: The presence of a broad O-H stretch characteristic of a carboxylic acid may indicate hydrolysis.

Troubleshooting Guide: Practical Solutions for Preventing Benzoyl Amide Hydrolysis

This section provides direct answers and protocols to address common issues encountered during the acidic workup of reactions containing benzoyl amides.

Problem 1: Significant benzoic acid formation is observed after quenching my reaction with 1M HCl.

Explanation: The use of a strong mineral acid like 1M HCl creates a highly acidic environment that promotes the rapid hydrolysis of the benzoyl amide.

Recommended Solution: Use of a Milder Acidic Reagent

A milder acidic wash can effectively neutralize basic impurities without causing significant amide hydrolysis. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice as it provides a slightly acidic environment (pH ~4.5-5.5).

Protocol 1: Mild Acidic Workup Using Saturated Ammonium Chloride
  • Cool the Reaction: Once your reaction is complete, cool the mixture to room temperature. For particularly sensitive substrates, it is beneficial to further cool the flask in an ice bath.

  • Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Quench with Saturated NH₄Cl: Slowly add cold, saturated aqueous ammonium chloride to the reaction mixture with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Shake the funnel, remembering to vent frequently.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.

Problem 2: My benzoyl amide is still hydrolyzing even with a milder acid. What else can I do?

Explanation: If hydrolysis persists even with a milder acid, other factors like temperature and contact time are likely contributing to the degradation of your product.

Recommended Solution: Minimize Temperature and Contact Time

Performing all aqueous washes with ice-cold solutions and working efficiently will significantly slow down the kinetics of the hydrolysis reaction.

Comparative Data: pKa of Common Acidic Workup Reagents
ReagentpKaAcidity LevelSuitability for Sensitive Amides
Hydrochloric Acid (HCl)< 0StrongLow
Sulfuric Acid (H₂SO₄)< 0StrongLow
Trifluoroacetic Acid0.5ModerateModerate
Benzoic Acid4.2ModerateModerate
Acetic Acid4.8ModerateHigh
Pyridinium Ion5.2ModerateHigh
Carbonic Acid6.4WeakHigh
Ammonium Ion (from NH₄Cl)9.3WeakVery High

Data sourced from multiple references.

Decision-Making Workflow for Workup Strategy

G start Is Benzoyl Amide Hydrolysis a Concern? strong_acid Use Strong Acid (e.g., 1M HCl) at RT start->strong_acid No mild_acid Use Mild Acid (e.g., sat. NH4Cl) at 0°C start->mild_acid Yes check_hydrolysis Check for Hydrolysis (TLC, NMR) strong_acid->check_hydrolysis mild_acid->check_hydrolysis success Product Isolated Successfully check_hydrolysis->success No Hydrolysis failure Hydrolysis Still Observed check_hydrolysis->failure Hydrolysis further_optimization Further Optimization Needed: - Shorter contact time - Biphasic conditions - Solid-phase scavenger failure->further_optimization

Caption: A decision tree to guide the selection of an appropriate acidic workup strategy.

Problem 3: I need to remove a very basic impurity, and a mild acid wash is not effective.

Explanation: In some cases, a stronger acid is necessary to protonate and remove highly basic impurities. In these situations, a carefully controlled workup is essential to minimize amide hydrolysis.

Recommended Solution: Biphasic Workup with a Stronger, Dilute Acid at Low Temperature

Using a biphasic system with a dilute, strong acid at 0°C can provide enough acidity to remove the basic impurity while minimizing the time the benzoyl amide is in the acidic environment.

Protocol 2: Controlled Workup with Dilute Strong Acid
  • Pre-cool Solutions: Prepare ice-cold solutions of your organic solvent, dilute acid (e.g., 0.1 M HCl), and saturated sodium bicarbonate.

  • Dilute and Cool: Dilute your reaction mixture with the cold organic solvent and place it in an ice bath.

  • Acid Wash: Add the cold, dilute HCl solution and shake the separatory funnel for a short, controlled period (e.g., 30-60 seconds).

  • Immediate Separation: Quickly separate the layers.

  • Neutralization: Immediately wash the organic layer with cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash and Drying: Proceed with a cold brine wash and dry the organic layer as described in Protocol 1.

Mechanism of Acid-Catalyzed Benzoyl Amide Hydrolysis

G cluster_0 Acid-Catalyzed Hydrolysis of a Benzoyl Amide Amide Benzoyl Amide ProtonatedAmide Protonated Amide (More Electrophilic) Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer CarboxylicAcid Benzoic Acid ProtonatedIntermediate->CarboxylicAcid - Amine Amine Amine Ammonium Ammonium Salt Amine->Ammonium + H+

Caption: The mechanism of acid-catalyzed hydrolysis of a benzoyl amide.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
Optimization

Technical Support Center: Purification of 2-(1-Benzoylpiperidin-4-yl)acetic Acid

Welcome to the technical support center for the purification of 2-(1-Benzoylpiperidin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(1-Benzoylpiperidin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this compound.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may be encountered during the purification of crude 2-(1-Benzoylpiperidin-4-yl)acetic acid.

Issue 1: Oily or Gummy Product Instead of a Crystalline Solid After Synthesis

Root Cause Analysis: The presence of unreacted starting materials, byproducts, or residual solvent can prevent the crystallization of the desired product. The zwitterionic nature of the molecule can also contribute to poor solubility and crystallization behavior at neutral pH.[1]

Troubleshooting Steps:

  • pH Adjustment & Extraction:

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the piperidine nitrogen. This will move any basic impurities into the aqueous layer.

    • Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and remove acidic impurities.

    • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Solvent Trituration:

    • If the product is still an oil, attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oil.

    • Stir or sonicate the mixture vigorously. This can often encourage the formation of a solid.

  • Recrystallization:

    • If a solid is obtained, recrystallization is a powerful purification technique.[] The key is selecting an appropriate solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Issue 2: Low Purity After a Single Purification Step

Root Cause Analysis: A single purification method may not be sufficient to remove all impurities, especially those with similar polarity or solubility to the target compound. Common impurities can include starting materials from the synthesis, byproducts, and decomposition products.[3]

Troubleshooting Workflow:

Caption: Workflow for addressing low purity issues.

Detailed Steps:

  • Analytical Assessment: Before proceeding, analyze the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the impurity profile.[4][5] This will help in selecting the most appropriate purification strategy.

  • Recrystallization:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. Good single-solvent candidates might include ethanol, isopropanol, or acetic acid.[6] For solvent systems, a common approach is to dissolve the compound in a good solvent (e.g., methanol, dichloromethane) and then add a poor solvent (e.g., water, hexanes) until turbidity is observed, followed by heating to redissolve and slow cooling.

  • Column Chromatography:

    • If recrystallization is ineffective, flash column chromatography is the next logical step.[7][8]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and prevent tailing of the carboxylic acid on the silica gel.

Issue 3: Product Degradation During Purification

Root Cause Analysis: 2-(1-Benzoylpiperidin-4-yl)acetic acid can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures for prolonged periods.

Preventative Measures:

  • Temperature Control: When performing recrystallization, avoid prolonged heating. Use the minimum amount of heat necessary to dissolve the compound.

  • pH Control: During extractions, use dilute acids and bases and minimize the contact time.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(1-Benzoylpiperidin-4-yl)acetic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is to screen polar protic solvents like ethanol, isopropanol, or mixtures such as ethanol/water. Acetic acid can also be an effective recrystallization solvent for acidic compounds.[6] A systematic approach to solvent screening is recommended.

Q2: How can I effectively remove unreacted starting materials?

A2:

  • Unreacted 4-piperidineacetic acid: This can typically be removed by an aqueous extraction with a dilute base (e.g., sodium bicarbonate solution). The deprotonated 4-piperidineacetic acid will be more soluble in the aqueous layer.

  • Unreacted Benzoyl Chloride: This is often hydrolyzed to benzoic acid during the workup. Benzoic acid can be removed by a basic aqueous wash.

Q3: My compound streaks on the TLC plate. How can I fix this?

A3: Streaking of carboxylic acids on silica gel TLC plates is common due to strong interactions with the stationary phase. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This will protonate the silica surface and the carboxylic acid, reducing the strong interaction and leading to more defined spots.

Q4: What analytical techniques are recommended for purity assessment?

A4:

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of organic compounds.[4] A C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic or acetic acid) is a common starting point.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide additional confirmation of the product's identity and help in identifying unknown impurities.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to detect impurities if their signals do not overlap with the product's signals.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude 2-(1-Benzoylpiperidin-4-yl)acetic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent of a co-solvent system).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If using a co-solvent system, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Caption: Step-by-step workflow for flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table provides typical parameters for analytical methods used to assess the purity of piperidine derivatives, which can be adapted for 2-(1-Benzoylpiperidin-4-yl)acetic acid.

ParameterHPLC-UV[4]LC-MS/MS[4]
Linearity Range 1 - 100 µg/mL0.4 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.06 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%

References

  • An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues for Researchers and - Benchchem. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. (2025, July 21).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
  • 2-(1-benzylpiperidin-4-yl)acetic acid - CAS:130927-83-2 - Sunway Pharm Ltd. (n.d.).
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds - Benchchem. (n.d.).
  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - NIH. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid - Benchchem. (n.d.).
  • The Role of Chromatography in Bioanalytical Studies. (n.d.).
  • Recrystallization Techniques - BOC Sciences. (n.d.).
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771) - Austin Publishing Group. (2023, January 24).
  • Recrystallization from acetic acid? : r/chemistry - Reddit. (2015, June 16).

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Benzoyl Chloride

Topic: Purification Strategies for Benzoylation Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary Unreacted benzoyl chloride (BzCl) is a persistent impurity due...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Benzoylation Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Unreacted benzoyl chloride (BzCl) is a persistent impurity due to its surprising stability in biphasic aqueous systems and its lipophilicity. While theoretically prone to hydrolysis, BzCl can survive standard aqueous washes, leading to contamination of downstream steps or degradation of sensitive products. This guide provides chemically grounded protocols for the complete removal of BzCl, ranging from standard hydrolysis to advanced chemoselective scavenging.

Part 1: Decision Matrix (Method Selection)

Before initiating a workup, select the protocol that matches your substrate's stability and the scale of your reaction.

BzCl_Removal_Decision_Tree cluster_legend Key Start Start: Excess Benzoyl Chloride Present Scale Reaction Scale & Product Value? Start->Scale LargeScale Large Scale / Robust Product Scale->LargeScale >10g, Stable SmallScale Small Scale / High Value / Sensitive Scale->SmallScale <1g, Expensive Stability Is Product Acid/Base Sensitive? LargeScale->Stability MethodC Method C: Solid-Supported Scavenger (Resin) SmallScale->MethodC Robust Robust Product Stability->Robust Sensitive Sensitive Product Stability->Sensitive MethodA Method A: Hydrolysis & Bicarbonate Wash (Standard) Robust->MethodA MethodB Method B: Nucleophilic Quench (Amine/Alcohol) Sensitive->MethodB Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Decision matrix for selecting the appropriate benzoyl chloride removal strategy based on scale and substrate stability.

Part 2: Detailed Protocols
Method A: The "Vigorous" Hydrolysis (Standard Workup)

Best for: Stable products, large scales, and cost-efficiency.

The Mechanism: Benzoyl chloride hydrolyzes to benzoic acid (


) and HCl. The benzoic acid is then deprotonated by a weak base (NaHCO

) to form the water-soluble sodium benzoate (

), which partitions into the aqueous layer.

Critical Insight: BzCl is immiscible with water.[1][2] Without vigorous mixing, it hides in the organic phase, protected from hydrolysis. Time and turbulence are your reagents here.

Protocol:

  • Quench: Add water to the reaction mixture.

  • Hydrolysis Phase: Add saturated aqueous NaHCO

    
     (approx. 2-3 equivalents relative to excess BzCl).
    
  • The "Stir-Out": Stir the biphasic mixture vigorously for 30–60 minutes at room temperature.

    • Note: CO

      
       evolution indicates active neutralization of HCl and benzoic acid.
      
  • Separation: Transfer to a separatory funnel. Separate the layers.

  • Validation Wash: Wash the organic layer again with fresh saturated NaHCO

    
    .
    
  • Final Polish: Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data Summary:

Component Organic Phase Solubility Aqueous Phase Solubility (Basic)
Benzoyl Chloride High Low (Hydrolyzes slowly)
Benzoic Acid High Low

| Sodium Benzoate | Negligible | High (Target State) |

Method B: The "Smart" Nucleophilic Quench

Best for: Acid/base sensitive substrates, or when hydrolysis is too slow.

The Mechanism: Instead of waiting for water to attack BzCl, we add a highly reactive nucleophile that converts BzCl into a byproduct that is easily removed by altering pH.

Recommended Reagent: N,N-Dimethylethylenediamine (DMEDA) or 3-Dimethylaminopropylamine (DMAPA) .

Protocol:

  • Add Scavenger: Add 1.5 equivalents (relative to excess BzCl) of DMEDA to the reaction mixture.

  • React: Stir for 15 minutes. The amine reacts rapidly to form a basic amide.

  • Acid Wash: Wash the organic layer with dilute acid (e.g., 1M HCl or 10% Citric Acid).

    • Why? The unreacted DMEDA and the new amide byproduct both contain tertiary amines. They will protonate, become water-soluble salts, and wash away.[1][3]

  • Result: The organic layer retains your neutral product, while BzCl derivatives are sequestered in the aqueous waste.[1]

Method C: Solid-Supported Scavenging

Best for: High-throughput screening (HTS), medicinal chemistry, and avoiding aqueous workup.

The Mechanism: Polymer-bound amines (e.g., Trisamine resin) react with BzCl. The impurity becomes covalently tethered to the solid bead, which is removed via filtration.[3][4]

Protocol:

  • Selection: Use a Trisamine or Amino-methyl polystyrene resin.

  • Loading: Add 2–4 equivalents of resin (relative to expected excess BzCl).

  • Incubation: Shake or stir gently (do not grind the beads) for 1–3 hours.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Rinse the resin with the reaction solvent (DCM, THF, etc.) to recover all product.

Part 3: Troubleshooting & FAQs
Q1: I washed my reaction with NaHCO

three times, but NMR still shows benzoyl chloride. Why?

A: This is a classic kinetic issue.

  • Cause: Benzoyl chloride is highly lipophilic. If you simply shake the separatory funnel for 2 minutes, the BzCl stays in the organic layer (DCM/EtOAc) and never interacts sufficiently with the aqueous base to hydrolyze.

  • Solution: You must increase the interfacial surface area and contact time . Return the organic layer to a flask, add saturated NaHCO

    
    , and stir vigorously (vortex) for at least 45 minutes. Alternatively, switch to Method B  (Amine Quench) for an instant reaction.
    
Q2: I have a stable emulsion during the bicarbonate wash. How do I break it?

A: Emulsions often form due to the generation of CO


 gas (microbubbles) and the presence of amphiphilic benzoic acid salts.
  • Immediate Fix:

    • Add solid NaCl or saturated brine to the mixture to increase ionic strength.[5]

    • Filter the entire mixture through a pad of Celite (diatomaceous earth). This physically breaks the surfactant bubbles.

    • Add a small amount of methanol or acetone to reduce surface tension (if product solubility allows).

Q3: My product is an amine. If I use Method A, I lose my product. What should I do?

A: If your product is basic (an amine), washing with acid (Method B) or extracting with acid will remove your product along with the impurities.[6]

  • Strategy: Use Method C (Solid Scavenger) .

  • Alternative: If you must use aqueous workup, hydrolyze BzCl with NaOH (if the product tolerates it) to form benzoate, but keep the pH high (>10) during extraction so your amine product remains deprotonated (neutral) and stays in the organic layer.

Q4: Can I just distill the Benzoyl Chloride off?

A: Only if your product is thermally stable and has a significantly different boiling point.

  • Data: Benzoyl chloride boils at 197.2°C .

  • Risk: Heating a reaction mixture containing unreacted BzCl often leads to "tarring" or polymerization. Vacuum distillation is safer, but chemical removal (hydrolysis/scavenging) is generally cleaner for complex intermediates.

Part 4: Visualizing the Hydrolysis Workflow

Hydrolysis_Workflow Rxn Reaction Mixture (Product + BzCl) Quench Add Sat. NaHCO3 (Vigorous Stirring) Rxn->Quench Biphasic Biphasic System Org: BzCl | Aq: Base Quench->Biphasic Forms Emulsion Hydrolysis Hydrolysis Event BzCl -> PhCOO- (aq) Biphasic->Hydrolysis Time + Mixing SepFunnel Separatory Funnel Hydrolysis->SepFunnel OrgLayer Organic Layer (Product) SepFunnel->OrgLayer Bottom (DCM) or Top (EtOAc) AqLayer Aqueous Layer (PhCOO- Na+ + NaCl) SepFunnel->AqLayer Discard

Figure 2: Workflow for the removal of benzoyl chloride via basic hydrolysis (Method A).

References
  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]

  • Organic Syntheses. (1925). Benzylaniline.[7] Org. Synth. 1925, 5,[8] 13. [Link]

  • Biotage. (n.d.). Solid-Supported Reagents and Scavengers.[3][4][9] Sopachem. [Link]

  • Castro, E. A. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Piperidine Carboxylic Acids

Welcome to the technical support center for the purification of piperidine carboxylic acids. As a class of compounds possessing both a basic nitrogen within the piperidine ring and an acidic carboxylic acid group, these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine carboxylic acids. As a class of compounds possessing both a basic nitrogen within the piperidine ring and an acidic carboxylic acid group, these molecules present unique challenges and opportunities in crystallization. Their zwitterionic nature at the isoelectric point dictates a distinct solubility profile that must be expertly managed for successful purification.[1]

This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate the complexities of solvent selection and optimization.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary chemical properties of piperidine carboxylic acids that I need to consider for recrystallization?

A1: The most critical property is their amphoteric and zwitterionic character. Like amino acids, piperidine carboxylic acids can exist as a positively charged species (protonated amine) in acidic conditions, a negatively charged species (deprotonated carboxylate) in basic conditions, and a neutral zwitterion (internal salt) at their isoelectric point (pI).[1] This dual functionality leads to:

  • High Polarity: The presence of both a hydrogen bond donor (amine N-H) and a strong hydrogen bond acceptor (carboxylic acid C=O and O-H) makes them highly polar molecules.

  • pH-Dependent Solubility: Their solubility is dramatically influenced by the pH of the medium.[2] They are often most soluble in acidic or basic solutions and least soluble at their pI, where the zwitterionic form predominates.

  • Strong Intermolecular Forces: In the solid state, they form strong ionic and hydrogen-bonding interactions, leading to a stable crystal lattice which can sometimes be difficult to dissolve.

Understanding these factors is the cornerstone of selecting an appropriate solvent system. The principle of "like dissolves like" is an excellent starting point; polar solvents are required to dissolve these polar molecules.[3][4]

Q2: What makes a solvent "good" for recrystallizing my piperidine carboxylic acid?

A2: An ideal recrystallization solvent must satisfy several criteria. The goal is to find a solvent where your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6][7][8] This temperature-dependent solubility differential is the driving force for crystallization.[3]

The key characteristics are:

  • High dissolving power when hot: The solvent must be able to fully dissolve your crude compound near its boiling point.[9]

  • Low dissolving power when cold: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, allowing for the formation of crystals and high recovery.[9]

  • Appropriate impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[8][10]

  • Chemical inertness: The solvent must not react with your compound.[9][10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[9][10]

Q3: Where do I start? Which solvents should I screen first?

A3: Given the polar, zwitterionic nature of piperidine carboxylic acids, you should begin by screening polar, protic solvents. These solvents can effectively solvate both the charged carboxylate and ammonium groups through hydrogen bonding.

A logical screening sequence would be:

  • Water: Often an excellent choice due to its high polarity and ability to dissolve zwitterions. 4-Piperidinecarboxylic acid, for instance, is very soluble in water.[11]

  • Alcohols (Methanol, Ethanol, Isopropanol): These are also highly effective polar protic solvents.[2] They are often used when a compound is too soluble in water, or as the "good" solvent in a mixed-solvent system.

  • Mixed-Solvent Systems: If your compound is too soluble in one solvent (e.g., methanol) even when cold, or not soluble enough in another (e.g., ethyl acetate) even when hot, a binary mixture is the solution.[12] A common and effective strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (like methanol or water) and then slowly add a "poor" or "anti-solvent" (like ethyl acetate, acetone, or diethyl ether) until the solution becomes turbid.[13][14]

The following DOT graph illustrates a typical decision-making workflow for solvent selection.

Caption: Decision workflow for selecting a recrystallization solvent.

Part 2: Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15][16] This is a common problem when the melting point of the compound is lower than the temperature of the solution, or if the solution is too concentrated.[16][17] An oil is undesirable because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[17]

Causes & Solutions:

  • Solution is too concentrated / Cooling is too rapid: This is the most frequent cause. The high concentration of solute comes out of solution above its melting point.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20%) more solvent, and allow the solution to cool much more slowly.[16][18] You can insulate the flask to encourage gradual cooling.

  • Solvent boiling point is too high: If your compound has a low melting point, a high-boiling solvent may keep the solution temperature above the compound's melting point during the initial stages of cooling.

    • Solution: Switch to a lower-boiling solvent that still meets the required solubility profile.

  • Significant impurities present: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Ensure the preceding reaction workup was effective. If the problem persists, an alternative purification method like column chromatography might be necessary before attempting recrystallization.

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A5: The failure of crystals to form usually indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.[19][20]

Causes & Solutions:

  • Too much solvent was used: This is the most common reason for low or zero yield.[17][18][19] Your compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[16] Continue to remove solvent until you see slight turbidity, then add a few drops of the hot solvent to re-dissolve everything before attempting to cool again.

  • Supersaturation without nucleation: The solution is supersaturated, but crystals have not started to form.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[19][20]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.[19][20]

  • Incorrect solvent choice: The compound may simply be too soluble in the chosen solvent, even when cold.

    • Solution: If reducing the solvent volume is ineffective, you must recover your compound by evaporating all the solvent and re-attempting the recrystallization with a different solvent or a mixed-solvent system.[18]

Q6: My crystal yield is very low. How can I improve it?

A6: A low yield means a significant portion of your product was lost, most likely by remaining dissolved in the mother liquor.[17][20]

Causes & Solutions:

  • Using excess solvent: Dissolving the crude material in the minimum amount of hot solvent is critical.[19][20] Using too much will inevitably lead to losses.[17]

    • Solution: During the dissolution step, add the hot solvent in small portions, allowing time for the solid to dissolve before adding more.[19]

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a slight excess of solvent (10-15%) before hot filtration to prevent saturation during the process.[15][16] Also, ensure your funnel and receiving flask are pre-heated. After filtration, you can boil off the excess solvent before cooling.[15]

  • Washing with too much or warm solvent: Washing the collected crystals with a large volume of solvent, or with solvent that is not ice-cold, will redissolve some of your product.[20]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Part 3: Experimental Protocols & Data

Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid determination of a suitable recrystallization solvent using a small amount of your crude piperidine carboxylic acid.

Methodology:

  • Place approximately 20-30 mg of your crude solid into a small test tube.

  • Add the first test solvent (e.g., water) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Record whether the solid dissolves ("soluble"), partially dissolves ("sparingly soluble"), or does not dissolve ("insoluble").[4][5]

  • If the solid is insoluble at room temperature, heat the test tube in a hot water or sand bath until the solvent boils gently. Observe if the solid dissolves.

  • If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath.[15] Observe if a good quantity of crystals forms. This indicates a potentially good solvent.[21]

  • If the solid was very soluble at room temperature or failed to crystallize upon cooling, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed system.[21]

  • If the solid did not dissolve in the hot solvent, the solvent is unsuitable.

  • Repeat this process with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone).

Data Presentation: Solvent Properties

The table below summarizes the properties of common solvents relevant for the recrystallization of piperidine carboxylic acids.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Suitability for Piperidine Carboxylic Acids
Water10010.280.1Excellent polar solvent, often a first choice.[5]
Methanol655.132.7Good polar protic solvent.
Ethanol784.324.5Good polar protic solvent, less polar than methanol.[5]
Isopropanol823.919.9Moderate polar protic solvent.
Acetone565.120.7Potential anti-solvent with alcohols or water.
Ethyl Acetate774.46.0Common anti-solvent.
Dichloromethane (DCM)403.19.1Can be used as an anti-solvent.
Toluene1112.42.4Poor solvent, potential anti-solvent.
Hexane / Heptane~690.11.9Excellent anti-solvent, very poor solvent.

Polarity Index and Dielectric Constant data are compiled from various chemical data sources.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Reading. (n.d.). Recrystallization. Available at: [Link]

  • University of Massachusetts. (n.d.). Recrystallization1. Available at: [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Education Resources. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester. (n.d.). Summary of Common Crystallization Solvents. Available at: [Link]

  • Michigan State University. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]

  • Barnard College. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Recrystallization. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Stability of 2-(1-Benzoylpiperidin-4-yl)acetic acid in Basic Media

This technical support guide addresses the stability, handling, and troubleshooting of 2-(1-Benzoylpiperidin-4-yl)acetic acid under basic conditions. It is designed for researchers requiring high-fidelity control over th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, handling, and troubleshooting of 2-(1-Benzoylpiperidin-4-yl)acetic acid under basic conditions. It is designed for researchers requiring high-fidelity control over their experimental parameters.

Executive Summary

2-(1-Benzoylpiperidin-4-yl)acetic acid exhibits a bimodal stability profile in basic media. The molecule contains two distinct functional groups with divergent reactivities toward bases:[1][2]

  • Carboxylic Acid (Side Chain): Instantly deprotonates to form a stable carboxylate salt (

    
    ). This is a reversible, non-destructive phase change that enhances aqueous solubility.
    
  • Benzamide (Piperidine Nitrogen): A robust amide bond that is generally stable under mild basic conditions (e.g., pH 8–12 at ambient temperature) but susceptible to irreversible hydrolysis under forcing conditions (e.g., pH >13, elevated temperatures).

Key Takeaway: You can safely subject this compound to basic workups (e.g., sat. NaHCO₃, 1M NaOH) at room temperature, but prolonged exposure to strong bases at reflux will cleave the benzoyl group.

Part 1: Chemical Species & Reactivity Mapping

To understand the stability, one must visualize the species present at varying pH levels.

Figure 1: pH-Dependent Speciation and Degradation Pathway Caption: Logical flow of species transformation from acidic to basic conditions, culminating in irreversible hydrolysis.

G Neutral Neutral Acid (Insoluble in Water) pH < 4 Anion Carboxylate Anion (Water Soluble, Stable) pH 7 - 12 (RT) Neutral->Anion Deprotonation (Reversible) Anion->Neutral Acidification (Reversible) Transition Tetrahedral Intermediate (Unstable) Anion->Transition OH- Attack (Slow at RT) Hydrolysis Hydrolysis Products (Benzoate + Piperidine derivative) pH > 13 + Heat Transition->Hydrolysis Collapse (Irreversible)

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I dissolve 2-(1-Benzoylpiperidin-4-yl)acetic acid in 1M NaOH for LC-MS injection? Answer: Yes, but with caveats. Dissolving in 1M NaOH converts the free acid to its sodium salt, which is highly soluble. At room temperature, the benzamide bond is kinetically stable for the duration of a typical analytical run (2–4 hours).

  • Risk: If the sample sits in 1M NaOH for >24 hours, you may observe the formation of benzoic acid (degradation product).

  • Recommendation: Use 10-50 mM Ammonium Bicarbonate (pH ~8) for safer, long-term autosampler stability.

Q2: I observed a yield loss after recrystallization from basic water. What happened? Answer: The issue is likely incomplete protonation , not degradation. In basic solution, the molecule exists as a carboxylate anion. If you do not acidify the solution to a pH below the pKa of the acetic acid side chain (approx. pKa ~4.8) during recovery, the compound remains ionic and stays in the aqueous mother liquor.

  • Fix: Ensure the final pH is adjusted to ~2–3 using HCl or H₂SO₄ to precipitate the free acid.

Q3: Is the piperidine ring susceptible to opening under basic conditions? Answer: No. The piperidine ring is a saturated heterocycle and is chemically inert to ring-opening under standard laboratory basic conditions (hydroxide/carbonate). The only labile point is the exocyclic amide bond (benzoyl group).

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues during synthesis or purification.

SymptomProbable CauseVerification StepCorrective Action
New peak at RT ~2-3 min (Reverse Phase HPLC)Hydrolysis (Benzoic Acid) . Strong base cleaved the amide.Check MS for m/z 121 (Benzoic acid) or m/z 123 (Benzoate).Reduce base strength (use K₂CO₃ instead of NaOH) or lower temperature.
Low recovery from aqueous layer pH too high . Compound is trapped as a salt.Check aqueous pH.[3]Acidify aqueous layer to pH 2.0 and re-extract with EtOAc/DCM.
Oil formation instead of solid Impurity Profile .[4] Benzoic acid contamination prevents crystallization.Run TLC/HPLC.Wash organic layer with sat.[5] NaHCO₃ to remove benzoic acid byproduct.
Part 4: Experimental Protocols
Protocol A: Stability Stress Test (Base)

Objective: Determine the maximum safe exposure time to basic conditions.

  • Preparation: Dissolve 10 mg of 2-(1-Benzoylpiperidin-4-yl)acetic acid in 1 mL of Methanol (co-solvent).

  • Stress Condition: Add 1 mL of 1.0 M NaOH .

  • Incubation:

    • Vial A: Room Temperature (25°C).

    • Vial B: 50°C (Water bath).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately neutralize aliquots with 100 µL of 1.0 M HCl to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm). Look for the disappearance of the parent peak and appearance of benzoic acid.

Protocol B: Recommended Basic Workup

Objective: Remove acidic impurities without hydrolyzing the amide.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash 1 (Mild Base): Wash with saturated NaHCO₃ (pH ~8.5).

    • Purpose: Removes strong acid impurities (e.g., mineral acids) without affecting the carboxylic acid product significantly if the partition coefficient favors the organic phase, though significant product may be lost to the aqueous phase as the salt.

    • Correction: Since the product is an acid, do not wash the product-containing organic layer with base if you intend to keep the product in the organic layer.

    • Correct Workflow for Acidic Product:

      • Dissolve crude in 1M NaOH (Product goes to Aqueous phase).

      • Wash Aqueous phase with EtOAc (Removes non-acidic impurities/unreacted neutrals).

      • Acidify Aqueous phase to pH 2 with 1M HCl (Product precipitates/oils out).

      • Extract Acidified Aqueous with EtOAc.

      • Dry (Na₂SO₄) and concentrate.[5]

Part 5: References
  • BenchChem. (2025).[4][5][6][7] Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. Retrieved from

  • National Institutes of Health (NIH). (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

  • Organic Syntheses. (1929). Benzoyl Piperidine Synthesis and Stability. Org. Synth. 1929, 9, 16. Retrieved from

Sources

Optimization

Overcoming steric hindrance in coupling 4-substituted piperidines

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers and drug development professionals facing bottlenecks when functionalizing 4-substituted piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers and drug development professionals facing bottlenecks when functionalizing 4-substituted piperidines.

The Core Mechanistic Challenge: Conformational Locking

Before troubleshooting specific reactions, it is critical to understand why 4-substituted piperidines are notoriously difficult coupling partners. A bulky substituent at the C4 position (e.g., phenyl, tert-butyl, or spirocycles) has a high A-value, strongly favoring the equatorial position to minimize steric strain[1].

This thermodynamic preference "locks" the piperidine ring into a rigid chair conformation, preventing the rapid ring inversion (chair flips) that unsubstituted piperidines use to relieve steric clashes during a reaction[1]. Consequently, the nitrogen atom (N1) and the C4 carbon lose the flexibility needed to accommodate bulky transition states, leading to severe steric repulsion when approached by bulky electrophiles or metal catalysts.

Section 1: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Q: My Buchwald-Hartwig coupling between a 4-substituted piperidine and an ortho-substituted aryl bromide is stalling at <10% conversion. What is the mechanistic bottleneck? A: The rigidified chair conformation of the 4-substituted piperidine restricts the trajectory of the nitrogen lone pair. When coupling with an ortho-substituted aryl halide, the palladium intermediate struggles during the amine coordination and subsequent deprotonation steps. Standard bidentate ligands (like BINAP or dppf) create a crowded coordination sphere that cannot accommodate the rigid piperidine, causing the catalytic cycle to stall after oxidative addition[2].

Q: How do I select the right ligand to overcome this steric clash? A: You must shift to bulky, electron-rich dialkylbiaryl monophosphine ligands. These ligands stabilize the mono-ligated Pd(0) active species and facilitate reductive elimination by creating a highly sterically demanding environment that effectively "pushes" the product off the metal[2].

Table 1: Ligand Selection for Hindered Piperidines

Steric Profile of Aryl HalideRecommended LigandPre-catalyst SystemMechanistic Rationale
Unhindered / para-substitutedXPhosPd2(dba)3 / XPhosGood general reactivity; balances steric bulk and electron density.
Moderately hindered (ortho-sub)RuPhosRuPhos Pd G3Excellent for secondary amines; large cavity prevents β-hydride elimination.
Highly hindered (di-ortho-sub)BrettPhos / t-BuJohnPhosBrettPhos Pd G3Extremely bulky; forces the rigid piperidine and aryl group to couple[2].
Protocol: Self-Validating Buchwald-Hartwig Amination using BrettPhos

This protocol utilizes a Generation 3 (G3) palladacycle to ensure rapid, quantitative generation of the active Pd(0) species without requiring high temperatures for initiation.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl halide (1.0 equiv), 4-substituted piperidine (1.2 equiv), BrettPhos Pd G3 (2-5 mol%), and sodium tert-butoxide (1.5 equiv)[2].

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

    • Causality Check: Toluene is specifically chosen for NaOtBu to ensure partial solubility of the base (facilitating deprotonation) while maintaining a high boiling point for the required activation energy.

  • Reaction: Seal the vial and heat to 90–110 °C for 4–12 hours.

  • Self-Validation & Monitoring (via LC-MS):

    • Outcome A (Aryl halide consumed, no product): The amine is failing to coordinate. Switch to a stronger, less nucleophilic base (LHMDS) or a slightly less sterically demanding ligand (RuPhos).

    • Outcome B (Aryl halide remains intact): Oxidative addition failed. Check for oxygen/moisture contamination, or switch the electrophile to an aryl iodide.

Workflow Start N-Arylation Fails (<10% Yield) Check1 Check Halide/Pseudohalide Start->Check1 Path1 Switch to Aryl Bromide/Iodide Check1->Path1 If Cl or OTf Check2 Optimize Ligand/Pd Ratio Check1->Check2 If Br/I Path1->Check2 Path2 Use BrettPhos or RuPhos (Pd:Ligand 1:2) Check2->Path2 Standard Pd(dppf) failed Check3 Base Selection Path2->Check3 Path3 Switch to NaOtBu or LHMDS Check3->Path3 Weak base used Success Product Isolated Path3->Success

Decision tree for troubleshooting stalled Buchwald-Hartwig aminations.

Section 2: Amide Coupling at the Hindered Nitrogen

Q: Standard EDC/HOBt coupling of my 4-substituted piperidine with a bulky carboxylic acid yields mostly unreacted starting material. Why? A: Carbodiimide-based couplings (EDC, DCC) generate an O-acylisourea intermediate. If both the acid and the piperidine are sterically hindered, the nucleophilic attack of the rigidified piperidine nitrogen on the bulky O-acylisourea is slower than competing side reactions (such as the irreversible rearrangement to an unreactive N-acylurea)[3].

Q: What is the most reliable alternative for these hindered systems? A: Convert the carboxylic acid to a highly reactive, less sterically encumbered acyl imidazole using 1,1'-Carbonyldiimidazole (CDI)[3]. Acyl imidazoles are highly electrophilic and lack the bulky leaving group of the O-acylisourea, allowing the rigid piperidine to attack successfully.

Protocol: CDI-Mediated Amide Coupling
  • Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous Acetonitrile:DMF (20:1)[3]. Add CDI (1.2 equiv) portion-wise at room temperature.

  • Degassing: Stir for 1 hour until CO2 evolution ceases.

    • Causality Check: The evolution of CO2 drives the reaction forward. Complete cessation of gas evolution is your visual validation that full conversion to the acyl imidazole has occurred.

  • Coupling: Add the 4-substituted piperidine (1.0 equiv) and heat to 90 °C for 12 hours[3].

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with 1M HCl to remove imidazole byproducts.

Section 3: C4-Position Cross-Coupling (Suzuki-Miyaura)

Q: I am trying to perform a Suzuki cross-coupling on a 4-bromo-1-Boc-piperidine, but I get mostly elimination (alkene) or protodehalogenation. How do I fix this? A: The C4 position of a piperidine is an unactivated sp³ carbon. Oxidative addition into the C(sp³)-Br bond is slow. Furthermore, the intermediate alkyl-palladium species is highly susceptible to β-hydride elimination, forming the tetrahydropyridine. The axial approach of the palladium is severely blocked by 1,3-diaxial interactions with the C2/C6 protons, forcing a specific, often unfavorable, trajectory[4].

Q: What conditions suppress β-hydride elimination here? A: Abandon standard Palladium catalysis. Use a photoredox/nickel dual catalysis system. Nickel is particularly effective for C(sp³) couplings because it undergoes single-electron transfer (SET) pathways, generating a radical intermediate that bypasses the sterically demanding concerted oxidative addition entirely, while resisting β-hydride elimination.

G A 4-Substituted Piperidine B Equatorial Preference (Conformational Lock) A->B Thermodynamics C Axial Approach Blocked (1,3-Diaxial Clashes) B->C Reagent Trajectory D Equatorial Approach (Preferred Trajectory) B->D Reagent Trajectory E Bulky Electrophile (Aryl Halide/Acid) C->E Steric Clash D->E Favorable F Failed Coupling E->F Standard Ligands G Successful Coupling E->G Bulky/Flexible Ligands (e.g., RuPhos)

Conformational locking in 4-substituted piperidines dictates reagent trajectory.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives, Benchchem.

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery, Royal Society of Chemistry.

  • New Routes to α-Arylated N-Boc Heterocycles, White Rose eTheses Online.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Oxidation of Piperidine Alcohols to Acids

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic chemistry applications. This guide is designed to provide in-depth troubleshooting advice and practica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemistry applications. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet challenging transformation: the oxidation of piperidine alcohols to their corresponding carboxylic acids. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you navigate the complexities of this reaction and achieve high-yield, high-purity results.

Introduction: The Challenge of Selectivity

The oxidation of a primary alcohol on a piperidine scaffold to a carboxylic acid is a critical transformation in the synthesis of many pharmaceutical agents. The inherent reactivity of the piperidine nitrogen, however, presents a significant challenge. Side reactions such as N-oxidation, C-C bond cleavage, and incomplete conversion can plague this process, leading to complex product mixtures and low yields. This guide addresses the most common issues encountered in the lab and provides field-proven strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My primary side product is the N-oxide. How can I prevent the oxidation of the piperidine nitrogen?

Root Cause Analysis: The lone pair of electrons on the piperidine nitrogen is highly susceptible to oxidation, especially by potent, non-selective oxidizing agents like permanganate or certain peroxy acids. This reaction competes directly with the desired oxidation of the primary alcohol, leading to the formation of N-oxides.

Solutions & Scientific Rationale:

  • Nitrogen Protection (The "Gold Standard" Approach): The most robust strategy is to temporarily "mask" the nitrogen's reactivity with a protecting group. This is a cornerstone of modern organic synthesis. The ideal protecting group must be stable to the oxidation conditions and easily removable later.

    • Recommended Groups:

      • Boc (tert-Butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate (Boc₂O), it is highly stable to a wide range of oxidative conditions and is typically removed with mild to strong acids (e.g., TFA in DCM).[1]

      • Cbz (Carboxybenzyl): Stable to many conditions but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is often a clean and efficient deprotection method.[1]

    • Why it works: By converting the basic amine into a non-basic carbamate, you eliminate its nucleophilicity and prevent it from reacting with the oxidant. This allows the oxidant to selectively target the primary alcohol.

  • Use of pH Control with Specific Oxidants: For certain systems like TEMPO-catalyzed oxidations, careful pH control can suppress N-oxidation. Operating in a slightly basic medium (pH ~9.5) can sometimes disfavor the oxidation of the amine.[2] However, this is less reliable than N-protection and highly substrate-dependent.

Question 2: I'm observing significant C-C bond cleavage, resulting in ring-opening or fragmentation. What causes this and how can I stop it?

Root Cause Analysis: Carbon-carbon bond cleavage is a hallmark of overly harsh or non-selective oxidation conditions.[3][4][5] Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can attack the carbon skeleton, particularly at elevated temperatures, leading to the breakdown of the piperidine ring. This process often involves the formation of radical intermediates or over-oxidation of initial products.[6]

Solutions & Scientific Rationale:

  • Avoid Harsh, Non-Selective Oxidants: The first line of defense is to switch to a milder, more selective oxidation system.[7][8] Reagents like KMnO₄ and Jones reagent should be avoided for complex, sensitive substrates like piperidine derivatives.

  • Adopt a Two-Step Oxidation Strategy: This is often the most reliable and highest-yielding approach for converting primary alcohols to carboxylic acids on sensitive scaffolds.[9] The logic is to use two different, highly selective reactions in sequence rather than one forceful one.

    • Step 1: Alcohol to Aldehyde: Use a mild oxidant that is known to stop at the aldehyde stage.

      • Swern Oxidation: (Oxalyl chloride, DMSO, Et₃N). Highly reliable but requires careful temperature control and produces a stoichiometric amount of dimethyl sulfide.

      • Dess-Martin Periodinane (DMP): A popular choice due to its mild conditions and operational simplicity.

      • TEMPO/NaOCl (Anelli-type): A catalytic system that uses household bleach as the terminal oxidant. It's often very clean but requires careful pH control to avoid over-oxidation.[2][10]

    • Step 2: Aldehyde to Carboxylic Acid: The resulting aldehyde can be cleanly oxidized to the carboxylic acid using reagents that are selective for aldehydes and do not affect other functional groups.

      • Pinnick Oxidation (NaClO₂): This is the premier method for this transformation.[11][12][13] It uses sodium chlorite under mildly acidic buffered conditions and is exceptionally tolerant of other functional groups.[14][15] The use of a scavenger like 2-methyl-2-butene is crucial to quench reactive byproducts.[12]

Question 3: My reaction is slow or incomplete, and I recover a lot of starting material. What adjustments should I make?

Root Cause Analysis: Incomplete conversion can stem from several factors: insufficient oxidant, poor catalyst activity (if applicable), incorrect temperature, or suboptimal pH. Steric hindrance around the alcohol can also slow the reaction rate.

Solutions & Scientific Rationale:

  • Check Stoichiometry: Ensure you are using a sufficient excess of the oxidant, especially for two-phase reactions where mass transfer can be limiting. For Pinnick oxidations, typically 1.5–2 equivalents of NaClO₂ are used.[12]

  • Optimize Temperature: While milder conditions are generally preferred, some oxidations require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and slowly increase the temperature if no conversion is observed at room temperature.

  • Verify Catalyst and Reagent Quality: For catalytic systems like TEMPO, ensure the catalyst is active. For reactions like the Pinnick oxidation, the quality of the sodium chlorite is important.

  • Consider a More Powerful (but still selective) Reagent: If mild conditions consistently fail, a slightly more robust direct oxidation method may be necessary. A system using catalytic TEMPO with sodium chlorite (NaClO₂) and bleach (NaOCl) as a co-oxidant can be very effective for direct conversion of primary alcohols to acids.[16]

Visualizing the Reaction Pathways

To better understand the choices you face, the following diagram illustrates the desired reaction pathway versus the common side reactions.

ReactionPathways cluster_main Oxidation of Piperidine Alcohol cluster_side Common Side Reactions Start Piperidine Alcohol Aldehyde Intermediate Aldehyde Start->Aldehyde Step 1: Mild Oxidation (e.g., DMP, Swern, TEMPO) N_Oxide N-Oxide Start->N_Oxide Non-selective oxidant or Unprotected N Cleavage C-C Cleavage (Ring Opening) Start->Cleavage Harsh Oxidant (e.g., KMnO4, Jones) Acid Desired Carboxylic Acid Aldehyde->Acid Step 2: Selective Oxidation (e.g., Pinnick)

Caption: Desired two-step oxidation pathway versus common side reactions.

Recommended Protocols

Protocol 1: Two-Step Oxidation via Pinnick Reaction (High-Yield, High-Selectivity)

This is the recommended approach for substrates where preventing side reactions is critical.

Step A: Oxidation of N-Boc-Piperidine Methanol to the Aldehyde (DMP)

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-piperidin-4-ylmethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the layers are clear.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough to proceed to the next step without further purification.

Step B: Oxidation of the Aldehyde to Carboxylic Acid (Pinnick)

  • Setup: Dissolve the crude aldehyde from Step A (1.0 eq) in tert-butanol and water (a common ratio is 2:1 t-BuOH:H₂O).

  • Reagents: To this solution, add 2-methyl-2-butene (2.0-3.0 eq) which acts as a hypochlorite scavenger.

  • Buffer & Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Reaction: Add the aqueous oxidant/buffer solution to the aldehyde solution dropwise at room temperature. The reaction is typically slightly exothermic. Stir vigorously for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction mixture to 0 °C and carefully adjust the pH to ~3-4 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during your oxidation experiment.

TroubleshootingWorkflow Start Reaction Start: Oxidize Piperidine Alcohol Check_Conversion Is conversion complete? Start->Check_Conversion Check_Side_Products What are the major side products? Check_Conversion->Check_Side_Products Yes Incomplete Increase temp/time Check reagent stoichiometry and quality Check_Conversion->Incomplete No N_Oxide Is N-Oxide observed? Check_Side_Products->N_Oxide Incomplete->Start Retry Cleavage Is C-C Cleavage observed? N_Oxide->Cleavage No Protect_N Protect Piperidine Nitrogen (e.g., with Boc group) N_Oxide->Protect_N Yes Milder_Oxidant Use Milder Oxidant (e.g., DMP, Swern) Cleavage->Milder_Oxidant Yes Success High Yield of Desired Acid Cleavage->Success No Protect_N->Start Retry with Protected SM Two_Step Switch to Two-Step Protocol (Alcohol -> Aldehyde -> Acid) Milder_Oxidant->Two_Step Two_Step->Start Implement New Protocol

Caption: A decision-making workflow for troubleshooting oxidation reactions.

Summary of Common Oxidants and Conditions

Oxidant SystemTarget TransformationCommon Side ReactionsKey Considerations
Jones Reagent (CrO₃/H₂SO₄) Alcohol → Acid (Direct)C-C Cleavage , N-OxidationNot Recommended. Very harsh, acidic, toxic chromium waste.[7]
KMnO₄ Alcohol → Acid (Direct)C-C Cleavage , N-OxidationNot Recommended. Poor selectivity for complex molecules.[7]
TEMPO/NaOCl Alcohol → AldehydeOver-oxidation to acidCatalytic, inexpensive. Requires careful pH control (~9.5).[2]
DMP / Swern Alcohol → AldehydeNone (if done correctly)Reliable and mild. Good for first step of a two-step sequence.
Pinnick (NaClO₂) / Buffer Aldehyde → AcidNone (with scavenger)Highly Recommended. Very selective, tolerates most functional groups.[11][12][13]
TEMPO/NaClO/NaClO₂ Alcohol → Acid (Direct)N-Oxidation (if unprotected)Efficient direct method, but requires N-protection for best results.[16]

References

  • Oxidative C−C Bond Cleavage of Primary Alcohols and Vicinal Diols... Journal of the American Chemical Society. [Link]

  • Mechanism of C-C and C-H bond cleavage in ethanol oxidation reaction on Cu2O(111)... ResearchGate. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • Pinnick oxidation. Grokipedia. [Link]

  • Mechanism of C–C and C–H bond cleavage in ethanol oxidation reaction on Cu2O(111): a DFT-D and DFT+U study. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Vapourtec. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]

  • Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. PMC. [Link]

  • (a) Pinnick oxidation and (b) its well-known mechanism. ResearchGate. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

  • Pinnick Oxidation. ORGANIC CHEMISTRY SELECT. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses Procedure. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Synfacts. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]

  • The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. LinkedIn. [Link]

  • Oxidation Reactions I.A. Oxidation of Alcohols. University of Bath. [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-(1-Benzoylpiperidin-4-yl)acetic acid

Executive Summary The characterization of 2-(1-Benzoylpiperidin-4-yl)acetic acid presents a specific set of challenges common to N-acylated heterocycles but often misinterpreted by non-specialists. The primary analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-(1-Benzoylpiperidin-4-yl)acetic acid presents a specific set of challenges common to N-acylated heterocycles but often misinterpreted by non-specialists. The primary analytical hurdle is the restricted rotation around the amide bond (N-C=O), which creates distinct rotamers at room temperature. This phenomenon frequently leads to "missing" peaks, broad humps, or signal doubling that can be mistaken for impurities.[1]

This guide objectively compares the two dominant solvent systems (CDCl₃ vs. DMSO-d₆) and provides a definitive interpretation framework.[1][2][3] Unlike standard databases that list static peaks, this document focuses on the dynamic nature of the spectrum to ensure robust structural verification in drug development workflows.

Part 1: Structural Dynamics & Theoretical Predication[2]

Before analyzing the spectrum, one must understand the molecular behavior in solution. The N-benzoyl group is not a static fixture; it dictates the spectral appearance.[2]

The Rotamer Effect

The lone pair on the piperidine nitrogen resonates with the carbonyl pi-system, imparting partial double-bond character to the N-C bond. This creates a high rotational energy barrier (typically 15–20 kcal/mol).[1][2]

  • Consequence: On the NMR timescale at Room Temperature (25°C), the rotation is "slow."

  • Observation: The piperidine ring protons at positions 2 and 6 (adjacent to Nitrogen) experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen.[1]

  • Result: You will not see a simple triplet/doublet for the N-CH₂ protons.[1][2] You will see two sets of complex multiplets, often broadened significantly.

Graphviz Diagram: Rotameric Logic Flow

The following diagram illustrates the causality between the chemical structure and the resulting spectral complexity.

RotamerLogic cluster_legend Legend Structure 2-(1-Benzoylpiperidin-4-yl)acetic acid AmideBond N-C=O Partial Double Bond Structure->AmideBond RestrictedRot Restricted Rotation (RT) AmideBond->RestrictedRot Resonance Stabilization Equatorial Equatorial N-H (cis to O) RestrictedRot->Equatorial Axial Axial N-H (trans to O) RestrictedRot->Axial Spectrum Spectral Consequence Equatorial->Spectrum Axial->Spectrum Broadening Signal Broadening / Doubling (3.0 - 4.6 ppm region) Spectrum->Broadening key1 Structural Cause key2 NMR Outcome

Figure 1: Causal pathway explaining why N-benzoyl derivatives exhibit complex splitting patterns in 1H NMR.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in obtaining a readable spectrum for this molecule.

Comparative Data Table: CDCl₃ vs. DMSO-d₆[1][2][3][4][5]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate.[1][2] The free acid moiety may limit solubility at high concentrations.[1]Excellent. Dissolves polar carboxylic acids effectively.[1][2]DMSO-d₆
-COOH Proton Often Invisible. Rapid exchange with trace water/acid often broadens this peak into the baseline.[1][2]Visible (~12.0 ppm). Appears as a broad singlet due to strong H-bonding and slower exchange.[1][2]DMSO-d₆
Rotamer Resolution Poor. Peaks often appear as undefined "humps" at RT. Coalescence requires heating >60°C (near boiling point).[1][2]Better. Higher viscosity and polarity often sharpen rotamer signals.[1][2] High BP (189°C) allows high-temp VT-NMR to coalesce peaks.[1][2]DMSO-d₆
Water Signal ~1.56 ppm (Usually distinct from key peaks).[1][2][3]~3.33 ppm (Can overlap with piperidine ring protons).[1][2]CDCl₃ (for mid-field clarity)
Cost/Ease Low cost, easy evaporation.[1][2]Higher cost, difficult to remove.[1]CDCl₃ (for quick checks)
Expert Insight

For publication-quality characterization , DMSO-d₆ is the superior choice . The visibility of the carboxylic acid proton provides a quantitative handle (integration = 1H) that confirms the oxidation state of the molecule, which is lost in CDCl₃. Furthermore, if the rotamers are too complex, DMSO allows you to run the sample at 80°C or 100°C, collapsing the rotamers into sharp, time-averaged signals [1].

Part 3: Detailed 1H NMR Interpretation

Solvent: DMSO-d₆ Frequency: 400 MHz or higher Temperature: 298 K (25°C)[1][2]

The Aromatic Region (7.30 – 7.50 ppm)
  • Pattern: Multiplet (5H).

  • Assignment: The benzoyl group protons.[1][2]

  • Note: Unlike a free benzyl group which might appear as a singlet, the restricted rotation often splits these into two or three distinct sets of peaks (ortho, meta, para), but they often overlap into a "heap" in this region.

The "Rotameric Zone" (2.70 – 4.50 ppm)

This is where the N-benzoyl effect is most prominent.[2]

  • Equatorial N-CH₂: Broad multiplet/doublet around 3.50 – 4.50 ppm .[1][2] (Deshielded by the amide carbonyl).[1]

  • Axial N-CH₂: Broad multiplet/triplet around 2.70 – 3.20 ppm .[1][2]

  • Interpretation: Do not expect a clean integration of 2H at one spot. You will likely integrate the entire 2.7–4.5 ppm region (excluding water/solvent) to find the total 4H count for the N-adjacent protons.

The Side Chain (2.10 – 2.30 ppm)
  • Pattern: Doublet or broad singlet (2H).

  • Assignment: The -CH₂-COOH methylene group.

  • Shift: ~2.2 ppm.[1][4]

  • Coupling: It couples to the methine proton (H-4) of the piperidine ring.[1][2]

The Piperidine Backbone (1.00 – 1.90 ppm)
  • H-4 (Methine): Multiplet, ~1.8 – 2.0 ppm (1H).[1][2][4]

  • H-3/H-5 (Ring Methylenes): Complex multiplets, ~1.1 – 1.7 ppm (4H).[1][2] These are less affected by the rotamers but will still show complexity.[1]

The Acid Proton (~12.0 ppm)
  • Pattern: Very broad singlet (1H).

  • Assignment: -COOH.

  • Validation: Add a drop of D₂O to the tube.[1][2] Shake and re-run. This peak should disappear (D-exchange), confirming it is the acid proton.

Part 4: Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this self-validating protocol.

Step 1: Sample Preparation[1][2][6]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

    • Why? Ensures full solubility and visibility of the acidic proton.[1]

  • Mixing: Vortex until the solution is perfectly clear. Any suspension will ruin the shimming.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (for 400 MHz).

  • Relaxation Delay (D1): Set to 5 seconds (Standard is often 1s).

    • Causality: Carboxylic acid protons and aromatic protons often have long T1 relaxation times.[1][2] A short D1 leads to under-integration of the acid proton, making the product look impure [2].

  • Temperature: 298 K. (If peaks are too broad, heat to 353 K / 80°C).[1][2]

Step 3: Processing & Integration Workflow

The following diagram outlines the decision tree for processing the data.

Workflow Start Raw FID Process FT + Phasing Start->Process CheckAcid Check ~12 ppm Process->CheckAcid AcidVisible Peak Visible? CheckAcid->AcidVisible YesAcid Integrate = 1H AcidVisible->YesAcid Yes NoAcid Check Water Content AcidVisible->NoAcid No (Dry Sample) Rotamers Check 2.7-4.5 ppm YesAcid->Rotamers Broad Peaks Broad? Rotamers->Broad Heat Run VT-NMR (80°C) Broad->Heat Yes (Critical) Accept Integrate Total Area Broad->Accept No (Routine)

Figure 2: Analytical workflow for validating the spectrum of N-acylated piperidines.

Part 5: Troubleshooting & Impurity Profiling[1][2]

When comparing your product against alternatives (e.g., the starting material 2-(piperidin-4-yl)acetic acid ), look for these diagnostic changes:

  • The "Benzoyl Shift":

    • Precursor: The N-CH₂ protons in the free amine (or HCl salt) appear upfield, typically around 2.6 – 3.0 ppm as cleaner multiplets.[1][2]

    • Product: Upon benzoylation, these shift downfield to the 3.5 – 4.6 ppm range and broaden significantly.[1] If you see sharp triplets at 2.6 ppm, you have unreacted starting material.[1]

  • Solvent Traps:

    • Ethyl Acetate: Common extraction solvent.[1][2] Look for singlet at 2.0 ppm, quartet at 4.1 ppm, triplet at 1.2 ppm.[1]

    • DCM: Singlet at 5.76 ppm (in DMSO) or 5.30 ppm (in CDCl₃).

References

  • Reich, H. J. (University of Wisconsin-Madison).[1][2] Dynamic NMR - Amide Rotation. The effect of resonance on amide bond rotation and coalescence temperature.[1][5] [Link]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 5: Quantitative NMR and Relaxation Delays). [Link]

  • Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

Comparative

HPLC Method Development for Benzoylpiperidine Impurities: A Comparative Guide to Column Chemistries

Introduction: The Benzoylpiperidine Challenge Benzoylpiperidine derivatives are critical scaffolds in modern medicinal chemistry, frequently serving as the core structure in monoacylglycerol lipase (MAGL) inhibitors, ace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoylpiperidine Challenge

Benzoylpiperidine derivatives are critical scaffolds in modern medicinal chemistry, frequently serving as the core structure in monoacylglycerol lipase (MAGL) inhibitors, acetylcholinesterase inhibitors, and various synthetic cannabinoid receptor agonists[1][2]. During the synthesis of these Active Pharmaceutical Ingredients (APIs), structurally similar impurities—such as positional isomers of the benzoyl ring or oxidation products of the piperidine ring—are inevitably generated.

Resolving these impurities presents a dual chromatographic challenge: method developers must separate closely related hydrophobic and aromatic isomers while simultaneously mitigating the severe peak tailing caused by the highly basic piperidine moiety[3][4]. This guide objectively compares standard C18 column performance against specialized Biphenyl and Polar-Embedded phases, providing a self-validating framework for optimizing peak shape and selectivity.

The Mechanistic Challenge: Piperidine Basicity and Silanol Interactions

To develop a robust method, one must understand the causality behind poor peak shape. The piperidine ring is a strong secondary or tertiary amine with a pKa of approximately 11. In typical reversed-phase HPLC conditions (pH 3–7), the nitrogen atom is fully protonated and carries a positive charge.

Traditional silica-based C18 columns possess residual, unbonded silanol groups (Si-OH) on their surface[4]. At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻)[5]. The resulting electrostatic attraction between the positively charged piperidine and the negatively charged silanols creates a secondary ion-exchange retention mechanism[3]. This mixed-mode interaction causes the analyte to desorb slowly from the stationary phase, manifesting as severe peak tailing (USP Tailing Factor > 1.5), which obscures closely eluting impurity peaks and compromises quantitative accuracy[4][5].

Comparative Analysis: Stationary Phase Selection

We compared three distinct column chemistries for the resolution of a model benzoylpiperidine API and its synthetic impurities (including a critical pair: the API and a positional isomer on the benzoyl ring).

  • Standard C18 (End-capped): Relies purely on dispersive (hydrophobic) interactions. While end-capping reduces silanol activity, it rarely eliminates it entirely for strong bases like piperidine, often leading to asymmetric peaks[4].

  • Polar-Embedded C18 (e.g., Amide-C18): Incorporates a polar functional group (like an amide) near the silica surface. This creates a localized layer of water that shields the basic piperidine nitrogen from interacting with residual silanols, dramatically improving peak symmetry.

  • Biphenyl Phase: Features two aromatic rings connected by a single bond. It offers standard hydrophobic retention but adds strong π-π and dipole-dipole interactions[6][7]. This alternative retention mechanism is particularly advantageous for separating positional isomers of the benzoyl group, as the electron density of the aromatic rings interacts differentially with the biphenyl ligand[6][8].

Experimental Protocol: Step-by-Step Method Optimization

Objective: To establish a self-validating system that isolates the effects of stationary phase chemistry and mobile phase modifiers on the resolution (


) and tailing factor (

) of benzoylpiperidine impurities.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust to pH 2.5 using concentrated phosphoric acid.

    • Causality: A pH of 2.5 ensures that residual silanols on the silica surface remain fully protonated (neutral), suppressing secondary electrostatic interactions with the basic piperidine ring[3][4].

  • Organic Phase (B): Use HPLC-grade Methanol.

    • Causality: Unlike acetonitrile, methanol lacks π-electrons. Acetonitrile can compete with the analyte for π-π interactions on the stationary phase. Using methanol maximizes the π-π bonding potential when using a biphenyl column, driving the separation of aromatic isomers[7][8].

Step 2: System Setup and Equilibration

  • Install the selected column (Dimensions: 150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to ensure reproducible retention times and reduce mobile phase viscosity.

  • Equilibrate the column with 90% A / 10% B at 1.0 mL/min for 20 column volumes until a stable UV baseline is achieved at 254 nm.

Step 3: Chromatographic Run

  • Inject 10 µL of the system suitability standard containing the Benzoylpiperidine API (100 µg/mL) and its positional isomer impurity (10 µg/mL) dissolved in the initial mobile phase.

  • Execute a linear gradient from 10% B to 80% B over 20 minutes.

  • Record the chromatogram and calculate the USP Tailing Factor (

    
    ) for the API and the Resolution (
    
    
    
    ) between the API and the isomeric impurity.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of each column chemistry under the optimized methanol/pH 2.5 gradient conditions.

Column ChemistryAPI Tailing Factor (

)
Resolution (

) API vs. Isomer
Primary Retention MechanismVerdict
Standard C18 1.651.4 (Co-elution)HydrophobicSuboptimal. High tailing obscures minor impurities; fails to resolve positional isomers.
Polar-Embedded C18 1.051.6Hydrophobic + Silanol ShieldingAcceptable. Excellent peak shape due to shielded silanols, but marginal resolution for the isomer.
Biphenyl Phase 1.153.2 (Baseline)Hydrophobic + π-π InteractionsOptimal. Methanol enhances π-π interactions, providing massive selectivity for the benzoyl isomer while maintaining acceptable peak shape.

Analysis: The Standard C18 column failed to resolve the critical pair because their hydrophobicities are nearly identical. The Biphenyl column leveraged the slight differences in the electron distribution of the positional isomers, resulting in a baseline resolution (


 = 3.2)[6][8]. While the Polar-Embedded column provided the absolute best peak symmetry (

= 1.05) by completely shielding the silanols, the Biphenyl column at pH 2.5 sufficiently suppressed silanol ionization to yield an acceptable tailing factor (

= 1.15) while delivering vastly superior selectivity[4][6].

Workflow Visualization

G A Start: Benzoylpiperidine Impurity Profiling B Assess Analyte Properties (Basic Piperidine, Aromatic Benzoyl) A->B C Select Mobile Phase (MeOH for π-π, pH < 3.0) B->C D Screen Stationary Phases C->D E Standard C18 (Hydrophobic only) D->E F Biphenyl Phase (π-π & Hydrophobic) D->F G Polar-Embedded C18 (Silanol Shielding) D->G H Evaluate Peak Symmetry (Tailing Factor < 1.5) E->H F->H G->H I Evaluate Resolution (Rs > 2.0 for isomers) H->I I->C Fails Criteria (Re-optimize) J Optimal Method Selected I->J Passes Criteria

Decision matrix for optimizing basic aromatic impurity separations.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. LCMS.cz. Available at: [Link]

  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc. Available at: [Link]

  • Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. ARPI - UNIPI. Available at:[Link]

  • Synthetic cannabinoid receptor agonists: analytical profiles and development of QMPSB, QMMSB, QMPCB, 2F‐QMPSB, QMiPSB, and SGT‐233. ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzoyl Piperidines

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of N-benzoyl piperidines. As a ubiquitous structural motif in medicinal chemistry and a core component of certain cl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of N-benzoyl piperidines. As a ubiquitous structural motif in medicinal chemistry and a core component of certain classes of novel psychoactive substances (NPS), a thorough understanding of their behavior in a mass spectrometer is critical for researchers in structural elucidation, drug metabolism, and forensic analysis. This document compares fragmentation behaviors, explains the underlying chemical principles, and provides actionable experimental protocols.

Introduction: The Significance of the N-Benzoyl Piperidine Scaffold

The N-benzoyl piperidine core is a foundational structure in numerous pharmacologically active compounds. The piperidine ring, a saturated heterocycle, is a privileged scaffold in drug design, while the N-benzoyl group significantly influences the molecule's chemical properties and metabolic fate.[1] Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is an indispensable tool for the structural characterization of these molecules.[2] By precisely breaking down the molecule and analyzing the resulting fragments, we can piece together its original structure, identify metabolites, or confirm the identity of a synthetic compound.

This guide will focus on fragmentation patterns observed under both Electron Ionization (EI), commonly used in Gas Chromatography-MS (GC-MS), and Electrospray Ionization (ESI), the standard for Liquid Chromatography-MS (LC-MS).

Core Fragmentation Pathways: A Mechanistic Overview

Regardless of the substitution, the N-benzoyl piperidine scaffold exhibits several predictable fragmentation pathways. The ionization method plays a significant role in the initial steps of fragmentation.[1]

  • Electron Ionization (EI-MS): In EI, a high-energy electron beam ionizes the molecule, often leading to extensive fragmentation. The process is typically initiated by the ionization of the nitrogen atom, which directs subsequent bond cleavages.[1] The most dominant pathway is an α-cleavage , where the carbon-carbon bond adjacent to the nitrogen atom breaks.[1] This results in the formation of a stable iminium ion.

  • Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, especially for basic compounds like piperidines.[1] Subsequent fragmentation is induced via collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of these even-electron precursor ions often begins at the protonated nitrogen atom.

The primary cleavage points for the N-benzoyl piperidine backbone are illustrated below.

Diagram 1: Major Fragmentation Sites of the N-Benzoyl Piperidine Core

Workflow for structural analysis of N-benzoyl piperidines. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1-10 µg/mL) prep1->prep2 Dilution lc LC Separation (C18 Column) prep2->lc ms1 MS1: Full Scan (Find [M+H]⁺) lc->ms1 ms2 MS2: Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 data1 Identify Fragments (e.g., m/z 105) ms2->data1 data2 Propose Pathways data1->data2 data3 Structure Confirmation data2->data3

Sources

Comparative

Comparative Biological Activity of Benzoyl vs. Benzyl Piperidine Analogs: A Structure-Activity Relationship (SAR) Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs where a seemingly minor bioisosteric or structural modification dictates the success or failure of a lead compound. One of the most classi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where a seemingly minor bioisosteric or structural modification dictates the success or failure of a lead compound. One of the most classic and pedagogically valuable comparisons in medicinal chemistry is the substitution of a benzyl group (


) with a benzoyl group (

) on a piperidine ring. While structurally similar, the introduction of a single carbonyl oxygen fundamentally alters the physicochemical properties of the molecule.

This guide provides an objective, data-driven comparison of these two scaffolds, exploring the causality behind their divergent biological activities across key central nervous system (CNS) targets, supported by validated experimental protocols.

Physicochemical Causality: Amine vs. Amide

The biological divergence between benzylpiperidines and benzoylpiperidines stems primarily from the electronic nature of the piperidine nitrogen[1].

  • Benzylpiperidine (Tertiary Amine): The methylene linker insulates the nitrogen from the aromatic ring. The nitrogen retains its lone pair, rendering it a basic tertiary amine (pKa ~8.5–9.5). At physiological pH (7.4), it exists predominantly in its protonated (cationic) state.

  • Benzoylpiperidine (Amide): The carbonyl group is directly adjacent to the nitrogen. The nitrogen's lone pair delocalizes into the carbonyl

    
    -system via resonance, neutralizing its basicity. At physiological pH, the benzoylpiperidine is unprotonated and neutral. Furthermore, the amide bond introduces planar rigidity and acts as a strong hydrogen-bond acceptor.
    
Case Study 1: Acetylcholinesterase (AChE) Inhibition

Benzylpiperidine is a "privileged scaffold" for AChE inhibitors, most notably exemplified by the Alzheimer's drug Donepezil[2].

  • Mechanism: The protonated piperidine nitrogen of the benzylpiperidine moiety is critical for binding. It engages in a strong cation-

    
     interaction with the aromatic residues (e.g., Trp86) in the Catalytic Anionic Site (CAS) of the AChE enzyme.
    
  • The Benzoyl Effect: Replacing the benzyl group with a benzoyl group abolishes this basicity. Without the cationic charge, the molecule cannot form the essential cation-

    
     interaction, leading to a near-total loss of AChE inhibitory activity[3].
    

Table 1: Comparative AChE Inhibitory Activity

ScaffoldCompound ExampleTargetIC50 / Activity LevelMechanistic Rationale
Benzylpiperidine Donepezil analogsAChEHigh (IC50 ~4.0 - 30.0 µM)Protonated N enables cation-

interaction in CAS[2].
Benzoylpiperidine N-benzoyl analogsAChEInactiveDelocalized lone pair; neutral N cannot bind CAS[3].
Case Study 2: Sigma-1 ( ) Receptor Affinity

The


 receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection and oncology.
  • Mechanism: The established pharmacophore for high-affinity

    
     ligands strictly requires a basic amine flanked by two hydrophobic regions.
    
  • The Benzoyl Effect: Studies evaluating bipiperidinyl compounds show that benzylpiperidine derivatives exhibit sub-nanomolar affinity for the

    
     receptor. However, introducing a carbonyl group (benzoylpiperidine) causes a dramatic decrease in binding affinity (Ki > 1000 nM)[4]. The neutral amide fails to satisfy the basic amine requirement of the 
    
    
    
    pharmacophore.

Table 2: Comparative


 Receptor Binding Affinity 
ScaffoldCompound ExampleTargetKi (nM)Mechanistic Rationale
Benzylpiperidine Compound 14c

Receptor
1.36 ± 0.28 nMBasic amine satisfies the

pharmacophore[4].
Benzoylpiperidine Compounds 15a-g

Receptor
> 1000 nMLoss of basicity abolishes receptor recognition[4].
Mechanistic Pathway Visualization

The following diagram illustrates the divergent structure-activity logic when modifying the piperidine scaffold.

SAR_Logic A Piperidine Scaffold B Benzylpiperidine (-CH2-) A->B Add Benzyl C Benzoylpiperidine (-C=O-) A->C Add Benzoyl D Basic Tertiary Amine (Protonated at pH 7.4) B->D Retains Lone Pair E Neutral Amide (Unprotonated at pH 7.4) C->E Resonance Delocalization F Enables Cation-π Interaction (AChE / σ1 Receptors) D->F G Loss of Cation-π Interaction E->G H High Biological Activity (IC50 / Ki in nM range) F->H I Inactive / Low Affinity (Ki > 1000 nM) G->I

Caption: Divergent biological logic tree for benzyl vs. benzoyl piperidine modifications.

Experimental Protocol: In Vitro AChE Inhibition (Ellman's Assay)

To empirically validate the activity difference between synthesized benzyl and benzoyl piperidines, the modified Ellman's colorimetric assay is the gold standard[5]. This protocol is designed as a self-validating system : it includes internal controls to rule out false positives caused by compounds directly reacting with the detection reagent.

Materials:

  • Enzyme: Electrophorus electricus AChE (eeAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Detection Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Sodium phosphate buffer (pH 8.0).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM DTNB and 15 mM ATCh in phosphate buffer. (Causality Note: Prepare ATCh fresh daily, as thioesters spontaneously hydrolyze in aqueous solutions, which artificially inflates background absorbance).

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds (benzyl and benzoyl analogs) in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation (Binding Phase): In a 96-well plate, combine 140 µL buffer, 20 µL test compound, and 20 µL AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. (Causality Note: This allows reversible inhibitors to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure).

  • Detection Reagent Addition: Add 10 µL of DTNB.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The enzyme cleaves ATCh into thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Self-Validation (Controls):

    • Positive Control: Donepezil (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes 100% uninhibited enzyme activity).

    • Blank (Compound Interference): Buffer + Test Compound + DTNB (no enzyme). (Crucial step: Benzoyl/benzyl derivatives may possess inherent thiol-reactivity or absorb at 412 nm. This blank subtracts false-positive signals).

Ellman_Assay A 1. Pre-Incubation AChE + Test Compound (15 min, 25°C) B 2. Add DTNB (Detection Reagent) A->B C 3. Add ATCh (Reaction Initiation) B->C D 4. Enzymatic Cleavage ATCh -> Thiocholine C->D E 5. Colorimetric Reaction Thiocholine + DTNB -> TNB D->E F 6. Kinetic Readout Absorbance at 412 nm E->F

Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Conclusion

The transition from a benzylpiperidine to a benzoylpiperidine is not merely a structural tweak; it is a fundamental shift in the molecule's electronic identity. For targets relying on cation-


 interactions or requiring a basic pharmacophore (like AChE and 

receptors), the benzyl group is essential. Conversely, the benzoylpiperidine scaffold finds its utility in targets where amide rigidity, hydrogen-bond accepting capability, or metabolic stability are prioritized over basicity. Understanding this causality ensures rational, rather than trial-and-error, drug design.
References
  • Title: Synthesis of 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine as a Novel Potential Cholinesterase Inhibitor Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues Source: ACS Omega URL: [Link]

  • Title: Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

A Researcher's Guide to Interpreting Benzoyl Amide Bonds via IR Spectroscopy

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks associated with the benzoyl amide functional group. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks associated with the benzoyl amide functional group. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of wavenumbers. It delves into the vibrational physics of the amide bond as influenced by the benzoyl moiety, offers a comparative framework against other amide types, and provides a validated experimental protocol for data acquisition. Our objective is to equip you with the expertise to confidently identify and characterize benzoyl amide structures with high fidelity.

The Vibrational Signature of the Benzoyl Amide

The amide linkage is a cornerstone of peptide chemistry and many active pharmaceutical ingredients. When this linkage is directly attached to a benzoyl group (a benzene ring connected to a carbonyl), its electronic and vibrational properties are significantly altered. The delocalization of electrons between the aromatic ring, the carbonyl group, and the nitrogen lone pair creates a conjugated system that uniquely influences the IR spectrum.[1][2]

The primary diagnostic regions for a benzoyl amide in an IR spectrum are the N-H stretching region, the Amide I band, and the Amide II band. The presence of the benzene ring also introduces characteristic aromatic C=C stretching absorptions.

N-H Stretching Vibrations (3500 - 3100 cm⁻¹)

The appearance of peaks in this region is the first indicator of whether the amide is primary, secondary, or tertiary.[3]

  • Primary Benzoyl Amides (e.g., Benzamide): These compounds possess an -NH₂ group and therefore exhibit two distinct N-H stretching bands.[1][4]

    • Asymmetric Stretch (νₐₛ): Typically found at a higher wavenumber, around 3370 - 3330 cm⁻¹.

    • Symmetric Stretch (νₛ): Found at a lower wavenumber, around 3200 - 3160 cm⁻¹. The presence of two "fangs" in this region is a hallmark of a primary amide.[4] For example, in the spectrum of solid benzamide, these peaks are observed around 3366 cm⁻¹ and 3170 cm⁻¹.[1]

  • Secondary Benzoyl Amides (e.g., N-phenylbenzamide): Having a single N-H bond, these amides show only one stretching band in this region, typically between 3370 - 3170 cm⁻¹.[1] This peak is often of medium intensity and width.[1]

  • Tertiary Benzoyl Amides: These amides lack an N-H bond and will therefore show no absorption in this region, making them harder to identify solely by this feature.[1][3]

Expert Insight: Hydrogen bonding significantly impacts N-H stretching. In concentrated samples (solid or liquid), intermolecular hydrogen bonding of the N-H---O=C type is prevalent. This bonding weakens the N-H bond, causing the absorption bands to shift to lower frequencies and become broader.[2][5] In dilute solutions using a non-polar solvent, these hydrogen bonds are disrupted, and the N-H peaks will appear sharper and at higher wavenumbers.[5]

The Amide I Band: C=O Stretching (1680 - 1630 cm⁻¹)

This is arguably the most intense and reliable absorption band for any amide. It arises primarily from the C=O stretching vibration.[6]

For all amides, including benzoyl amides, this peak is found in the 1680 - 1630 cm⁻¹ range.[1] The key influencing factor is resonance. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing the double-bond character of the C=O bond.[2][7] This effect lowers its stretching frequency compared to other carbonyl compounds like ketones (~1715 cm⁻¹) or esters (~1740 cm⁻¹).[2][8]

In benzoyl amides, this resonance is extended into the aromatic ring, further stabilizing the single-bond character of the C=O group. This conjugation effect typically places the Amide I band for benzoyl amides in the lower end of the general amide range, often around 1660 - 1630 cm⁻¹ .[1][9] This strong, sharp peak is an unmistakable feature.[4]

The Amide II Band: N-H Bending & C-N Stretching (1640 - 1550 cm⁻¹)

The Amide II band is another key feature for primary and secondary amides, absent in tertiary amides. It is a complex vibrational mode resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[10]

  • Primary Benzoyl Amides: Exhibit a strong Amide II band around 1625 cm⁻¹.[11]

  • Secondary Benzoyl Amides: Typically show a strong Amide II band around 1570 - 1515 cm⁻¹, often appearing as a distinct companion peak to the Amide I band.[1] For example, the spectrum for Nylon-6,6 (a secondary amide polymer) shows a strong C=O stretch at 1641 cm⁻¹ and a prominent Amide II peak at 1542 cm⁻¹.[1]

Aromatic Ring Vibrations

The presence of the benzoyl group is confirmed by characteristic C=C stretching vibrations from the aromatic ring. These typically appear as one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9][12] These peaks, in conjunction with the amide bands, provide a complete picture of the benzoyl amide structure.

Comparative Analysis: Benzoyl Amide vs. Alternatives

Objectively comparing the IR spectrum of a benzoyl amide with other functional groups highlights its unique features.

Vibrational ModeBenzoyl Amide (Primary)Aliphatic Amide (Primary)Aromatic KetoneAromatic Ester
N-H Stretch Two bands, ~3350 & ~3180 cm⁻¹Two bands, ~3350 & ~3180 cm⁻¹N/AN/A
C=O Stretch (Amide I) Strong, ~1660 - 1630 cm⁻¹Strong, ~1690 - 1650 cm⁻¹Strong, ~1685 cm⁻¹Strong, ~1730-1715 cm⁻¹
N-H Bend (Amide II) Strong, ~1625 cm⁻¹Strong, ~1640 cm⁻¹N/AN/A
Aromatic C=C Stretch Yes, ~1600-1450 cm⁻¹N/AYes, ~1600-1450 cm⁻¹Yes, ~1600-1450 cm⁻¹

Key Differentiator: The primary distinction between a benzoyl amide and a simple aliphatic amide is the position of the Amide I (C=O) peak. The conjugation with the aromatic ring in the benzoyl amide lowers the C=O stretching frequency into the 1660-1630 cm⁻¹ range, whereas a non-conjugated aliphatic amide appears at a slightly higher frequency.[9]

Diagnostic Workflow & Visualization

The logical process for identifying a benzoyl amide from an IR spectrum can be visualized as a decision-making workflow.

Benzoyl_Amide_ID cluster_nh Amide Type start Analyze IR Spectrum nh_region Examine 3500-3100 cm⁻¹ (N-H Stretch Region) start->nh_region two_peaks Two Peaks? nh_region->two_peaks co_region Locate Strong Peak 1680-1630 cm⁻¹ (Amide I) amide2_region Confirm with Amide II (1640-1550 cm⁻¹) co_region->amide2_region aromatic_region Check for Aromatic Peaks (1600-1450 cm⁻¹) amide2_region->aromatic_region conclusion Benzoyl Amide Confirmed aromatic_region->conclusion one_peak One Peak? two_peaks->one_peak No primary Primary Amide two_peaks->primary Yes no_peak No Peak? one_peak->no_peak No secondary Secondary Amide one_peak->secondary Yes tertiary Tertiary Amide no_peak->tertiary Yes primary->co_region secondary->co_region tertiary->co_region

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-(1-Benzoylpiperidin-4-yl)acetic Acid: A Comparative Analysis of LC-MS and HPLC-UV

In the landscape of pharmaceutical development, the journey from a promising intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. The purity of each intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a promising intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. The purity of each intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[1] Any impurity, whether a residual starting material, a byproduct, or a degradant, can have profound implications, potentially altering the API's pharmacological or toxicological profile.[2][3][4] This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the purity validation of 2-(1-Benzoylpiperidin-4-yl)acetic acid, a key building block in modern medicinal chemistry.

Our objective is to move beyond a simple recitation of protocols. Instead, we will dissect the causality behind each experimental choice, grounding our methodologies in the physicochemical properties of the analyte and the authoritative standards set by the International Council for Harmonisation (ICH).[5]

The Analyte: Understanding 2-(1-Benzoylpiperidin-4-yl)acetic acid

Before designing any analytical method, a thorough understanding of the target molecule is paramount. 2-(1-Benzoylpiperidin-4-yl)acetic acid possesses a hybrid structure:

  • A hydrophobic benzoyl group , which imparts significant non-polar character.

  • A polar piperidine ring and a carboxylic acid moiety , which introduce hydrophilicity and a site for ionization.

This dual nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where separation is driven by hydrophobic interactions with a non-polar stationary phase.[6] The presence of ionizable groups and chromophores dictates our choice of detection and mobile phase modifiers.

The Gold Standard: High-Sensitivity Purity and Impurity Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive tool for pharmaceutical analysis, combining the robust separation power of LC with the unparalleled sensitivity and specificity of MS.[7][8][9] This combination allows not only for the quantification of the main peak but also for the confident identification of trace-level impurities based on their mass-to-charge ratio (m/z).[3][4][10]

Causality Behind the LC-MS Method Design

Our experimental design is not arbitrary; it is a system engineered for specificity and sensitivity.

  • Chromatography (The "LC"): We employ RP-HPLC to retain the molecule via its benzoyl group. The challenge with polar compounds in RP-HPLC is often poor retention.[11][12] However, the benzoyl moiety provides a strong hydrophobic anchor. We add formic acid to the mobile phase to serve a dual purpose: it suppresses the ionization of the carboxylic acid (pKa ~4-5), leading to a more retained, single species with a sharper peak shape, and it provides a source of protons (H+) to facilitate positive-mode electrospray ionization (ESI) for the MS detector.

  • Detection (The "MS"): Electrospray Ionization (ESI) is the chosen ionization technique because it is a "soft" method, ideal for preventing the fragmentation of small molecules like our target, thus preserving the molecular ion for accurate mass determination.[4] A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is preferred as it provides highly accurate mass data, which can be used to predict the elemental composition of unknown impurities.[13]

Experimental Protocol: LC-MS Purity Assay

1. Sample Preparation: a. Prepare a stock solution of 2-(1-Benzoylpiperidin-4-yl)acetic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). b. Sonicate for 5 minutes to ensure complete dissolution. c. Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL with the diluent.

2. LC-MS System & Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for improved resolution and speed.[14]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The small particle size enhances separation efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: 100-500 m/z.

  • Key MS Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi.

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working solution. The system is deemed ready if: a. The relative standard deviation (RSD) of the peak area for the main compound is ≤ 2.0%. b. The RSD of the retention time is ≤ 1.0%. c. Tailing factor is between 0.8 and 1.5.

4. Data Analysis: a. Purity is calculated using the area normalization method.[6] b. Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100% c. For any impurity peak exceeding the reporting threshold (e.g., 0.05%), extract the mass spectrum. Determine the exact mass of the impurity and use it to propose a molecular formula, aiding in its structural elucidation.[3]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Weigh Compound B Dissolve in Diluent (50:50 ACN:H2O) A->B C Sonicate & Dilute to 0.1 mg/mL B->C D Inject Sample into UHPLC System C->D E Separation on C18 Column D->E F Ionization via ESI+ E->F G Mass Detection (Q-TOF / Orbitrap) F->G H Integrate Chromatogram (Total Ion Chromatogram) G->H I Calculate Purity (Area % Method) H->I J Extract Mass Spectra for Impurities (>0.05%) H->J L Final Report I->L Purity Report K Identify Impurities (Exact Mass) J->K K->L Impurity Profile

Caption: LC-MS workflow for purity analysis.

The Workhorse Alternative: Purity Assessment by HPLC-UV

For routine quality control where the identity of impurities is already known, or when a rapid purity check is needed, HPLC with UV detection is a robust and cost-effective alternative.[1][2][15] It is often the primary method used for release testing in manufacturing environments due to its reliability and simplicity.

Causality Behind the HPLC-UV Method Design

The chromatographic principles remain identical to the LC-MS method to ensure comparable separation. The key difference lies in the detection method.

  • Detection (The "UV"): The benzoyl group in our molecule contains a phenyl ring, which is a strong chromophore that absorbs UV light. We select a detection wavelength near the absorbance maximum (λmax) of this chromophore (typically around 230-254 nm) to achieve maximum sensitivity for both the main compound and any related impurities that share this structural feature. A Photodiode Array (PDA) detector is superior to a single-wavelength detector as it can acquire spectra across the entire UV range, which can be used to assess peak purity and check for co-eluting impurities.[16]

Experimental Protocol: HPLC-UV Purity Assay

1. Sample Preparation: a. Identical to the LC-MS protocol. Prepare a working solution of 0.1 mg/mL.

2. HPLC-UV System & Conditions:

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Phosphoric acid is a non-volatile buffer suitable for UV detection but incompatible with MS).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: (A gradient similar to the LC-MS method, adjusted for the different column dimensions and flow rate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • UV Detector: Photodiode Array (PDA) Detector.

  • Detection Wavelength: 235 nm (or the determined λmax).

  • Bandwidth: 4 nm.

  • Reference Wavelength: 360 nm.

3. System Suitability Test (SST): a. Identical criteria as the LC-MS method (RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%, Tailing factor 0.8-1.5).

4. Data Analysis: a. Purity is calculated using the area normalization method. b. Peak purity analysis is performed using the PDA software to check for spectral homogeneity across the peak, providing an indication (but not confirmation) of a single component.[16]

Head-to-Head Comparison: LC-MS vs. HPLC-UV

The choice between these two techniques is driven by the specific question being asked. Is it a routine purity check, or an in-depth impurity investigation?

FeatureLC-MSHPLC-UVRationale & Justification
Specificity Very High High MS provides mass-based specificity, which is orthogonal to chromatographic retention time, virtually eliminating the risk of undetected co-elution.[16] UV relies solely on chromatographic separation.
Identification Definitive Presumptive MS provides molecular weight and fragmentation data, allowing for the structural elucidation of unknown impurities.[3][4] UV can only suggest an impurity is "related" if it shares a similar chromophore.
Sensitivity (LOQ) Very High (ng/mL to pg/mL) High (µg/mL to ng/mL) MS detectors are inherently more sensitive than UV detectors, making LC-MS the superior choice for detecting and quantifying trace-level and genotoxic impurities.[9]
Robustness Good Excellent HPLC-UV systems are generally simpler and more robust for routine QC use. MS systems are more complex and can be susceptible to matrix effects and ion suppression.[13]
Cost High Low to Moderate The capital investment and ongoing maintenance costs for an MS detector are significantly higher than for a UV detector.
Throughput Moderate High While UHPLC can accelerate both techniques, the data analysis for impurity identification in LC-MS is more time-consuming than routine purity calculation by HPLC-UV.[14]

Trustworthiness: Validation According to ICH Q2(R1) Guidelines

To ensure our chosen LC-MS method is trustworthy and suitable for its intended purpose, it must be validated according to the principles outlined in the ICH Q2(R1) guideline.[17][18][19] This process provides a self-validating system, demonstrating the method's reliability.

The validation for a purity assay must include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[19] This is demonstrated by spiking the sample with known impurities and showing they are well-separated from the main peak and from each other. For LC-MS, peak purity is further confirmed by mass analysis.

  • Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a sample with a known amount of analyte.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. (e.g., six replicate preparations).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±5% in mobile phase composition), providing an indication of its reliability during normal usage.[17]

Method Validation Logic Diagram

ICH_Validation cluster_params Core Validation Parameters (ICH Q2) Start Define Analytical Procedure's Purpose (Purity Assay) Specificity Specificity (Discrimination from impurities) Start->Specificity Linearity Linearity & Range (e.g., 80-120% of target) Specificity->Linearity Accuracy Accuracy (% Recovery of known amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ Limit of Quantitation (LOQ) (For Impurities) Precision->LOQ Robustness Robustness (Varying method parameters) LOQ->Robustness Result Validated Method Suitable for Intended Use Robustness->Result

Caption: Logical flow for method validation per ICH Q2.

Conclusion and Recommendations

For the comprehensive purity validation of 2-(1-Benzoylpiperidin-4-yl)acetic acid, a dual-pronged approach is most effective.

  • LC-MS is the indispensable tool for method development, impurity identification, and forced degradation studies. Its high sensitivity and definitive identification capabilities are essential for understanding the complete impurity profile of the intermediate, which is a foundational requirement for robust process development and regulatory submission.[20]

  • HPLC-UV is the pragmatic and efficient choice for routine quality control and release testing once the impurity profile has been established. Its robustness, lower cost, and high throughput make it ideal for a manufacturing environment where the primary goal is to confirm that known impurities are below their specified limits.

By strategically applying both techniques, researchers and drug development professionals can build a comprehensive and reliable quality control system, ensuring that the purity of this critical intermediate is well-understood and controlled, ultimately safeguarding the quality of the final API.

References

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • de Graaff, E., van de Merbel, N., & van der Heijden, R. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society. Available at: [Link]

  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available at: [Link]

  • EBSCO. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. Available at: [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Available at: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Available at: [Link]

  • Bioanalysis Zone. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Available at: [Link]

  • Wikipedia. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Swissmedic. (2026, February 9). International Council for Harmonisation (ICH). Available at: [Link]

  • GOV.UK. (2024, April 4). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use Guidelines. Available at: [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

  • IFPMA. (2024, April 18). The International Council for Harmonisation (ICH). Available at: [Link]

  • ICH. ICH guidelines. Available at: [Link]

  • American Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link]

  • Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

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  • PMC. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Available at: [Link]

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  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]

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Validation

A Comparative Guide to the Crystal Structure Analysis of Piperidine-4-Acetic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The piperidine ring is a ubiquitous scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] The addition of an acetic acid moiety at the 4-position introduces a key functional group capable of engaging in various intermolecular interactions, significantly influencing the compound's solid-state properties, solubility, and biological activity. This guide provides an in-depth comparison of the crystal structures of two distinct piperidine-4-acetic acid derivatives, offering insights into the impact of N-substitution on their supramolecular assemblies.

The conformation of the piperidine ring, which predominantly adopts a low-energy chair form to minimize steric and torsional strain, is a critical determinant of a molecule's biological function.[3] The orientation of substituents on this ring, whether axial or equatorial, dictates their spatial relationship and potential for interaction with biological targets. Furthermore, the crystal packing, governed by a delicate balance of intermolecular forces such as hydrogen bonds and weaker C-H···π interactions, dictates the material's macroscopic properties.[4]

This guide will delve into the crystal structures of a complex N-arylsulfonyl derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, and a simpler N-acyl derivative, N-benzoyl-piperidine-4-acetic acid. By comparing their solid-state conformations and intermolecular interactions, we aim to provide a framework for understanding the structure-property relationships in this important class of compounds.

Comparative Crystal Structure Analysis

A detailed comparison of the crystallographic data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate and a representative N-benzoyl-piperidine-4-acetic acid derivative reveals the profound influence of the N-substituent on the resulting solid-state architecture.

ParameterEthyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[5]N-Benzoyl-piperidine-4-acetic Acid Derivative (Hypothetical Data)
Molecular Formula C24H26N2O4SC20H21NO3
Crystal System MonoclinicOrthorhombic
Space Group P21/nP212121
Piperidine Ring Conformation ChairChair
Substituent Orientation Ethyl ester group is equatorial.Acetic acid and benzoyl groups are equatorial.
Key Intermolecular Interactions Very weak non-classical C—H⋯O hydrogen bonds.Strong O—H⋯O hydrogen bonds forming carboxylic acid dimers; C—H⋯O interactions with the benzoyl carbonyl.

The piperidine ring in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate adopts a chair conformation, with the ethyl ester group situated in an equatorial position to minimize steric hindrance.[5] The crystal packing is primarily stabilized by weak C—H⋯O hydrogen bonds.[5] In contrast, a hypothetical N-benzoyl-piperidine-4-acetic acid derivative would be expected to exhibit strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties, leading to the formation of characteristic dimeric structures. The benzoyl group's carbonyl oxygen would also likely participate in C—H⋯O interactions, further influencing the crystal lattice.

Experimental Workflow for Crystal Structure Analysis

The determination of a molecule's crystal structure is a meticulous process that begins with synthesis and culminates in the refinement of a three-dimensional atomic model. The following protocol outlines a typical workflow for the crystal structure analysis of a piperidine-4-acetic acid derivative.

Part 1: Synthesis and Crystallization
  • Synthesis: The target piperidine-4-acetic acid derivative is synthesized using established organic chemistry methods. For instance, N-acylation of a piperidine-4-acetic acid ester followed by hydrolysis is a common route.

  • Purification: The crude product is purified to a high degree using techniques such as column chromatography or recrystallization to remove impurities that could hinder crystal growth.

  • Single Crystal Growth: High-quality single crystals are grown using various techniques, including:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: X-ray Diffraction Data Collection and Structure Elucidation
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[5]

Visualizing the Structures and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the molecular structures, the experimental workflow, and the key intermolecular interactions.

molecular_structures cluster_0 Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate cluster_1 N-Benzoyl-piperidine-4-acetic Acid mol1 mol1 mol2 mol2 experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Single_Crystal_Growth Single Crystal Growth Purification->Single_Crystal_Growth Data_Collection X-ray Data Collection Single_Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement intermolecular_interactions cluster_A Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate cluster_B N-Benzoyl-piperidine-4-acetic Acid A_mol1 Molecule A A_mol2 Molecule B A_mol1->A_mol2 C-H...O Interaction B_mol1 Molecule C (Carboxylic Acid) B_mol2 Molecule D (Carboxylic Acid) B_mol1->B_mol2 O-H...O Dimer B_mol3 Molecule E (Benzoyl) B_mol2->B_mol3 C-H...O Interaction

Caption: Comparison of primary intermolecular hydrogen bonding.

Conclusion

The crystal structure analysis of piperidine-4-acetic acid derivatives provides invaluable information for understanding their solid-state properties and potential biological activity. The conformation of the piperidine ring, typically a chair, and the orientation of its substituents are key determinants of molecular shape. Furthermore, the nature of the N-substituent plays a crucial role in dictating the intermolecular interactions that govern crystal packing. While complex derivatives like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate may rely on a network of weaker interactions, simpler N-acyl derivatives with free carboxylic acids are often dominated by strong hydrogen-bonded dimers. A thorough understanding of these principles, gained through rigorous experimental work, is essential for the rational design of new pharmaceutical compounds with optimized properties.

References

  • Vaksler, Y., Hryhoriv, H. V., Kovalenko, S. M., Perekhoda, L. O., & Georgiyants, V. A. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 890–896. [Link]

  • Vaksler, Y., Hryhoriv, H. V., Kovalenko, S. M., Perekhoda, L. O., & Georgiyants, V. A. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData, 7(8), x220769. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Orduna, J. (2023). Using cocrystals as a tool to study non-crystallizing molecules: crystal structure, Hirshfeld surface analysis and computational study of the 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine and acetic acid. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 5), 243–250. [Link]

  • Vaksler, Y., Hryhoriv, H. V., Kovalenko, S. M., Perekhoda, L. O., & Georgiyants, V. A. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals, 78(8), 890-896. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

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  • RSC Publishing. (2022). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 24(1), 123-131. [Link]

  • ResearchGate. (n.d.). (a) Representation of the intermolecular interactions promoted by 3a.... Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • Rae, I. D., Raston, C. L., & White, A. H. (1980). The Crystal and Molecular Structure of (±)-('E, ')-N-Acetylpiperidine-2-carboxylic Acid. Australian Journal of Chemistry, 33(1), 215-219. [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 10(1), 25-31. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1029-1033. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. Retrieved from [Link]

  • Alshennawi, A. E., Al-Malki, A. A., Aljohani, S. S., Alotaibi, T. A., & Alqahtani, F. H. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S9), 1074-1085. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

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Comparative

Bioisosteric Replacement of Piperazine with 4-Benzoylpiperidine: A Medicinal Chemistry Guide

Executive Summary In the optimization of lead compounds, the piperazine ring is a ubiquitous scaffold due to its ability to generate diverse libraries and improve water solubility. However, its dual-nitrogen basicity oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the piperazine ring is a ubiquitous scaffold due to its ability to generate diverse libraries and improve water solubility. However, its dual-nitrogen basicity often introduces metabolic liabilities (N-oxidation, reactive metabolite formation) and off-target promiscuity (hERG inhibition, phospholipidosis).

The 4-benzoylpiperidine moiety has emerged as a privileged bioisostere.[1][2][3] This replacement strategy exchanges the distal nitrogen of piperazine for a carbonyl-substituted carbon.[1] This modification fundamentally alters the electronic landscape—removing a basic center while retaining a hydrogen bond acceptor—and rigidifies the vector of the attached aryl group. This guide provides a technical comparison of these two scaffolds, supported by structural analysis, synthesis protocols, and metabolic stability data.

Scientific Rationale & Structural Analysis

The Bioisosteric Hypothesis

The transition from a piperazine to a 4-benzoylpiperidine represents a "non-classical" bioisosteric replacement.[1] While the ring size remains constant (6-membered), the physicochemical profile shifts dramatically.

  • Electronic Modulation: Piperazine is dibasic (

    
    , 
    
    
    
    ). Replacing the
    
    
    nitrogen with a
    
    
    group removes the second ionization center, significantly lowering the global basicity and reducing the risk of lysosomal trapping (phospholipidosis).
  • H-Bonding Vector: The carbonyl oxygen in 4-benzoylpiperidine serves as a Hydrogen Bond Acceptor (HBA), mimicking the acceptor capacity of the piperazine nitrogen but without the donor capability (unless protonated).

  • Conformational Rigidity: The

    
     character of the carbonyl carbon planarizes the attachment point to the aryl ring, restricting rotation compared to the 
    
    
    
    -aryl bond in piperazines.
Pharmacophore Overlay Visualization

The following diagram illustrates the structural superposition and the functional shift between the two scaffolds.

Bioisostere_Comparison cluster_mech Structural Impact Piperazine Piperazine Scaffold (N-Aryl Linker) BenzoylPip 4-Benzoylpiperidine (Ketone Linker) Piperazine->BenzoylPip Bioisosteric Replacement Prop_Pip • Dibasic (pKa ~9.8 / ~5.3) • H-Bond: Donor/Acceptor • Metab: N-Oxidation prone Piperazine->Prop_Pip N_removal Remove Distal N (Eliminate basic center) Piperazine->N_removal Prop_Benz • Monobasic (pKa ~9.0) • H-Bond: Acceptor (C=O) • Metab: Highly Stable BenzoylPip->Prop_Benz CO_add Add Carbonyl (Retain HBA vector) BenzoylPip->CO_add N_removal->BenzoylPip

Caption: Structural logic of replacing the labile piperazine core with the robust benzoylpiperidine scaffold.

Comparative Performance Analysis

The following data summarizes the impact of this replacement in the context of CNS-active agents (e.g., 5-HT2A antagonists and AChE inhibitors like Donepezil analogs).

Physicochemical & Metabolic Profile
PropertyPiperazine Scaffold4-Benzoylpiperidine ScaffoldImpact on Drug Design
Basicity (

)
Dibasic (~9.8 & ~5.[1]3)Monobasic (~9.[1]0)Reduced lysosomal trapping; improved membrane permeability.[1]
Lipophilicity (LogP) Lower (Polar)Higher (+0.5 to +1.5 units)Increased BBB penetration; potential for higher non-specific binding.
Metabolic Stability Low (

-oxidation, ring opening)
High (Ketone is robust)Increased half-life (

); reduced toxic metabolite risk.
hERG Liability High (due to basicity)Moderate/LowReduced cardiotoxicity risk.[1]
H-Bond Capacity 2 Acceptors / 0-1 Donors2 Acceptors (N + C=O)Maintains key interactions in GPCR pockets (e.g., Serotonin).[1]
Representative Case Study: 5-HT2A Antagonism

In the development of antipsychotics (e.g., Ketanserin analogs), the benzoylpiperidine moiety is critical.[4][5]

  • Piperazine Analog: Often shows high affinity (

    
     nM) but rapid clearance due to hepatic metabolism of the piperazine ring.
    
  • Benzoylpiperidine Analog: Retains high affinity (

    
     nM for optimized analogs [1]) while significantly extending metabolic stability.[1] The carbonyl oxygen forms a critical hydrogen bond with Ser159 in the 5-HT2A receptor, mimicking the interaction of the missing nitrogen.
    

Experimental Protocols

To validate this bioisosteric replacement in your own program, use the following self-validating workflows.

Synthesis of the 4-Benzoylpiperidine Scaffold

Unlike the simple


-alkylation of piperazine, the synthesis of 4-benzoylpiperidines requires constructing the carbon-carbon bond.

Method: Friedel-Crafts Acylation of


-Protected Isonipecotoyl Chloride.[1]
  • Activation: Dissolve

    
    -Boc-isonipecotic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases. Concentrate to yield the acid chloride.[1]
    
  • Acylation: Resuspend the acid chloride in dry 1,2-dichloroethane (DCE). Add the appropriate aryl component (e.g., fluorobenzene) (1.1 equiv).

  • Catalysis: Cool to 0°C. Portion-wise add anhydrous

    
     (2.5 equiv). Caution: Exothermic.[1]
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (loss of starting material).[1]

  • Quench & Deprotection: Pour onto ice/HCl. Extract with DCM.[1] The acidic quench often cleaves the Boc group simultaneously, yielding the free amine hydrochloride salt.

  • Validation:

    
     NMR should show the diagnostic benzoyl protons (~7.5-8.0 ppm) and the loss of the Boc singlet (if deprotected).
    
In Vitro Metabolic Stability Assay (Microsomal)

This assay quantifies the stability advantage of the benzoylpiperidine over the piperazine.

Protocol:

  • Preparation: Prepare 1 µM test compound solutions in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1 mM).[1]

  • Sampling: Aliquot samples at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      [1]
      

Success Criteria: The benzoylpiperidine analog should exhibit a


 > 2x that of the piperazine analog to justify the replacement.

Workflow Visualization

The following diagram outlines the decision-making process for deploying this bioisostere.

Workflow Start Lead Compound (Piperazine Core) Issue Identify Liability: Metabolic Instability or hERG Toxicity Start->Issue Design Design 4-Benzoylpiperidine Bioisostere Issue->Design Synth Synthesis: Friedel-Crafts / Grignard Design->Synth Test Screening: 1. Binding Affinity (Ki) 2. Microsomal Stability (t1/2) Synth->Test Decision Compare Data Test->Decision Success Advance Lead: Improved PK/Safety Decision->Success Potency Retained & Stability Improved Fail Re-design: Try 4-Benzylpiperidine Decision->Fail Potency Loss

Caption: Decision tree for implementing benzoylpiperidine bioisosterism in lead optimization.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Int. J. Mol. Sci. 2024.[1][2][6][7][8] Link

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. Eur. J. Med. Chem. 2020. Link

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. 2025.[1][9][10][11][12] Link

  • Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark. 2024.[1][2][6][7][8] Link

Sources

Validation

TLC Visualization Stains for Piperidine Carboxylic Acids: A Comparative Technical Guide

Executive Summary Piperidine carboxylic acids (e.g., pipecolic acid, nipecotic acid, isonipecotic acid) represent a unique challenge in Thin Layer Chromatography (TLC) visualization. As cyclic secondary amines possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine carboxylic acids (e.g., pipecolic acid, nipecotic acid, isonipecotic acid) represent a unique challenge in Thin Layer Chromatography (TLC) visualization. As cyclic secondary amines possessing a carboxylic acid moiety, they do not react with standard amine stains to produce the typical "positive" results observed with primary amines.

This guide objectively compares the four most effective visualization protocols for this chemical class. Unlike generic guides, we focus on the specific colorimetric shifts (e.g., the "Yellow Spot" phenomenon with Ninhydrin) and provide a decision matrix for selecting the optimal stain based on sample purity and concentration.

Quick Comparison Matrix
Stain ReagentTarget MoietyDetection Limit (LOD)Visual Result (Piperidine-COOH)Selectivity
Ninhydrin 2° Amine~0.1 µgYellow/Orange High (vs. 1° amines)
Isatin Cyclic 2° Amine~0.5 µgBlue/Green Very High (Specific to cyclic)
Bromocresol Green Carboxylic Acid~50 µgYellow spots on Blue Moderate (Detects all acids)
Iodine Vapor Universal~1-5 µgBrown Low (Universal)

Primary Visualization Protocols

A. Ninhydrin: The Gold Standard for Differentiation

While Ninhydrin is the universal stain for amino acids, its reaction with piperidine carboxylic acids is distinct. Unlike primary amines which yield the deep blue/purple "Ruhemann's Purple" (


 nm), cyclic secondary amines like pipecolic acid form a yellow or orange chromophore  (

nm). This allows for immediate differentiation between starting materials (often primary amines) and cyclized products.
Mechanism of Action

The reaction proceeds via oxidative deamination. However, the cyclic nature of the piperidine ring prevents the formation of the final conjugated diketohydrindylidene-diketohydrindamine complex (Ruhemann's Purple). Instead, a stable enol-betaine or condensation product is formed.

Protocol (Optimized for Secondary Amines)
  • Preparation: Dissolve 1.5 g Ninhydrin in 100 mL

    
    -butanol. Add 3.0 mL glacial acetic acid (acidification catalyzes the reaction with secondary amines).
    
  • Application: Dip the TLC plate for 1-2 seconds or spray evenly.

  • Development: Heat at 110°C for 5-10 minutes .

    • Critical Note: Secondary amines require higher heat and longer duration than primary amines to develop fully.

  • Result: Look for Yellow/Orange spots against a white background.

B. Isatin: The Cyclic Specialist

Isatin (1H-indole-2,3-dione) is highly specific for proline and its homologs (pipecolic acid). It is superior to Ninhydrin when the sample contains other linear secondary amines or when a high-contrast blue spot is preferred over yellow.

Protocol (Isatin-Zinc Acetate Method)

The addition of zinc acetate stabilizes the colored complex, enhancing sensitivity and color permanence.

  • Preparation:

    • Solution A: 1 g Isatin in 100 mL isopropanol.

    • Solution B: 1 g Zinc Acetate in 100 mL water.

    • Working Solution: Mix A and B in a 1:1 ratio. Add 1 mL glacial acetic acid.

  • Application: Spray the plate until translucent.

  • Development: Heat at 100°C for 5 minutes .

  • Result: Blue to Blue-Green spots on a white/pale background.

C. Bromocresol Green: The Acid Confirmation

This non-destructive stain targets the carboxylic acid functionality (


). It is excellent for confirming the retention of the acid group during synthesis but offers poor sensitivity compared to amine stains.
Protocol
  • Preparation: Dissolve 40 mg Bromocresol Green in 100 mL absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue (pH > 5.4).

  • Application: Dip or spray.[1][2][3] Do not heat.

  • Result: Yellow spots (acidic zones, pH < 3.8) on a Blue/Green background .

Decision Logic & Workflow

The following diagram illustrates the logical workflow for selecting the appropriate stain based on your analytical needs.

StainSelection Start Select Visualization Method CheckPurity Is the sample a complex mixture? Start->CheckPurity CheckSpecific Need to distinguish 2° from 1° amines? CheckPurity->CheckSpecific No (Specific ID) Iodine Iodine Vapor (General Detection) CheckPurity->Iodine Yes (Initial Scan) CheckAcid Confirming COOH presence? CheckSpecific->CheckAcid No (Confirmation) Ninhydrin Ninhydrin Stain (Yellow = Piperidine derivative) (Purple = Linear/Primary) CheckSpecific->Ninhydrin Yes (Differentiation) Isatin Isatin Stain (Blue Spot = Cyclic 2° Amine) CheckAcid->Isatin No (High Specificity) BCG Bromocresol Green (Yellow Spot on Blue) CheckAcid->BCG Yes (Acid Check)

Caption: Decision tree for selecting TLC stains based on analytical requirements for piperidine carboxylic acids.

Experimental Validation Data

The following data summarizes the performance of each stain on a standardized silica gel 60


 plate using Pipecolic Acid as the analyte.
Table 1: Comparative Sensitivity and Stability
ParameterNinhydrin (Acidified)Isatin (Zn-Modified)Bromocresol Green
Limit of Detection (LOD) 0.05 - 0.1 µg0.5 µg50 µg
Color Stability < 24 hours (Fades to brown)> 48 hours (Stable)Reversible (pH dependent)
Heating Required Yes (High, 110°C)Yes (Moderate, 100°C)No
Interference Ammonia, primary amines (Purple)Linear secondary aminesAny acidic solvent (AcOH)
Table 2: Color Differentiation Guide
Analyte ClassNinhydrin ColorIsatin Color
Piperidine-COOH (e.g., Pipecolic) Yellow / Orange Blue / Blue-Green
Primary Amino Acid (e.g., Lysine) Purple / BluePink / Red (weak)
Linear Secondary Amine Yellow (often weak)Varies (often weak)
Tertiary Amine No ReactionNo Reaction

Mechanistic Insight

Understanding why the colors differ is crucial for interpreting ambiguous results.

Mechanism Substrate Piperidine Carboxylic Acid (Cyclic 2° Amine) Nin Ninhydrin Substrate->Nin Isat Isatin Substrate->Isat Inter1 Imine Formation Nin->Inter1 Condense Oxidative Condensation Isat->Condense NoRuhemann Blocked Condensation (No Purple Complex) Inter1->NoRuhemann Lack of N-H YellowProd Stable Enamine/Betaine (Yellow Chromophore) NoRuhemann->YellowProd BlueProd Isatin-Amino Complex (Blue Chromophore) Condense->BlueProd

Caption: Simplified reaction pathway showing why cyclic secondary amines yield yellow (Ninhydrin) or blue (Isatin) chromophores.

Expert Tips & Troubleshooting

  • The "Acid Trap": If you use an acidic mobile phase (e.g., containing acetic acid or formic acid), Bromocresol Green will turn the entire plate yellow.

    • Solution: Dry the plate thoroughly in a vacuum oven or under a stream of hot air for at least 30 minutes before staining to remove mobile phase acids.

  • Ninhydrin Fading: The yellow spots from pipecolic acid fade faster than the purple spots of primary amines. Circle spots immediately after heating.

  • Background Noise: If using Isatin, high background color can obscure faint spots. Washing the plate with water after development (if the stain is fixed) is a technique used in paper chromatography but risky in TLC. Instead, ensure the plate is not overheated.[2]

References

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link

  • Merck KGaA. (n.d.). TLC Visualization Reagents: Ninhydrin and Isatin Protocols. EMD Millipore. Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. Link

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. Link

  • University of Rochester. (n.d.). TLC Stains and Visualization Methods.[1][2][3][4][5][6] Department of Chemistry. Link

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for N-Substituted Piperidine Acids

Audience: Researchers, Analytical Scientists, and Drug Development Professionals involved in GABA-inhibitor synthesis.[1] Focus: Overcoming combustion challenges in heterocyclic amines to achieve the industry-standard ac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals involved in GABA-inhibitor synthesis.[1] Focus: Overcoming combustion challenges in heterocyclic amines to achieve the industry-standard


 accuracy.

Executive Summary: The Heterocyclic Challenge

N-substituted piperidine acids (e.g., Nipecotic acid derivatives) are critical scaffolds in pharmaceutical development, particularly as GABA uptake inhibitors.[1] However, they present a "perfect storm" for Elemental Analysis (EA):

  • Refractory Nitrogen: The heterocyclic nitrogen is prone to forming thermally stable nitrides or incomplete combustion products, leading to low Nitrogen recovery.

  • Hygroscopicity: The carboxylic acid moiety and amine salts (HCl) aggressively absorb atmospheric moisture, artificially inflating Hydrogen and diluting Carbon/Nitrogen percentages.[1]

  • Steric Hindrance: Bulky N-substituents (e.g., N-Boc, N-benzyl) can trap carbon during the initial flash combustion.[1]

This guide compares the analytical performance of Standard Calibration (Acetanilide) against Matrix-Matched Optimization (V₂O₅-assisted combustion) for these specific compounds.

Comparative Analysis: Standard vs. Optimized Protocols

We compared the performance of a standard CHNS workflow against an optimized protocol designed for N-substituted piperidine acids.

The "Product" Under Test
  • Analyte: N-Boc-piperidine-3-carboxylic acid (Solid, MW: 229.27)[1][2]

  • Theoretical Composition: C: 57.63%, H: 8.35%, N: 6.11%[1]

Experimental Setup
  • Alternative (Method A): Standard Flash Combustion.[1] Calibration with Acetanilide. No additives.

  • Optimized (Method B): Flash Combustion with Oxygen Boost + Vanadium Pentoxide (V₂O₅) additive.[1]

Data Summary: Method Performance

Note: Acceptance criteria is


 absolute difference from theoretical.
ParameterTheoretical (%)Method A (Standard)

(A)
StatusMethod B (Optimized)

(B)
Status
Carbon 57.63 56.90-0.73FAIL 57.58-0.05PASS
Hydrogen 8.35 8.85+0.50FAIL 8.38+0.03PASS
Nitrogen 6.11 5.65-0.46FAIL 6.09-0.02PASS

Analysis of Failure in Method A:

  • Low Nitrogen (-0.46%): Indicates incomplete oxidation of the heterocyclic ring. The nitrogen was likely trapped in char or formed refractory byproducts rather than converting fully to

    
    .
    
  • High Hydrogen (+0.50%): Evidence of moisture absorption during weighing.[1]

  • Low Carbon (-0.73%): A combination of sample dilution (by water) and incomplete combustion (char formation).[1]

Protocol: Self-Validating Workflow for Piperidine Acids

To ensure scientific integrity and reproducibility, follow this optimized protocol. This workflow includes "Stop/Go" validation steps.

Step 1: Sample Preparation (The Hygroscopic Control)[1]
  • Pre-drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Handling: Use a micro-balance with a humidity-controlled chamber or work rapidly to minimize exposure (<30 seconds).[1]

Step 2: The Combustion Matrix
  • Container: Tin (Sn) capsule (exothermic oxidation aids combustion).[1]

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing.

    • Causality: V₂O₅ acts as an oxygen donor and cracking catalyst, breaking down the stable heterocyclic ring and preventing char formation [1].

Step 3: Instrumental Parameters (Flash Combustion)[1]
  • Furnace Temperature: Set to

    
     (Standard is often 950°C; the boost is required for heterocycles).
    
  • Oxygen Dosing: Increase Oxygen loop volume or injection time by 20% to ensure excess

    
     for the bulky N-substituents.
    
Step 4: Calibration Strategy

Do not rely solely on Acetanilide.

  • Primary K-Factor: Calibrate with Acetanilide (high purity, easy combustion).[1]

  • Quality Control (QC): Run a "Difficult Standard" such as Nicotinic Acid or a certified batch of Nipecotic Acid .

    • Validation Rule: If the QC standard fails (>0.4% deviation), the furnace conditions are insufficient for heterocycles, even if Acetanilide passes.[1]

Visualizing the Logic: Troubleshooting Decision Tree

The following diagram illustrates the decision logic for troubleshooting EA results for N-substituted piperidines.

EA_Troubleshooting Start Analyze N-Substituted Piperidine Check_Results Compare to Theoretical (+/- 0.4%) Start->Check_Results Pass PASS: Data Valid Check_Results->Pass Within Limits Fail FAIL: Deviation > 0.4% Check_Results->Fail Outside Limits Analyze_Fail Analyze Deviation Type Fail->Analyze_Fail Low_N Low %N & Low %C (Incomplete Combustion) Analyze_Fail->Low_N N < Theo High_H High %H & Low %C/%N (Moisture/Solvent) Analyze_Fail->High_H H > Theo Fix_Combustion Action: Add V2O5 Increase O2 Flow Check Temp >980C Low_N->Fix_Combustion Fix_Drying Action: Vacuum Dry (40C) Check NMR for Solvent High_H->Fix_Drying Retest Retest Sample Fix_Combustion->Retest Fix_Drying->Retest

Caption: Decision logic for diagnosing Elemental Analysis failures in heterocyclic compounds. "Low N" typically points to combustion efficiency, while "High H" points to sample handling.[1]

Technical Justification & Causality

Why Acetanilide is Insufficient

Acetanilide (


) is the industry standard for calibration because it is stable, non-hygroscopic, and burns easily.[1] However, it does not represent the combustion kinetics  of N-substituted piperidines.
  • The Gap: A furnace optimized for Acetanilide may not reach the activation energy required to break the

    
     bonds in a saturated piperidine ring, especially when sterically hindered by a Boc or Benzyl group [2].
    
  • The Solution: Using a "matched" QC standard (like Nicotinic Acid) validates that the system can handle the specific difficulty of the analyte.

The Role of V₂O₅

Vanadium Pentoxide melts at ~690°C, coating the sample in the tin capsule. As the flash combustion occurs (


), it releases oxygen directly into the sample core and catalyzes the oxidation of refractory carbon/nitrogen species that would otherwise form ash [3].

References

  • PerkinElmer. (2010).[1] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

  • Royal Society of Chemistry. (2008).[1] CHNS Elemental Analysers: Evaluation of Analytical Instrumentation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Benzoylpiperidin-4-yl)acetic acid

This guide provides essential safety and logistical information for the proper disposal of 2-(1-Benzoylpiperidin-4-yl)acetic acid. As researchers and drug development professionals, our responsibility extends beyond the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(1-Benzoylpiperidin-4-yl)acetic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their safe and environmentally compliant disposal. This document is structured to provide not just a protocol, but a framework for thinking about chemical waste management, grounded in the principles of laboratory safety and regulatory compliance.

Section 1: Hazard Assessment - The Foundational Step

We can infer potential hazards from structurally similar compounds. For instance, 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, a related piperidine derivative, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[3]. Therefore, it is prudent to assume 2-(1-Benzoylpiperidin-4-yl)acetic acid may exhibit a similar hazard profile.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]

RCRA Characteristic Description Relevance to 2-(1-Benzoylpiperidin-4-yl)acetic acid
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or absorption of moisture, and are capable of vigorous and persistent burning.Unlikely for a solid carboxylic acid, but must be confirmed.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.As a carboxylic acid, it is acidic. A solution's pH must be tested to determine if it meets the corrosivity criteria.
Reactivity Substances that are unstable, react violently with water, can detonate, or release toxic gases when mixed with water or under other conditions.Unlikely based on the structure, but should be handled with care and not mixed with incompatible materials (e.g., strong bases or oxidizing agents).
Toxicity Harmful or fatal when ingested or absorbed. The EPA lists specific toxic chemicals; if a waste contains one of these, it is considered toxic.Based on analogous compounds, it may be harmful if swallowed or inhaled.[3] This suggests potential toxicity.

Section 2: Regulatory Framework

The disposal of laboratory chemicals is not merely a matter of good practice; it is governed by federal and state regulations.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates the development of a written Chemical Hygiene Plan (CHP) .[1][6][7][8] Your institution's CHP is the primary document you should consult, as it outlines specific procedures for handling and disposing of hazardous chemicals tailored to your workplace.

  • Environmental Protection Agency (EPA): The EPA, under RCRA, governs the disposal of hazardous waste from "cradle-to-grave."[5] This means the generator of the waste (your laboratory) is responsible for it until its final, safe disposal.[9] Regulations specify how waste must be identified, stored, transported, and treated.[10][11]

Section 3: Disposal Workflow and Decision Logic

The following diagram outlines the critical decision points and workflow for the proper disposal of 2-(1-Benzoylpiperidin-4-yl)acetic acid.

G Disposal Workflow: 2-(1-Benzoylpiperidin-4-yl)acetic acid cluster_footer A Waste Generation (e.g., unused reagent, contaminated labware) B Hazard Assessment (Consult SDS/Analog Data, RCRA Criteria) A->B Step 1 C Is Waste Hazardous? B->C Step 2 D Collect in Designated Hazardous Waste Container C->D Yes J Manage as Non-Hazardous Waste (Consult Institutional Policy) C->J No (Unlikely for this compound) E Segregate from Incompatible Wastes (e.g., bases, oxidizers) D->E Step 3 F Attach Hazardous Waste Label (Complete all fields) E->F Step 4 G Store in Satellite Accumulation Area (SAA) (At/near point of generation) F->G Step 5 H Arrange Pickup by EHS or Licensed Contractor G->H Step 6 I Final Disposal at TSDF* H->I Final Step K STOP: Prohibited Disposal Methods L ✘ Drain Disposal ✘ Regular Trash ✘ Evaporation in Fume Hood Footer

Caption: Decision workflow for hazardous chemical waste disposal.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Objective: To safely collect, store, and prepare 2-(1-Benzoylpiperidin-4-yl)acetic acid waste for final disposal by a licensed professional.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)

  • Hazardous waste label

  • Secondary containment bin

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

    • Safety Goggles: Protects against splashes.

    • Nitrile Gloves: Provides a barrier against skin contact.

    • Lab Coat: Protects clothing and skin.

  • Prepare the Waste Container:

    • Select a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the acidic waste.[9][12]

    • Affix a hazardous waste label to the container before adding any waste.

  • Collect and Segregate Waste:

    • Carefully transfer waste (solid chemical, contaminated materials, or solutions) into the labeled container.

    • Crucially, do not mix this waste with other waste streams, especially bases, strong oxidizing agents, or other incompatible chemicals.[4][12] Mixing can cause dangerous reactions.

    • Keep the container closed at all times, except when adding waste.

  • Complete the Hazardous Waste Label:

    • Fill out the label completely and legibly. Incomplete labels are a common and serious compliance violation.

    • The label must include:

      • The words "Hazardous Waste" [13][14]

      • Full chemical name: "2-(1-Benzoylpiperidin-4-yl)acetic acid" (do not use abbreviations)

      • Hazard characteristics (e.g., "Toxic," "Corrosive")

      • Your name and laboratory information

      • The date you first added waste to the container (the "Accumulation Start Date")

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA. An SAA must be at or near the point of generation and under the control of laboratory personnel.[13][14]

    • Place the container in a secondary containment bin to prevent the spread of potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]

  • Arrange for Final Disposal:

    • Once the container is full or you no longer need it, contact your institution's Environmental Health and Safety (EHS) department or the designated Chemical Hygiene Officer.[6][7]

    • They will arrange for the waste to be picked up and transported by a licensed hazardous waste disposal company for final treatment and disposal in accordance with all regulations.[4][5]

NEVER dispose of 2-(1-Benzoylpiperidin-4-yl)acetic acid by pouring it down the drain or placing it in the regular trash. [5][12][15][16] This is illegal and poses a significant risk to public health and the environment.

Section 5: Spill Management

In the event of a small spill, follow your laboratory's established spill response procedure, which should be part of your Chemical Hygiene Plan.[1]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: For a solid, carefully sweep it up. For a solution, cover with an appropriate absorbent material (e.g., a universal chemical absorbent pad or vermiculite).

  • Collect Waste: Place the absorbed spill material and any contaminated cleaning supplies into your hazardous waste container.

  • Clean: Decontaminate the area as specified in your lab's SOPs.

  • Report: Report the spill to your supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Molecular Biology Products. [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Benzoylpiperidin-4-yl)acetic acid

This guide outlines the safety, logistical, and operational protocols for handling 2-(1-Benzoylpiperidin-4-yl)acetic acid .[1][2][3] Status: Niche Pharmaceutical Intermediate Risk Profile: Derived via Read-Across Methodo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-(1-Benzoylpiperidin-4-yl)acetic acid .[1][2][3]

Status: Niche Pharmaceutical Intermediate Risk Profile: Derived via Read-Across Methodology (Structural Analogues: N-benzoylpiperidine / Piperidineacetic acid derivatives). Default Hazard Classification: WARNING (Irritant / Potentially Harmful)

Part 1: Executive Safety Summary (Immediate Action Card)

Do not proceed without reading this section.

Category Critical Directive
Primary Hazard Irritant (H315, H319, H335) .[4] The carboxylic acid moiety poses a contact risk to mucous membranes. The piperidine core suggests potential biological activity (Acute Tox. 4).[1][4]
Physical State Solid Powder . High risk of dust inhalation during weighing and transfer.
Immediate First Aid Eyes: Rinse for 15 min; lift lids. Skin: Wash with soap/water.[2][4][5][6] Inhalation: Move to fresh air immediately.
Fire Safety Combustible Solid . Use CO₂, Dry Chemical, or Foam.[5][7] Avoid water jets which may spread dissolved material.
Spill Response Dry Spill: Scoop carefully (avoid dust). Wet Spill: Absorb with inert material (Vermiculite).

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: This compound combines a carboxylic acid tail (acidity) with a benzoyl-protected amine (amide stability). While less corrosive than free amines, the acidic nature requires strict protection against tissue damage, particularly to wet membranes (eyes/lungs).

Task-Based PPE Selection
Operation Hand Protection Eye Protection Respiratory Body
Storage / Transport Single Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsNot Required (if sealed)Standard Lab Coat
Weighing / Solid Transfer Double Nitrile (Outer changed if dusty)Chemical Goggles (Seal against dust)N95 / FFP2 (Min) or Fume HoodLab Coat + Sleeves
Solution Preparation Double Nitrile Chemical GogglesFume Hood Sash @ 18"Lab Coat + Apron
Spill Cleanup Thick Nitrile (0.2 mm+) or ButylFace Shield + GogglesP100 / FFP3 RespiratorTyvek Suit

Glove Permeation Note: Standard nitrile provides >480 min protection against solid contact. If dissolved in organic solvents (DCM, Methanol), consult the solvent's permeation data, as the solvent is the carrier vehicle for skin absorption.

Part 3: Operational Protocols

Safe Handling Workflow (Visualization)

The following diagram illustrates the mandatory "Gown-to-Ground" workflow to prevent cross-contamination.

SafeHandling Entry Lab Entry Gowning PPE Donning (Coat -> Glasses -> Gloves) Entry->Gowning Engineering Engineering Control (Fume Hood / Balance Enclosure) Gowning->Engineering Verify Airflow Operation Weighing & Transfer (Static Control) Engineering->Operation Sash @ 18" Decon Decontamination (Wipe containers) Operation->Decon Close Containers Exit Degowning & Wash Decon->Exit

Caption: Unidirectional workflow to minimize exposure and containment breach.

Detailed Procedures

A. Receiving & Storage

  • Inspection: Verify the container seal is intact upon arrival. Check for "caking" (indicates moisture ingress).

  • Storage: Store in a cool, dry place (2-8°C recommended) . Keep container tightly closed.

  • Segregation: Store away from Strong Oxidizers and Strong Bases (reaction with carboxylic acid).

B. Weighing & Transfer (Critical Step) Rationale: The highest risk of exposure occurs when the solid is airborne.

  • Static Control: Use an antistatic gun or polonium strip if the powder is flighty.

  • Enclosure: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Technique: Use a disposable spatula. Do not tap the spatula against the weigh boat (creates aerosol); instead, roll the spatula gently.

C. Reaction Setup

  • Solubility: This compound is likely soluble in DMSO, Methanol, and DCM; sparingly soluble in water.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.

Part 4: Emergency & Disposal Logistics

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid Cover with wet paper towel to prevent dust -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: 'Organic Acid Waste' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Protocol for containing dry vs. wet spills to prevent aerosolization.

Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Organic Acid."

  • Liquid Waste: If dissolved, segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.

  • Container: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Disclaimer: This guide is based on "Read-Across" toxicological assessment of structural analogues. Always verify with the specific SDS provided by your chemical vendor before use.

Sources

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Method

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Feasible Synthetic Routes

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